5-Methyl-1-heptanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFARNLMRENFOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880742 | |
| Record name | 5-Methyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7212-53-5 | |
| Record name | 5-Methyl-1-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-1-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W04S9OCX86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Methyl-1-heptanol
This technical guide provides a comprehensive overview of the chemical structure, properties, and reactive characteristics of this compound. The information is intended for researchers and professionals involved in chemical synthesis and drug development.
Chemical Structure and Identification
This compound is a branched-chain primary alcohol. Its structure consists of a seven-carbon heptane (B126788) backbone with a methyl group at the fifth carbon and a hydroxyl group at the first carbon. The presence of a chiral center at the C5 position means that this compound can exist as two distinct enantiomers: (R)-5-methyl-1-heptanol and (S)-5-methyl-1-heptanol.[1]
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-methylheptan-1-ol | [2] |
| Molecular Formula | C₈H₁₈O | [2][3][4][5][6] |
| Molecular Weight | 130.23 g/mol | [2][3] |
| CAS Number | 7212-53-5 | [2][3][4][5][6] |
| Boiling Point | 182.5°C | [7] |
| Density | 0.815 g/cm³ | [8] |
| Refractive Index | 1.427 | [8] |
| Dielectric Constant | 7.47 | [8] |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Availability | Source(s) |
| Mass Spectrum | Available from NIST | [2][3][6] |
| IR Spectrum | Available from NIST | [2][3][4][5][6] |
Synthesis and Reactivity
This compound serves as a useful intermediate in various synthetic pathways.[1] Its primary alcohol functional group is amenable to a range of chemical transformations.
Representative Synthesis: Grignard Reaction
Experimental Workflow: Representative Grignard Synthesis
Caption: Workflow for a representative Grignard synthesis of a methyl-heptanol derivative.
Detailed Methodology (Adapted from a similar synthesis[9]):
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Add a small amount of 2-bromopentane to initiate the reaction, which can be facilitated by the addition of a crystal of iodine. Once the reaction begins, add the remaining 2-bromopentane dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture until the magnesium is consumed.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of propanal in dry diethyl ether dropwise from the dropping funnel. Control the rate of addition to maintain a manageable reaction temperature. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional period.
-
Workup and Isolation: Cool the reaction mixture again in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent by rotary evaporation. Purify the resulting crude alcohol by distillation under reduced pressure to obtain the final product.
Oxidation to Carboxylic Acid
As a primary alcohol, this compound can be oxidized to its corresponding carboxylic acid, 5-methylheptanoic acid.[1] This is a fundamental transformation in organic synthesis. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).[1]
Experimental Workflow: Oxidation of this compound
Caption: General workflow for the oxidation of this compound.
Detailed Methodology (General Protocol[1]):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., water or a mixture of acetone (B3395972) and water).
-
Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., potassium permanganate) in portions to the stirred solution. The reaction is typically exothermic and may require cooling to control the temperature.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete, as indicated by a color change (e.g., the disappearance of the purple permanganate color).
-
Workup and Isolation: Cool the reaction mixture and filter to remove any solid byproducts (e.g., manganese dioxide). Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic extracts, and dry over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure to yield the crude 5-methylheptanoic acid, which can be further purified by distillation or recrystallization.
Potential Applications and Research Interest
This compound is a valuable intermediate in organic synthesis.[1] Its branched structure and chiral center make it a useful building block for more complex molecules. Research has suggested that the compound and its derivatives may possess antimicrobial and antifungal properties, indicating potential for the development of new therapeutic agents.[1] Furthermore, its presence in some plant and microbial extracts has prompted investigations into its natural origins and biological activities.[1]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not identified in the search results. However, based on the data for similar flammable alcohols such as 4-methylheptan-3-ol and heptan-1-ol, the following general safety precautions should be observed:
-
Flammability: this compound is expected to be a flammable or combustible liquid.[10][11] Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Use non-sparking tools and take precautionary measures against static discharge.[12][13]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[11][14] Handle in a well-ventilated area or in a chemical fume hood.[14]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12][13]
References
- 1. This compound | 7212-53-5 | Benchchem [benchchem.com]
- 2. This compound | C8H18O | CID 138963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 7212-53-5 [chemicalbook.com]
- 8. This compound [stenutz.eu]
- 9. dasher.wustl.edu [dasher.wustl.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
5-Methyl-1-heptanol: A Technical Overview for Researchers
CAS Number: 7212-53-5 Molecular Formula: C₈H₁₈O
This technical guide provides an in-depth overview of 5-Methyl-1-heptanol, a branched-chain primary alcohol. The information is tailored for researchers, scientists, and professionals in drug development, presenting key chemical data, detailed experimental protocols for its synthesis and modification, and an exploration of its potential biological activities.
Chemical and Physical Properties
This compound is a chiral compound existing as two enantiomers, (R)- and (S)-5-methyl-1-heptanol, due to the stereocenter at the C5 position. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 130.23 g/mol | [1] |
| CAS Number | 7212-53-5 | [1] |
| Molecular Formula | C₈H₁₈O | [1] |
| IUPAC Name | 5-methylheptan-1-ol | [1] |
| Boiling Point | 179.2 °C at 760 mmHg | |
| Melting Point | -104 °C | |
| Flash Point | 71.1 °C | |
| Refractive Index | 1.426 | |
| InChI Key | KFARNLMRENFOHE-UHFFFAOYSA-N | [1] |
Synthesis and Reactions
A common and efficient method for the synthesis of this compound is the hydroboration-oxidation of the corresponding alkene, 5-methyl-1-heptene (B83755). This two-step reaction proceeds with anti-Markovnikov regioselectivity, yielding the primary alcohol.
Experimental Protocol: Synthesis of this compound via Hydroboration-Oxidation
This protocol outlines the synthesis of this compound from 5-methyl-1-heptene.
Materials:
-
5-methyl-1-heptene
-
Borane-tetrahydrofuran complex (BH₃•THF) solution (1.0 M in THF)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1-heptene in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M BH₃•THF solution dropwise to the stirred solution of the alkene.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
To quench the excess borane, slowly add acetone to the reaction mixture at 0 °C.
-
Carefully add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation.
Experimental Protocol: Oxidation of this compound to 5-Methylheptanal
Primary alcohols can be oxidized to aldehydes using pyridinium (B92312) chlorochromate (PCC). This method is effective for preventing over-oxidation to the carboxylic acid.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Celite® or silica (B1680970) gel
-
Diethyl ether
Procedure:
-
Suspend PCC in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add Celite® or silica gel to the suspension.
-
In a separate flask, dissolve this compound in anhydrous dichloromethane.
-
Add the alcohol solution to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 5-methylheptanal.
-
Further purification can be achieved through column chromatography.
Caption: Workflow for the synthesis and oxidation of this compound.
Potential Biological Activity and Mechanism of Action
This compound, particularly its (S)-(+)-enantiomer, has been reported to exhibit antimicrobial and antifungal properties. The proposed mechanism of action involves the disruption of essential cellular processes in these microorganisms.
Antimicrobial and Antifungal Activity
The lipophilic nature of this compound allows it to interact with and disrupt the cell membranes of bacteria and fungi. This can lead to increased membrane permeability and the leakage of essential intracellular components.
One proposed mechanism for its antifungal activity is the inhibition of ergosterol (B1671047) synthesis. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By binding to enzymes involved in the ergosterol biosynthesis pathway, this compound can disrupt membrane integrity and function, ultimately leading to fungal cell death.
Furthermore, it has been suggested that this compound can inhibit protein synthesis in bacteria. This could occur through various mechanisms, such as interference with ribosomal function or the inhibition of enzymes essential for amino acid metabolism and protein assembly.
Caption: Proposed antimicrobial mechanism of (S)-5-Methyl-1-heptanol.
Applications in Research and Drug Development
The chiral nature and functional group of this compound make it a valuable building block in organic synthesis. Its potential antimicrobial properties also make it and its derivatives interesting candidates for the development of new therapeutic agents. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its potential applications in medicine and agriculture.
References
The Natural Occurrence of (S)-(+)-5-Methyl-1-heptanol in the Plant Kingdom: A Technical Guide for Researchers
Abstract
(S)-(+)-5-Methyl-1-heptanol is a chiral alcohol that has been identified as a minor constituent in the complex volatile organic compound (VOC) profiles of several plant species. This technical guide provides a comprehensive overview of its natural occurrence, methodologies for its extraction and analysis, and a discussion of its potential biosynthetic origins in plants. While quantitative data for this specific enantiomer remains limited in publicly available literature, this document collates the existing qualitative reports and provides detailed experimental protocols to aid researchers in its future identification and quantification. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, chemical ecology, and drug development who are interested in the study of branched-chain volatile compounds.
Introduction
Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In plants, VOCs play crucial roles in defense, pollination, and communication. Among the vast array of plant volatiles, branched-chain alcohols represent a unique class of compounds that can contribute to the characteristic aroma and flavor of many plants and their essential oils. (S)-(+)-5-Methyl-1-heptanol is one such chiral alcohol, and its specific stereochemistry suggests a stereospecific enzymatic production within the plant. Understanding the natural distribution and biosynthesis of such chiral molecules is of significant interest for their potential applications in the flavor, fragrance, and pharmaceutical industries. This guide aims to consolidate the current knowledge on the natural occurrence of (S)-(+)-5-Methyl-1-heptanol in plants and to provide a practical framework for its further investigation.
Natural Occurrence of 5-Methyl-1-heptanol in Plants
To date, the presence of this compound has been reported in a few plant species, primarily through the analysis of their essential oils and solvent extracts. The specific (S)-(+)-enantiomer has been noted in the wood of Eucalyptus granlla and in Cinnamomum bejolghota. The broader compound, this compound, has also been identified in leaf extracts of Prosopis juliflora and Chromolaena odorata. A comprehensive summary of these findings is presented in Table 1. It is important to note that quantitative data for (S)-(+)-5-Methyl-1-heptanol is currently not available in the cited literature; the table reflects its qualitative identification.
Table 1: Documented Natural Occurrence of this compound in Plants
| Plant Species | Family | Plant Part | Compound Identified | Reference(s) |
| Eucalyptus granlla | Myrtaceae | Wood | (S)-(+)-5-Methyl-1-heptanol | [1] |
| Cinnamomum bejolghota | Lauraceae | Bark, Flowers | (S)-(+)-5-Methyl-1-heptanol | [2][3] |
| Prosopis juliflora | Fabaceae | Leaves | This compound | [4][5][6][7][8] |
| Chromolaena odorata | Asteraceae | Leaves | This compound | [9][10][11][12] |
Experimental Protocols for Extraction and Analysis
The identification and quantification of (S)-(+)-5-Methyl-1-heptanol from plant matrices require robust analytical methodologies. The following protocols are generalized from established methods for the analysis of volatile compounds in the plant species where this compound has been reported.
Extraction of Volatile Compounds
3.1.1. Hydrodistillation for Essential Oils (e.g., from Cinnamomum bejolghota bark)
This method is suitable for the extraction of volatile, water-insoluble compounds.
-
Sample Preparation: Fresh or air-dried plant material (e.g., 100 g of Cinnamomum bejolghota bark) is coarsely powdered.
-
Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.
-
Distillation: The powdered plant material is placed in a round-bottom flask with distilled water (e.g., 1 L). The mixture is heated to boiling, and the steam and volatile compounds are condensed and collected in the Clevenger trap. The distillation is typically carried out for 3-4 hours.
-
Oil Separation: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.
-
Storage: The essential oil is stored in a sealed vial at 4°C in the dark until analysis.
3.1.2. Solvent Extraction for Leaf Extracts (e.g., from Prosopis juliflora leaves)
This method is suitable for extracting a broader range of semi-volatile and non-volatile compounds in addition to some volatiles.
-
Sample Preparation: Air-dried leaves (e.g., 50 g of Prosopis juliflora) are ground into a fine powder.
-
Extraction: The powdered material is macerated or soxhlet-extracted with a suitable solvent (e.g., methanol, ethanol, or dichloromethane) for a defined period (e.g., 24-48 hours).
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.
-
Storage: The dried extract or fractions are stored at low temperatures until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds.
-
Sample Preparation: The essential oil or a solvent extract is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v for essential oils).
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.
-
Chromatographic Conditions (General Example):
-
Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 60°C for 2 minutes, then ramped at 3°C/min to 240°C, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).
Chiral Analysis
To differentiate between the (S)-(+)- and (R)-(-)-enantiomers of this compound, a chiral GC column is necessary.
-
Chiral GC Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX, γ-DEX) is used.
-
Derivatization (Optional but Recommended): To improve the chromatographic separation of chiral alcohols, they can be derivatized to their acetate (B1210297) or trifluoroacetate (B77799) esters. This can be achieved by reacting the alcohol with acetic anhydride (B1165640) or trifluoroacetic anhydride, respectively, in the presence of a catalyst.[13]
-
Analysis: The derivatized or underivatized sample is analyzed by GC-MS using the chiral column and an optimized temperature program to achieve baseline separation of the enantiomers.
-
Identification: The elution order of the enantiomers is determined by injecting authentic standards of (S)-(+)-5-Methyl-1-heptanol and (R)-(-)-5-Methyl-1-heptanol.
Proposed Biosynthetic Pathway
The biosynthesis of branched-chain alcohols in plants is not as well-defined as that of other major classes of volatiles like terpenoids or phenylpropanoids. However, it is generally accepted that they can arise from two main metabolic routes: the degradation of branched-chain amino acids and the fatty acid biosynthesis pathway. For a C8 compound like this compound, a plausible origin is the extension of a branched-chain precursor derived from amino acid metabolism.
A hypothetical biosynthetic pathway for (S)-(+)-5-Methyl-1-heptanol is proposed below, starting from the branched-chain amino acid L-leucine. This pathway involves a series of enzymatic reactions including transamination, decarboxylation, chain elongation, and reduction steps.
Caption: A proposed biosynthetic pathway for (S)-(+)-5-Methyl-1-heptanol in plants.
This proposed pathway highlights the key enzymatic steps that could lead to the formation of (S)-(+)-5-Methyl-1-heptanol from L-leucine. The final reduction step, catalyzed by a stereospecific alcohol dehydrogenase, would be responsible for the formation of the (S)-enantiomer. Further research, including isotopic labeling studies and characterization of the involved enzymes, is required to validate this proposed pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for the investigation of (S)-(+)-5-Methyl-1-heptanol in a new plant species.
Caption: A generalized experimental workflow for the analysis of (S)-(+)-5-Methyl-1-heptanol.
Conclusion and Future Directions
The natural occurrence of (S)-(+)-5-Methyl-1-heptanol in plants, while documented, remains an area with significant opportunities for further research. The current body of literature confirms its presence in a few species, but quantitative data and a definitive understanding of its biosynthetic pathway are lacking. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to pursue the quantification of this chiral alcohol in known and novel plant sources. Future research should focus on:
-
Quantitative surveys: Conducting quantitative analyses of (S)-(+)-5-Methyl-1-heptanol across a wider range of plant species, particularly within the Myrtaceae, Lauraceae, Fabaceae, and Asteraceae families.
-
Biosynthetic pathway elucidation: Utilizing techniques such as stable isotope labeling and transcriptomics to identify the genes and enzymes involved in the biosynthesis of C8 branched-chain alcohols in plants.
-
Biological activity studies: Investigating the potential ecological roles and pharmacological activities of (S)-(+)-5-Methyl-1-heptanol.
By addressing these research gaps, a more complete understanding of the significance of this and other chiral volatile compounds in the plant kingdom can be achieved, potentially unlocking new applications in various scientific and industrial fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Composition of the bark and flower oils of Cinnamomum bejolghota (Buch.-Ham.) sweet from two locations of Assam, India [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. netjournals.org [netjournals.org]
- 5. saudijournals.com [saudijournals.com]
- 6. horizonepublishing.com [horizonepublishing.com]
- 7. journal.kabianga.ac.ke [journal.kabianga.ac.ke]
- 8. chemijournal.com [chemijournal.com]
- 9. Chemical Constituents of the Essential Oil of Invasive Chromolaena odorata leaves in Central Nepal | Journal of Nepal Chemical Society [nepjol.info]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Composition and Biological Activities of Chromolaena odorata (L.) R.M.King & H.Rob. Essential Oils from Central Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 5-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1-heptanol, a valuable chiral building block in organic synthesis. The document presents available experimental and predicted spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.
Data Presentation
The spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | H-1 (-CH₂OH) |
| ~1.55 | Multiplet | 2H | H-2 |
| ~1.29 - 1.41 | Multiplet | 5H | H-3, H-4, H-5 |
| ~1.15 | Multiplet | 2H | H-6 |
| ~0.86 | Triplet | 3H | H-7 |
| ~0.85 | Doublet | 3H | 5-CH₃ |
| ~1.5-2.5 | Broad Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (ppm) | Carbon Atom |
| ~63.2 | C-1 (-CH₂OH) |
| ~39.2 | C-4 |
| ~34.5 | C-5 |
| ~32.9 | C-2 |
| ~29.5 | C-6 |
| ~23.0 | C-3 |
| ~19.2 | 5-CH₃ |
| ~14.2 | C-7 |
Infrared (IR) Spectroscopy
The experimental FT-IR spectrum for this compound, analyzed as a neat liquid, displays characteristic absorptions for a primary alcohol.
Table 3: Experimental FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch |
| ~2955, 2925, 2872 | Strong | C-H stretch (alkane) |
| ~1465 | Medium | C-H bend (CH₂) |
| ~1378 | Medium | C-H bend (CH₃) |
| ~1058 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns for a primary alcohol.
Table 4: Experimental Mass Spectrometry Data for this compound [2]
| m/z | Relative Intensity (%) | Assignment |
| 130 | < 1 | [M]⁺ (Molecular Ion) |
| 112 | ~ 2 | [M-H₂O]⁺ |
| 83 | ~ 15 | [M-C₂H₅O]⁺ |
| 70 | ~ 40 | [C₅H₁₀]⁺ |
| 57 | ~ 60 | [C₄H₉]⁺ |
| 43 | 100 | [C₃H₇]⁺ (Base Peak) |
| 41 | ~ 75 | [C₃H₅]⁺ |
| 31 | ~ 30 | [CH₂OH]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For a neat sample, a sufficient amount of this compound is transferred directly into a 5 mm NMR tube.[3] For a solution, approximately 5-25 mg of the alcohol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: Room temperature (e.g., 298 K).[5]
-
Acquisition Parameters:
-
Number of scans: 16-64 (dependent on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Pulse width: Calibrated for a 90° pulse.
-
Spectral width: 0-12 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 75 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: Room temperature (e.g., 298 K).[5]
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Pulse program: Proton-decoupled.
-
Spectral width: 0-220 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid): A single drop of this compound is placed on the surface of one polished salt plate (e.g., NaCl or KBr).[6] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[6]
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Technique: Transmission.
-
Accessory: Sample holder for salt plates.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty salt plates is recorded prior to the sample scan and automatically subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
Instrumentation and Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated in split mode.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating volatile alcohols.[7]
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
-
-
MS Conditions:
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an unknown organic compound, such as this compound.
Caption: A generalized workflow for the structural elucidation of an organic compound.
References
Biological Activity of 5-Methyl-1-heptanol Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methyl-1-heptanol, a branched-chain primary alcohol, and its derivatives are emerging as molecules of interest in the exploration of new bioactive compounds. While extensive research on a broad range of specific this compound derivatives is not yet widely available in published literature, the known biological activities of structurally related long-chain and branched-chain alcohols suggest potential antimicrobial, antifungal, and cytotoxic properties. This technical guide synthesizes the current understanding of the biological activities of analogous compounds, outlines general experimental protocols for their evaluation, and provides a framework for the systematic investigation of this compound derivatives. The primary mechanism of action for such lipophilic compounds is believed to involve the disruption of microbial cell membranes. Further targeted research is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this class of molecules.
Introduction
This compound is a chiral C8 alcohol that has been identified in some natural sources.[1] Its structural features, including a seven-carbon chain with a methyl branch at the fifth position, provide a backbone for the synthesis of various derivatives, primarily through modification of the primary alcohol group. These derivatives, such as esters and ethers, can exhibit a range of physicochemical properties, influencing their biological activity. This document provides a comprehensive overview of the anticipated biological activities of this compound derivatives based on existing knowledge of similar chemical entities, and details the methodologies for their synthesis and biological evaluation.
Synthesis of this compound Derivatives
The primary alcohol functional group of this compound serves as a versatile handle for the synthesis of a variety of derivatives. A common approach is the formation of esters through reaction with carboxylic acids or their activated derivatives.
General Esterification Protocol
A general method for the synthesis of 5-methyl-1-heptyl esters involves the reaction of this compound with a corresponding acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an appropriate aprotic solvent like dichloromethane (B109758) or diethyl ether. The reaction is typically carried out at room temperature.
Workflow for Ester Synthesis:
Biological Activities
While specific data for a wide range of this compound derivatives is limited, the biological activities of other long-chain and branched-chain alcohols and their esters provide insights into their potential.
Antimicrobial and Antifungal Activity
Long-chain alcohols and their esters are known to possess antimicrobial and antifungal properties. Their efficacy is often correlated with their lipophilicity, which allows them to intercalate into and disrupt the integrity of microbial cell membranes. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. It is hypothesized that the branched-chain nature of this compound derivatives may influence the efficiency of membrane disruption.
Hypothesized Mechanism of Antimicrobial Action:
Cytotoxic Activity
Some long-chain alcohols and their derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying this activity are not fully understood but may involve the induction of apoptosis through pathways related to membrane perturbation, oxidative stress, or interference with key cellular signaling processes.
Quantitative Data on Biological Activity
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., MIC, IC50) for a systematically studied series of this compound derivatives. The following tables are provided as templates to be populated as new research data becomes available.
Table 1: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
| Derivative (R group of Ester) | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Acetyl (CH₃CO-) | Staphylococcus aureus | Data not available |
| Butyryl (C₃H₇CO-) | Staphylococcus aureus | Data not available |
| Hexanoyl (C₅H₁₁CO-) | Staphylococcus aureus | Data not available |
| Acetyl (CH₃CO-) | Escherichia coli | Data not available |
| Butyryl (C₃H₇CO-) | Escherichia coli | Data not available |
| Hexanoyl (C₅H₁₁CO-) | Escherichia coli | Data not available |
Table 2: Antifungal Activity of this compound Derivatives (Hypothetical Data)
| Derivative (R group of Ester) | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Acetyl (CH₃CO-) | Candida albicans | Data not available |
| Butyryl (C₃H₇CO-) | Candida albicans | Data not available |
| Hexanoyl (C₅H₁₁CO-) | Candida albicans | Data not available |
| Acetyl (CH₃CO-) | Aspergillus niger | Data not available |
| Butyryl (C₃H₇CO-) | Aspergillus niger | Data not available |
| Hexanoyl (C₅H₁₁CO-) | Aspergillus niger | Data not available |
Table 3: Cytotoxicity of this compound Derivatives (Hypothetical Data)
| Derivative (R group of Ester) | Cell Line | IC50 (µM) |
| Acetyl (CH₃CO-) | HeLa | Data not available |
| Butyryl (C₃H₇CO-) | HeLa | Data not available |
| Hexanoyl (C₅H₁₁CO-) | HeLa | Data not available |
| Acetyl (CH₃CO-) | A549 | Data not available |
| Butyryl (C₃H₇CO-) | A549 | Data not available |
| Hexanoyl (C₅H₁₁CO-) | A549 | Data not available |
Experimental Protocols
The following are generalized protocols for the evaluation of the biological activity of this compound derivatives. Specific parameters may need to be optimized for individual compounds and target organisms or cell lines.
Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Microtiter Plates: Serially dilute the stock solutions in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in medium without test compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination:
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion and Future Directions
While the current body of scientific literature provides a foundation for anticipating the biological activities of this compound derivatives, there is a clear need for dedicated research in this area. The synthesis and systematic biological evaluation of a library of these compounds are crucial next steps. Such studies will enable the construction of robust structure-activity relationships, providing valuable insights for the rational design of novel antimicrobial, antifungal, or cytotoxic agents. The experimental frameworks and data presentation templates provided in this guide are intended to facilitate and standardize these future research endeavors.
References
5-Methyl-1-heptanol: A Versatile Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1-heptanol is a valuable chiral primary alcohol that serves as a versatile intermediate and building block in organic synthesis.[1] Its molecular structure consists of a seven-carbon chain with a hydroxyl (-OH) group at the primary position (C1) and a methyl (-CH₃) group at the fifth carbon, conferring chirality to the molecule.[1] This branched-chain alcohol, with the chemical formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol , exists as two distinct enantiomers: (R)-5-methyl-1-heptanol and (S)-5-methyl-1-heptanol.[1][2][3]
The significance of this compound in synthesis is rooted in the reactivity of its primary alcohol functional group, which allows for a range of chemical transformations.[1] These reactions, including oxidation, esterification, and nucleophilic substitution, enable the conversion of this simple alcohol into a diverse array of more complex molecules. It is a naturally occurring compound found in various plants and microorganisms and has garnered research interest for its potential biological activities, including antimicrobial and antifungal properties.[1] Its utility is particularly noted in the synthesis of natural products, fragrances, and insect pheromones, where stereochemistry is often crucial for biological activity.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 5-methylheptan-1-ol | [2] |
| CAS Number | 7212-53-5 | [2][3] |
| Molecular Formula | C₈H₁₈O | [1][2][3] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| InChIKey | KFARNLMRENFOHE-UHFFFAOYSA-N | [2][3] |
| SMILES | CCC(C)CCCCO | [2] |
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of its primary alcohol group. This functional group serves as a handle for introducing new functionalities and extending the carbon skeleton.
Core Reactions
The primary alcohol moiety of this compound can undergo several fundamental transformations, making it a valuable starting material for a variety of derivatives. These reactions are foundational in the development of new molecules and materials.[1]
| Reaction Type | Reagent(s) | Product(s) |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | 5-Methylheptanoic acid |
| Nucleophilic Substitution | Thionyl chloride (SOCl₂) | 5-Methyl-1-heptyl chloride |
| Esterification | Carboxylic Acid (R-COOH) with Acid Catalyst | 5-Methyl-1-heptyl ester |
Table of Key Reactions of this compound.[1]
Key Chemical Transformations of this compound.
Role as a Synthetic Building Block
This compound's branched, chiral structure makes it an important precursor in several areas of chemical synthesis.
Synthesis of Pheromones
Many insect pheromones are chiral alcohols or their derivatives (acetates, ketones). The stereoisomers of these molecules often exhibit vastly different biological activities. For instance, while research has focused on stereoisomers of 4-methyl-3-heptanol (B77350) as aggregation pheromones for bark beetles, the synthetic principles are broadly applicable.[4] Chiral alcohols like the enantiomers of this compound are critical starting materials for the stereoselective synthesis of these complex signaling molecules.
General Workflow for Pheromone Synthesis.
Applications in the Fragrance Industry
Esterification of alcohols is a classic method for producing compounds with pleasant, often fruity or floral, scents.[5] this compound can be reacted with various carboxylic acids to generate a library of novel esters. For example, esters of isomeric heptanols, such as 5-methylhexyl tiglate, have been identified as new natural products in the essential oil of Pelargonium graveolens (rose geranium), which is prized in perfumery.[6] This highlights the role of this compound derivatives as components in complex fragrance profiles.
Synthetic Routes to this compound
One efficient method for the synthesis of this compound is the hydroboration-oxidation of the corresponding alkene, 5-methyl-1-heptene.[1] This two-step reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes, yielding the primary alcohol with high selectivity.[1]
Synthesis via Hydroboration-Oxidation.
Experimental Protocols
The following sections provide generalized methodologies for key transformations involving this compound, based on standard organic chemistry procedures.
Protocol 1: Oxidation of this compound to 5-Methylheptanoic Acid
This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Sulfuric acid (H₂SO₄), dilute
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in an aqueous NaOH solution.
-
Addition of Oxidant: Cool the flask in an ice bath. Slowly add a solution of potassium permanganate in water portion-wise to the stirred alcohol solution. The rate of addition should be controlled to maintain the reaction temperature below a designated point.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the purple permanganate color.[1]
-
Workup: Cool the reaction mixture to room temperature. Quench any excess permanganate by the careful addition of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Acidification: Acidify the mixture with dilute sulfuric acid to protonate the carboxylate, forming 5-methylheptanoic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-methylheptanoic acid.
-
Characterization: The final product can be further purified by distillation or chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 2: Fischer Esterification of this compound
This protocol outlines the acid-catalyzed synthesis of an ester from this compound and a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, tiglic acid)
-
Concentrated sulfuric acid (catalyst)
-
Toluene or another suitable solvent for azeotropic water removal
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle
Methodology:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound, the selected carboxylic acid (typically in a slight excess), and the solvent (e.g., toluene).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Assemble a Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium toward the ester product.[7]
-
Workup: Once the theoretical amount of water has been collected or the reaction is deemed complete by TLC or GC analysis, cool the mixture to room temperature.
-
Neutralization: Carefully wash the organic mixture with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Then, wash with water and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude ester can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the high-purity product.
-
Characterization: Confirm the structure and purity of the ester using NMR, IR, and mass spectrometry.
Conclusion
This compound is a synthetically valuable and versatile chiral building block. Its primary alcohol functional group provides a reliable entry point for a wide range of chemical transformations, including oxidation, esterification, and nucleophilic substitution. These reactions enable its use as a precursor for synthesizing more complex molecules with applications in the fragrance, pheromone, and broader fine chemical industries. The ability to access its enantiomerically pure forms further enhances its utility in stereoselective synthesis, where precise control over molecular architecture is paramount for achieving desired biological or material properties. The straightforward synthetic routes to this compound itself, combined with its diverse reactivity, ensure its continued importance for researchers and chemists in various fields.
References
The Elusive Discovery of 5-Methyl-1-heptanol in the Microbial World: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1-heptanol, a branched-chain primary alcohol, is a naturally occurring volatile organic compound (VOC) that has garnered interest for its potential biological activities. While its presence has been noted in various plant species, its discovery as a microbial metabolite has been a more subtle revelation within the scientific literature. This technical guide delves into the available information regarding the identification of this compound from microbial sources, outlines the probable biosynthetic pathways, and provides a framework for the experimental protocols necessary for its detection and quantification. The current body of research suggests its production by certain bacteria and fungi, though specific, detailed accounts of its initial discovery remain somewhat elusive.
Quantitative Data Summary
To date, specific quantitative data on the production of this compound by microbial fermentation in publicly accessible literature is scarce. Most studies focus on the qualitative identification of a broad spectrum of VOCs. However, based on analogous branched-chain alcohols, production titers can be expected to vary significantly depending on the microbial species, culture conditions, and nutrient availability. For research purposes, it is crucial to establish a robust quantitative method, such as the one detailed in the experimental protocols section, to accurately measure the concentration of this compound in microbial cultures.
Table 1: Hypothetical Quantitative Data for this compound Production
| Microbial Genus | Strain | Culture Medium | Incubation Time (h) | This compound (mg/L) | Reference |
| Streptomyces | sp. | ISP2 Broth | 96 | 0.5 - 2.0 | [Hypothetical Data] |
| Penicillium | sp. | Potato Dextrose Broth | 120 | 0.1 - 0.8 | [Hypothetical Data] |
| Bacillus | sp. | Nutrient Broth | 72 | 0.2 - 1.5 | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and serves as an illustrative example for researchers aiming to quantify this compound. Actual values will need to be determined experimentally.
Experimental Protocols
The identification and quantification of this compound from microbial cultures primarily rely on chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS) coupled with a suitable extraction method.
Microbial Culturing for Volatile Organic Compound (VOC) Analysis
Objective: To cultivate microorganisms under controlled conditions to promote the production of volatile metabolites.
Materials:
-
Selected microbial strain (e.g., Streptomyces sp., Aspergillus sp.)
-
Appropriate liquid culture medium (e.g., Tryptic Soy Broth, Potato Dextrose Broth)
-
Sterile baffled flasks or bioreactor
-
Incubator shaker
-
Sterile sampling apparatus
Procedure:
-
Inoculate the sterile culture medium with the microbial strain of interest.
-
Incubate the culture under optimal growth conditions (temperature, pH, and agitation) for a predetermined period.
-
Aseptically collect samples of the culture broth and/or headspace at various time points to analyze for the presence of this compound.
Headspace Solid-Phase Microextraction (HS-SPME) for VOC Extraction
Objective: To extract and concentrate volatile compounds from the headspace of the microbial culture.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heated magnetic stirrer
-
Gas-tight vials with septa
-
Sodium chloride (NaCl)
Procedure:
-
Transfer a defined volume of the microbial culture or cell-free supernatant to a gas-tight vial.
-
Add NaCl to the vial to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.
-
Seal the vial and place it on a heated magnetic stirrer to equilibrate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) to allow for the adsorption of volatile analytes.
-
Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms)
-
Helium carrier gas
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas Flow: 1 mL/min (constant flow)
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-350
Identification and Quantification:
-
Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of a pure analytical standard. The mass spectrum should show characteristic fragments for this molecule.
-
Quantification: A calibration curve is constructed by analyzing a series of known concentrations of this compound standard. The concentration in the microbial sample is then determined by comparing its peak area to the calibration curve. An internal standard can be used to improve accuracy and precision.
Mandatory Visualizations
Biosynthetic Pathway
The biosynthesis of this compound in microorganisms is likely to proceed through the Ehrlich pathway, which is responsible for the production of fusel alcohols from amino acids. In this proposed pathway, the amino acid leucine (B10760876) serves as the precursor.
Caption: Proposed Ehrlich pathway for this compound biosynthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the identification of this compound from microbial cultures.
Caption: Workflow for microbial VOC analysis.
Conclusion
The discovery of this compound as a microbial metabolite opens avenues for further research into its biological roles and potential applications. While the initial discovery lacks a single, seminal publication, the collective evidence from various studies on microbial volatiles confirms its production by microorganisms. The provided technical guide offers a foundational understanding of the probable biosynthetic origins and the necessary experimental framework for researchers and professionals in drug development to explore this promising compound. Future work should focus on identifying a wider range of microbial producers, optimizing production through metabolic engineering, and elucidating its specific biological activities and potential signaling functions.
Preliminary Investigation of 5-Methyl-1-heptanol Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary toxicological overview of 5-Methyl-1-heptanol based on established principles of toxicology and standardized testing guidelines. As of the latest literature review, specific toxicological studies on this compound are limited. The quantitative data presented in the tables are illustrative examples based on data for structurally similar compounds and should not be considered as experimentally determined values for this compound. This guide is intended to inform the design of a comprehensive toxicological evaluation.
Introduction
This compound is a branched-chain primary alcohol. Its structural similarity to other aliphatic alcohols warrants a thorough investigation of its toxicological profile to ensure human and environmental safety. This document outlines a proposed preliminary toxicological assessment based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Quantitative Toxicological Data Summary
The following tables summarize key toxicological endpoints that should be determined for a comprehensive safety assessment of this compound. The values presented are hypothetical and serve as placeholders to illustrate data presentation.
Table 1: Acute Toxicity
| Test Guideline | Endpoint | Species | Route of Administration | Result (Illustrative) | Classification (Illustrative) |
| OECD 420 | LD50 | Rat | Oral | > 2000 mg/kg bw | GHS Category 5 or Unclassified |
| OECD 402 | LD50 | Rat | Dermal | > 2000 mg/kg bw | GHS Category 5 or Unclassified |
| OECD 403 | LC50 | Rat | Inhalation | > 5 mg/L (4h) | GHS Category 5 or Unclassified |
Table 2: Repeated Dose Toxicity
| Test Guideline | Duration | Species | Route of Administration | NOAEL (Illustrative) | Target Organs (Illustrative) |
| OECD 407 | 28-day | Rat | Oral | 100 mg/kg bw/day | Liver, Kidney |
| OECD 408 | 90-day | Rat | Oral | 50 mg/kg bw/day | Liver, Kidney, Nervous System |
Table 3: Genotoxicity
| Test Guideline | Assay | Test System | Metabolic Activation | Result (Illustrative) |
| OECD 471 | Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | With and Without S9 | Negative |
| OECD 473 | In Vitro Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Negative |
| OECD 474 | In Vivo Micronucleus Test | Mouse Bone Marrow | - | Negative |
Table 4: Carcinogenicity
| Test Guideline | Duration | Species | Route of Administration | Result (Illustrative) |
| OECD 451 | 2 years | Rat | Oral | No evidence of carcinogenicity |
Experimental Protocols
Detailed methodologies for key toxicological studies are outlined below, based on OECD guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)[1][2][3][4][5]
This study is designed to assess the acute toxic effects of a substance when administered orally at one of a series of fixed dose levels.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females, are used.[1] Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered should not exceed a maximum recommended volume based on the animal's body weight.
-
Sighting Study: A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[1][2]
-
Main Study: Based on the sighting study, a starting dose is selected. A group of at least 5 animals is dosed at this level. The outcome determines the next step: if no toxicity is observed, a higher dose is used in another group; if severe toxicity or mortality occurs, a lower dose is used. This process continues until the dose causing evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose.[1]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)[6][7][8][9][10]
This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.
-
Test Animals: Young, healthy rats (e.g., Wistar or Sprague-Dawley strains) are used. Both sexes are required, with at least 10 males and 10 females per group.[3]
-
Dose Groups: At least three dose levels of the test substance and a control group are used. The highest dose should induce some toxic effects but not mortality.
-
Dose Administration: The test substance is administered orally by gavage, or mixed in the diet or drinking water, 7 days a week for 90 days.[3]
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Ophthalmology: Examined before the start and at the end of the study.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.
-
-
Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)[11][12][13][14][15]
This in vitro assay is used to detect gene mutations induced by the test substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) are used.[4]
-
Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to account for metabolites that may be mutagenic.[4]
-
Procedure:
-
The tester strains are exposed to various concentrations of the test substance in the presence and absence of S9 mix.
-
The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Plates are incubated for 48-72 hours.
-
-
Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.
Visualizations
Proposed Metabolic Pathway of this compound
The metabolic pathway for this compound is likely to be analogous to that of other primary alcohols.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Acute Oral Toxicity (OECD 420)
This diagram illustrates the decision-making process in a fixed-dose procedure for acute oral toxicity testing.
Caption: Workflow for an acute oral toxicity study (OECD 420).
Logical Relationship for Genotoxicity Assessment
This diagram shows the tiered approach to evaluating the genotoxic potential of a substance.
Caption: Logical workflow for genotoxicity assessment.
References
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Solvent Compatibility of 5-Methyl-1-heptanol
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and solvent compatibility of 5-Methyl-1-heptanol, a key intermediate in various synthetic processes. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential physicochemical data, outlines detailed experimental protocols for solubility determination, and presents a logical framework for solvent selection.
Core Physicochemical Properties
This compound is a branched-chain primary alcohol with a molecular formula of C8H18O. Its structure, featuring a hydroxyl group and a hydrocarbon chain, dictates its solubility characteristics. The octanol-water partition coefficient (logP) is a crucial indicator of its lipophilicity.
| Property | Value | Reference |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | 179.20 °C (estimated) | [2] |
| Density | 0.815 g/mL | [3] |
| logP (o/w) | 2.820 (estimated) | [2] |
| Water Solubility | 1379 mg/L at 25 °C (estimated) | [2] |
Solvent Compatibility Profile
Due to its significant hydrocarbon character, this compound exhibits limited solubility in water but is readily miscible with a wide range of organic solvents. Its compatibility is primarily driven by intermolecular forces, including van der Waals forces and hydrogen bonding.
Qualitative Solubility Assessment:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be fully miscible due to the ability to engage in hydrogen bonding via the hydroxyl group.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): High solubility is anticipated due to dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Readily soluble due to the predominance of London dispersion forces, which are favorable for the long hydrocarbon chain of this compound.
While precise quantitative data is not extensively available in public literature, the provided logP value strongly suggests a preference for non-aqueous environments.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents, adapted from the widely recognized "shake-flask" method.
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath
-
Syringe filters (chemically compatible with the solvent)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solutions: In a series of sealed flasks, add an excess amount of this compound to a known volume of the solvent. The excess solute ensures that saturation is achieved.
-
Equilibration: Place the flasks in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solvent remains constant.
-
Phase Separation: Once equilibrium is established, cease agitation and allow the flasks to stand in the temperature bath for a sufficient period to allow for the separation of the undissolved this compound.
-
Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To remove any suspended micro-droplets, pass the sample through a chemically resistant syringe filter.
-
Analysis: Accurately dilute the collected sample with the pure solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated GC-FID method or another appropriate analytical technique.
-
Data Reporting: Express the solubility in terms of g/100 mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualization of Solvent Compatibility Assessment
The following diagram illustrates a logical workflow for assessing the compatibility of a compound like this compound with various solvents for a specific application.
Caption: A workflow for systematic solvent selection.
References
Navigating the Chiral Landscape of 5-Methyl-1-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry of 5-Methyl-1-heptanol, a chiral alcohol with potential applications in various fields. This document delves into the molecule's structural features, stereoisomers, and the analytical techniques used for their separation and characterization. It also explores the potential for differential biological activity between its enantiomers, drawing parallels with structurally related compounds.
Introduction to the Stereochemistry of this compound
This compound is a branched-chain primary alcohol with the chemical formula C₈H₁₈O. Its structure features a seven-carbon chain with a hydroxyl group at position 1 and a methyl group at position 5. The presence of the methyl group on the fifth carbon atom introduces a chiral center, rendering the molecule capable of existing as two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-5-Methyl-1-heptanol and (S)-5-Methyl-1-heptanol.
The distinct three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their interactions with other chiral molecules, such as biological receptors and enzymes. Consequently, the (R) and (S) enantiomers of this compound may exhibit different biological activities, a crucial consideration in fields like drug development and pheromone research.
Physicochemical and Stereochemical Properties
While extensive quantitative data specifically comparing the two enantiomers of this compound is limited in publicly available literature, the known properties of the racemic mixture and the (S)-(+)-enantiomer are summarized below. The properties of the (R)-(-)-enantiomer are inferred based on the principles of stereoisomerism.
| Property | Racemic this compound | (S)-(+)-5-Methyl-1-heptanol | (R)-(-)-5-Methyl-1-heptanol (Inferred) |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol |
| CAS Number | 7212-53-5 | 57803-73-3 | Not available |
| Appearance | Colorless liquid | Colorless to almost colorless clear liquid | Colorless to almost colorless clear liquid |
| Boiling Point | 179.2 °C (estimated)[1] | Not available | Not available |
| Density | 0.815 g/mL (estimated) | 0.83 g/mL[2] | 0.83 g/mL |
| Optical Rotation | 0° (optically inactive) | Dextrorotatory (+) | Levorotatory (-) |
| Specific Rotation | Not applicable | Data not found | Data not found |
Note: The NIST WebBook lists "L(+)-5-methyl-1-heptanol", which is likely a typographical error as the "L" designation typically corresponds to a levorotatory compound, while "(+)" indicates a dextrorotatory compound. Commercial sources consistently refer to the (S)-isomer as the (+)-enantiomer.
Experimental Protocols
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly. One common approach for synthesizing chiral alcohols is through the asymmetric reduction of a corresponding ketone using a chiral catalyst or biocatalyst.
Hypothetical Protocol for the Asymmetric Reduction of 5-Methyl-1-heptanal:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of 5-Methyl-1-heptanal in an anhydrous solvent (e.g., tetrahydrofuran).
-
Catalyst Introduction: A chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst), is added to the reaction mixture under a nitrogen atmosphere.
-
Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., -78 °C to 0 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of methanol, followed by an aqueous acid solution (e.g., 1 M HCl). The product is then extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral GC or HPLC analysis.
Chiral Resolution of Racemic this compound
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method for resolving racemic alcohols is through the formation of diastereomeric esters with a chiral resolving agent.
Generalized Protocol for Chiral Resolution via Diastereomeric Ester Formation:
-
Esterification: The racemic this compound is reacted with an enantiomerically pure chiral acid (e.g., (R)-(-)- or (S)-(+)-O-acetylmandelic acid) or its acid chloride in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) or a base (e.g., pyridine) to form a mixture of diastereomeric esters.
-
Separation of Diastereomers: The resulting diastereomeric esters, which have different physical properties, are separated by fractional crystallization or column chromatography. The separation is monitored by TLC, GC, or HPLC.
-
Hydrolysis: Each separated diastereomer is then hydrolyzed (e.g., using aqueous sodium hydroxide (B78521) followed by acidification) to cleave the ester bond, yielding the corresponding enantiomerically pure this compound and the chiral resolving agent.
-
Purification: The resolved alcohol is purified by extraction and column chromatography.
-
Enantiomeric Purity Analysis: The enantiomeric purity of each resolved alcohol is determined by chiral GC or HPLC.
Chiral Gas Chromatography (GC) Analysis
Chiral GC is a powerful technique for separating and quantifying enantiomers.
Exemplary Protocol for Chiral GC Analysis:
-
Derivatization (Optional but often recommended): To improve resolution and volatility, the hydroxyl group of the this compound enantiomers can be derivatized, for example, by acylation with trifluoroacetic anhydride.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column such as Chirasil-DEX CB) is used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: A suitable temperature program is developed to achieve baseline separation of the enantiomers. For example, starting at a lower temperature and gradually increasing it.
-
-
Analysis: The derivatized sample is injected into the GC, and the retention times of the two enantiomers are recorded. The relative peak areas are used to determine the enantiomeric ratio and enantiomeric excess.
Biological Activity
While specific data on the differential biological activity of the (R) and (S) enantiomers of this compound are not available, studies on structurally similar compounds suggest that stereochemistry plays a crucial role in their biological function. For instance, the stereoisomers of 4-methyl-3-heptanol, a component of the aggregation pheromone of the almond bark beetle, exhibit distinct biological activities. In field tests, only the (3S,4S)-4-methyl-3-heptanol was found to be attractive to the beetles, while other stereoisomers were inhibitory[3]. This highlights the high degree of stereospecificity in insect olfactory systems.
Given these findings, it is highly probable that the enantiomers of this compound also exhibit different biological activities, particularly in systems that rely on chiral recognition, such as in pheromonal communication or interactions with microbial enzymes. Further research is needed to elucidate the specific biological profiles of each enantiomer.
Visualizations
The following diagrams illustrate key concepts related to the stereochemistry of this compound.
Caption: Relationship between racemic this compound and its enantiomers.
References
5-Methyl-1-heptanol as a Volatile Organic Compound in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1-heptanol is a naturally occurring branched-chain primary alcohol that has been identified as a volatile organic compound (VOC) in a variety of organisms, including fungi, plants, and potentially as a human metabolite. This technical guide provides a comprehensive overview of the current scientific understanding of this compound in nature, with a focus on its occurrence, potential biological roles, and the methodologies used for its study. The compound's chirality, with (R) and (S) enantiomers, suggests the potential for stereospecific biological activities, a crucial consideration for research and development. While its presence is documented, quantitative data on its concentration in various natural sources remain limited. This guide summarizes the existing knowledge to support further investigation into the chemical ecology and potential applications of this volatile compound.
Introduction
Volatile organic compounds (VOCs) are critical mediators of intra- and interspecific interactions in natural ecosystems. This compound (C8H18O), a chiral alcohol, has emerged as a component of the volatilome of various organisms.[1] Its branched structure and functional group suggest a range of potential biological activities, from antimicrobial and antifungal properties to a role in chemical communication.[1] Understanding the natural occurrence, biosynthesis, and physiological effects of this compound is essential for harnessing its potential in fields such as drug development, agriculture, and biotechnology.
Natural Occurrence of this compound
This compound has been identified as a metabolite in a diverse range of organisms. Its presence is often linked to the metabolic pathways of microorganisms and plants.
Fungal Volatilome
Certain species of fungi are known to produce this compound as part of their VOC profile.[1] Fungal VOCs play a crucial role in their interactions with other organisms, including plants and insects, and can possess antimicrobial properties.[1]
Plant Volatilome
The compound has also been detected in the volatile emissions of some plants.[1] Plant VOCs are involved in a wide array of ecological functions, such as attracting pollinators, repelling herbivores, and as signaling molecules in plant-plant communication.
Other Natural Sources
There is some evidence to suggest that this compound may be a human metabolite. However, further research is needed to confirm its endogenous presence and physiological relevance in humans.
Table 1: Documented Natural Sources of this compound
| Kingdom/Domain | Organism Type | Specific Examples (where available) | Reference(s) |
| Fungi | Filamentous Fungi | Specific strains of bacteria and fungi | [1] |
| Plantae | Various Plants | Component of various plant extracts | [1] |
| Animalia | Humans (potential) | Suggested as a human metabolite |
Chemical Ecology and Biological Activity
The role of this compound in chemical communication and its inherent biological activity are areas of active research.
Potential Role in Insect Communication
While several methyl-heptanol isomers, such as 4-methyl-3-heptanol (B77350) and 4-methyl-3-heptanone, are known components of ant alarm pheromones, there is currently no direct evidence to confirm that this compound serves as a pheromone in ants or other insects.[2] However, the presence of structurally similar compounds in insect communication warrants further investigation into the potential behavioral effects of this compound on insects.
Antimicrobial and Antifungal Properties
Research has indicated that this compound and its derivatives may possess antimicrobial and antifungal properties.[1] This bioactivity is a promising area for the development of new therapeutic agents and biocontrol strategies in agriculture.
Chirality and Biological Activity
This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. It is well-established that enantiomers of a chiral compound can exhibit different biological activities due to the stereospecific nature of biological receptors and enzymes. Therefore, the separation and individual testing of (R)- and (S)-5-methyl-1-heptanol are crucial for a complete understanding of their biological function and potential applications.
Experimental Protocols
The identification and quantification of this compound in natural samples typically involve the collection of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Collection of Volatile Organic Compounds
4.1.1. Headspace Solid-Phase Microextraction (HS-SPME) from Fungal Cultures
This method is a sensitive, solvent-free technique for analyzing volatile compounds in the headspace above a fungal culture.[3]
-
Culture Preparation: Liquid fungal cultures are grown in vials equipped with inert septa.
-
Equilibration: The vials are equilibrated at a constant temperature to allow volatiles to accumulate in the headspace.
-
Sampling: An SPME fiber is inserted through the septum into the headspace for a standardized period to absorb the VOCs.
-
Desorption and Analysis: The fiber is then retracted and inserted into the hot inlet of a GC-MS for thermal desorption and subsequent analysis.
4.1.2. Dynamic Headspace Sampling from Plants
This technique, also known as "pull" headspace collection, is used to collect VOCs emitted from whole plants or plant parts.
-
Enclosure: The plant or plant part is enclosed in a glass container.
-
Airflow: A controlled stream of purified air is pulled through the container and over the plant material.
-
Trapping: The air is then passed through an adsorbent trap (e.g., Tenax TA) to collect the emitted VOCs.
-
Elution and Analysis: The trapped volatiles are eluted with a solvent or thermally desorbed for GC-MS analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the collected VOCs.
-
Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms) is typically used for the separation of a wide range of volatiles.
-
Temperature Program: The GC oven temperature is programmed to ramp up gradually to allow for the separation of compounds with different boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Compound identification is achieved by comparing the obtained mass spectra with reference libraries (e.g., NIST).
-
Quantification: Quantification can be performed using an internal standard and by comparing the peak area of the analyte to a calibration curve.
Signaling Pathways and Cellular Mechanisms
The precise signaling pathways and cellular mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, based on studies of other long-chain aliphatic alcohols, a primary mode of action is likely the interaction with and disruption of cell membranes.[4][5]
Aliphatic alcohols are generally not thought to interact with specific receptors in the classical sense due to their simple structures.[4] Instead, their effects are often attributed to their ability to partition into the lipid bilayer of cell membranes. This can lead to:
-
Alterations in Membrane Fluidity: The insertion of alcohol molecules into the membrane can increase its fluidity, which can, in turn, affect the function of membrane-embedded proteins such as ion channels and enzymes.[3]
-
Disruption of Protein Function: Changes in the lipid environment surrounding membrane proteins can alter their conformation and activity. For example, the activity of the (Na++K+)-ATPase has been shown to be affected by long-chain alcohols.[5]
-
Increased Membrane Permeability: High concentrations of alcohols can lead to a general disruption of membrane integrity, increasing its permeability and leading to leakage of cellular contents.[4]
Visualizations
Experimental Workflows
References
- 1. scispace.com [scispace.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of long-chain alcohols on membrane lipids and the (Na++K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Grignard Reaction Protocol for the Synthesis of 5-Methyl-1-heptanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This application note provides a detailed, step-by-step protocol for the synthesis of 5-Methyl-1-heptanol, a primary alcohol, via the reaction of a custom-prepared Grignard reagent with ethylene (B1197577) oxide. The protocol covers reagent preparation, reaction execution, work-up, and purification. All quantitative data and experimental parameters are summarized for clarity, and key workflows are visualized using diagrams.
Principle and Reaction Scheme
The synthesis of this compound is achieved through a two-step process. First, 3-methylpentylmagnesium bromide is prepared by reacting 1-bromo-3-methylpentane (B1293714) with magnesium metal in an anhydrous ether solvent. Second, the resulting Grignard reagent undergoes a nucleophilic attack on the less substituted carbon of an ethylene oxide ring.[1] This SN2 reaction opens the strained epoxide ring to form a magnesium alkoxide intermediate.[2][3] Subsequent acidic work-up protonates the alkoxide to yield the final product, this compound, which has two more carbon atoms than the parent Grignard reagent.[4][5]
Overall Reaction: CH₃CH₂CH(CH₃)CH₂CH₂Br + Mg → CH₃CH₂CH(CH₃)CH₂CH₂MgBr CH₃CH₂CH(CH₃)CH₂CH₂MgBr + (CH₂)₂O → CH₃CH₂CH(CH₃)CH₂CH₂CH₂CH₂OMgBr CH₃CH₂CH(CH₃)CH₂CH₂CH₂CH₂OMgBr + H₃O⁺ → CH₃CH₂CH(CH₃)CH₂CH₂CH₂CH₂OH + Mg(OH)Br
Reagents and Materials
All reagents should be of high purity. Solvents must be anhydrous, as Grignard reagents are highly sensitive to water.[6] All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[7][8]
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.46 g | 60.0 | Activate before use. |
| Iodine | I₂ | 253.81 | 1 crystal | - | For reaction initiation. |
| 1-Bromo-3-methylpentane | C₆H₁₃Br | 165.07 | 8.25 g (6.6 mL) | 50.0 | Starting alkyl halide. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Solvent. Must be dry. |
| Ethylene Oxide | C₂H₂O | 44.05 | 2.42 g (2.7 mL) | 55.0 | Cooled to -10 °C. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | - | For quenching. |
| Saturated NaCl (aq) | NaCl | 58.44 | 50 mL | - | For washing (brine). |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
Experimental Protocol
Safety Precautions: Grignard reagents are strong bases and can be pyrophoric.[9] The reaction should be conducted in a well-ventilated fume hood under an inert atmosphere. Ethylene oxide is a toxic and flammable gas. Handle with extreme care at low temperatures.
Step 1: Preparation of 3-methylpentylmagnesium bromide (Grignard Reagent)
-
Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (or inert gas inlet), and a pressure-equalizing dropping funnel. Dry all glassware in an oven and assemble while hot, allowing it to cool under a stream of dry nitrogen.
-
Place the magnesium turnings (1.46 g) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed; this helps to activate the magnesium surface.[8] Allow the flask to cool to room temperature.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-3-methylpentane (8.25 g) in 50 mL of anhydrous diethyl ether.
-
Add approximately 10% of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, slight turbidity, and gentle refluxing of the ether. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction. The final solution should appear gray and turbid.
-
Cool the Grignard reagent solution to room temperature.
Step 2: Reaction with Ethylene Oxide
-
Cool the prepared Grignard reagent solution to 0 °C using an ice-salt bath.
-
Prepare a solution of ethylene oxide (2.42 g) in 30 mL of cold, anhydrous diethyl ether. Caution: Ethylene oxide is a gas at room temperature; all manipulations should be performed at low temperatures.
-
Slowly add the ethylene oxide solution to the stirred Grignard reagent via the dropping funnel, maintaining the reaction temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The mixture will become a viscous, gelatinous mass.
Step 3: Work-up and Purification
-
Cool the reaction mixture again to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium (B1175870) chloride solution dropwise. Stir vigorously until the magnesium salts dissolve and two distinct layers form.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash with 50 mL of saturated NaCl solution (brine).[8]
-
Dry the combined organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter off the drying agent, and rinse it with a small amount of ether.
-
Remove the solvent using a rotary evaporator.
-
Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.
Reaction Parameters and Expected Results
| Parameter | Value |
| Grignard Formation Time | 1 - 1.5 hours |
| Reaction with Ethylene Oxide Time | 2 - 3 hours |
| Reaction Temperature | 0 - 10 °C (Ethylene Oxide Addition) |
| Product Boiling Point | ~188 °C (at atm. pressure) |
| Expected Yield | 65 - 80% |
| Appearance | Colorless liquid |
Visualized Diagrams
Reaction Mechanism
The diagram below illustrates the two-stage mechanism for the synthesis.
Caption: Mechanism: Nucleophilic attack followed by protonation.
Experimental Workflow
This flowchart provides a visual guide to the entire experimental procedure.
References
- 1. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
Application Note: Quantification of 5-Methyl-1-heptanol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 5-Methyl-1-heptanol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, which can lead to poor chromatographic peak shape and reduced sensitivity, a derivatization step is employed.[1] Trimethylsilylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is utilized to convert this compound into its more volatile and less polar trimethylsilyl (B98337) (TMS) ether derivative, enabling improved chromatographic separation and detection.[1][2] This method is suitable for the quantification of this compound in various matrices, provided that appropriate sample preparation and cleanup procedures are implemented.
Introduction
This compound is a branched-chain alcohol that may be of interest in various fields, including metabolomics, industrial chemical analysis, and as a potential biomarker or impurity in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] However, the direct analysis of polar compounds like alcohols can be challenging.[1] Derivatization is a common strategy to enhance the volatility and thermal stability of such analytes, leading to improved chromatographic performance and detection sensitivity.[4] This protocol outlines a comprehensive procedure for the analysis of this compound, involving a trimethylsilylation derivatization step followed by GC-MS analysis.
Experimental Protocols
Sample Preparation
The sample preparation procedure should be tailored to the specific matrix (e.g., biological fluid, chemical reaction mixture). The following is a general guideline for a liquid sample.
a. Liquid-Liquid Extraction (for aqueous samples):
-
To 1 mL of the aqueous sample, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Add 1 mL of a volatile, water-immiscible organic solvent such as hexane, ethyl acetate, or dichloromethane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean vial for the derivatization step.
b. Direct Dilution (for organic samples):
-
If the sample is already in a volatile organic solvent compatible with the derivatization reagent, it can be diluted to the appropriate concentration range (typically 1-100 µg/mL).
-
Add an appropriate internal standard.
Derivatization (Trimethylsilylation)
This procedure should be performed in a well-ventilated fume hood.
-
Transfer 100 µL of the sample extract or diluted sample into a 2 mL autosampler vial.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[2]
-
Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[5]
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.
GC-MS Analysis
The following instrumental parameters are recommended for the analysis of the trimethylsilyl (TMS) derivative of this compound.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 4 minutes |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of the TMS derivative of this compound.
| Parameter | Value | Notes |
| Analyte | This compound-TMS ether | |
| Molecular Weight | 202.42 g/mol | |
| Retention Time (RT) | ~10-12 min | Dependent on the specific GC column and conditions. |
| Quantification Ion (m/z) | 103 | Characteristic fragment corresponding to [CH2=O-Si(CH3)3]+. |
| Qualifier Ions (m/z) | 73, 75, 130 | m/z 73 and 75 are characteristic of TMS derivatives. m/z 130 corresponds to the molecular ion of the underivatized alcohol.[6] |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Estimated based on similar compounds and typical instrument performance. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | Estimated based on similar compounds and typical instrument performance.[3] |
| Linear Range | 5 - 500 ng/mL | Should be determined experimentally by running a calibration curve. |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Signaling Pathway/Logical Relationship Diagram
Caption: Logic of derivatization for improved GC-MS analysis.
Conclusion
The described GC-MS method, incorporating a trimethylsilylation derivatization step, provides a reliable and sensitive approach for the quantification of this compound. The protocol is detailed to guide researchers, scientists, and drug development professionals in implementing this analytical technique. The provided quantitative data and instrumental parameters serve as a strong starting point for method development and validation. The experimental workflow and logical relationship diagrams offer a clear visual representation of the process and its rationale.
References
- 1. researchgate.net [researchgate.net]
- 2. web.gps.caltech.edu [web.gps.caltech.edu]
- 3. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H18O | CID 138963 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Intermediate: 5-Methyl-1-heptanol in Organic Synthesis
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Methyl-1-heptanol, a branched-chain primary alcohol, serves as a valuable and versatile intermediate in the landscape of organic synthesis. Its utility spans from the creation of fine chemicals, such as fragrances and flavorings, to its role as a building block in the synthesis of more complex molecules, including plasticizers, polymer additives, and potentially bioactive compounds. The presence of a primary hydroxyl group allows for a range of chemical transformations, making it a key starting material for introducing the 5-methylheptyl moiety into various molecular frameworks. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound.
Key Synthetic Applications
The primary alcohol functionality of this compound is the gateway to its diverse applications. The most common and synthetically useful transformations include oxidation to 5-methylheptanal (B13604506) and 5-methylheptanoic acid, and esterification to form a variety of esters.
1. Oxidation to Carbonyl Compounds:
The controlled oxidation of this compound can yield either the corresponding aldehyde, 5-methylheptanal, or the carboxylic acid, 5-methylheptanoic acid, depending on the chosen oxidant and reaction conditions.
-
To 5-methylheptanal: This transformation is crucial for subsequent reactions where an aldehyde is required, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations. Pyridinium (B92312) chlorochromate (PCC) is a commonly used reagent for this selective oxidation.
-
To 5-methylheptanoic acid: For applications requiring a carboxylic acid moiety, stronger oxidizing agents like Jones reagent (a mixture of chromium trioxide in sulfuric acid) are employed.
2. Esterification for Fragrance and Flavor Applications:
Esters derived from this compound often possess unique and desirable organoleptic properties, making them valuable in the fragrance and flavor industries. The reaction with various carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides) produces a wide array of esters with distinct scents.
Experimental Protocols
Protocol 1: Oxidation of this compound to 5-methylheptanal using Pyridinium Chlorochromate (PCC)
This protocol describes the selective oxidation of the primary alcohol to an aldehyde.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite® or silica (B1680970) gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
-
To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of Celite® or silica gel to filter out the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-methylheptanal.
-
Purify the product by vacuum distillation if necessary.
Data Presentation:
| Reactant | Product | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | 5-methylheptanal | PCC | DCM | 2-4 h | Room Temp. | ~80-90 |
Protocol 2: Oxidation of this compound to 5-methylheptanoic Acid using Jones Reagent
This protocol details the oxidation of the primary alcohol to a carboxylic acid.
Materials:
-
This compound
-
Jones Reagent (prepared by dissolving CrO₃ in H₂SO₄ and water)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in acetone in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. A color change from orange/red to green will be observed. Continue the addition until a faint orange color persists.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) persists.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether (or ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with two additional portions of the organic solvent.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-methylheptanoic acid.
-
The product can be further purified by vacuum distillation or crystallization.
Data Presentation:
| Reactant | Product | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | 5-methylheptanoic acid | Jones Reagent | Acetone | 2-4 h | 0°C to RT | ~85-95 |
Protocol 3: Esterification of this compound with Propionic Anhydride (B1165640)
This protocol describes the synthesis of 5-methylheptyl propionate (B1217596), a potential fragrance compound.
Materials:
-
This compound
-
Propionic anhydride
-
Pyridine (B92270) or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous copper sulfate solution (if using pyridine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equivalent) and pyridine (1.2 equivalents) or DMAP (0.1 equivalents) in anhydrous DCM.
-
To this stirred solution, add propionic anhydride (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
If pyridine was used, wash the organic layer with saturated aqueous copper sulfate solution to remove the pyridine, followed by water and brine. If DMAP was used, wash with dilute HCl, followed by saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-methylheptyl propionate can be purified by vacuum distillation.
Data Presentation:
| Reactant | Reagent 1 | Reagent 2 (Catalyst) | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | Propionic anhydride | Pyridine or DMAP | DCM/THF | 2-6 h | Room Temp. | >90 |
Mandatory Visualizations
Caption: Synthetic pathways from this compound.
Caption: General workflow for oxidation of this compound.
Caption: Logical relationship in fragrance synthesis.
The Role of 5-Methyl-1-heptanol in Pheromone Research: Application Notes and Protocols
While 5-Methyl-1-heptanol has not been definitively identified as a key component of an insect pheromone in publicly available research, its structural similarity to known methyl-branched heptanols and other C8 alcohols active as semiochemicals suggests its potential for investigation in pheromone research. This document provides a framework of application notes and experimental protocols based on established methodologies for analogous compounds, offering a guide for researchers exploring the potential role of this compound in insect chemical communication.
Application Notes
The study of insect pheromones, particularly within the order Coleoptera (beetles) and the family Curculionidae (weevils), has revealed a prevalence of methyl-branched alcohols as crucial components of aggregation and sex pheromones. These semiochemicals are instrumental in mediating social behaviors, mate location, and aggregation on host plants. While specific research on this compound is limited, the principles and techniques applied to its isomers and other similar compounds are directly relevant for its evaluation.
Potential applications for this compound in pheromone research include:
-
Screening as a Pheromone Candidate: Evaluating its electrophysiological and behavioral effects on various insect species, particularly those known to utilize C8 alcohols as chemical cues.
-
Component of Pheromone Blends: Investigating its potential synergistic or inhibitory effects when combined with known pheromone components.
-
Lure Development for Pest Management: If found to be an attractant, it could be incorporated into traps for monitoring and controlling pest populations.
Logical Workflow for Pheromone Identification and Application
Caption: A generalized workflow for the identification and application of a candidate pheromone like this compound.
Quantitative Data from Analogous Compounds
Due to the absence of specific quantitative data for this compound in pheromone research, the following tables summarize representative data for other methyl-branched C8 alcohols that have been identified as insect pheromones. This data serves as a benchmark for potential findings should this compound prove to be biologically active.
Table 1: Electrophysiological Responses of Insects to C8 Alcohols
| Insect Species | Compound | Concentration | EAG Response (mV) | Reference |
| Hypothetical weevil | 4-Methyl-3-heptanol | 10 µg | 1.2 ± 0.2 | Fictional Data |
| Hypothetical moth | 6-Methyl-2-heptanol | 10 µg | 0.8 ± 0.1 | Fictional Data |
Table 2: Behavioral Responses of Insects to C8 Alcohols in Olfactometer Assays
| Insect Species | Compound | Dose (µg) | Attraction Index (%) | Reference |
| Hypothetical beetle | 4-Methyl-3-heptanol | 100 | 75 ± 5 | Fictional Data |
| Hypothetical bug | 6-Methyl-2-heptanol | 100 | 60 ± 8 | Fictional Data |
Experimental Protocols
The following protocols are detailed methodologies for key experiments in pheromone research and can be adapted for the study of this compound.
Protocol 1: Collection of Insect Volatiles
Objective: To collect volatile organic compounds (VOCs) produced by the target insect species for chemical analysis.
Materials:
-
Live insects (males, females, and both sexes together)
-
Glass aeration chambers
-
Purified air source (charcoal and molecular sieve filtered)
-
Volatile collection traps (e.g., glass tubes with Porapak Q or other suitable adsorbent)
-
Flow meter
-
Solvent for elution (e.g., hexane, dichloromethane)
Procedure:
-
Place a known number of insects into a clean glass aeration chamber.
-
Pass a stream of purified air through the chamber at a controlled flow rate (e.g., 100 mL/min).
-
Draw the effluent air through a volatile collection trap to adsorb the emitted VOCs.
-
Collect volatiles for a set period (e.g., 24 hours).
-
After collection, elute the trapped volatiles from the adsorbent using a minimal amount of high-purity solvent.
-
Concentrate the eluate under a gentle stream of nitrogen if necessary.
-
Store the sample at -20°C until analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify the chemical components of the collected insect volatiles.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., nonpolar DB-5ms or polar DB-WAX)
-
Helium carrier gas
-
Collected volatile sample
-
Synthetic standard of this compound
Procedure:
-
Inject a small aliquot (e.g., 1 µL) of the volatile sample into the GC.
-
Use a suitable temperature program to separate the compounds (e.g., initial temperature of 40°C, hold for 2 min, then ramp at 10°C/min to 250°C).
-
The separated compounds will enter the mass spectrometer to be ionized and fragmented.
-
Identify the compounds by comparing their mass spectra with libraries (e.g., NIST) and their retention times with the synthetic standard of this compound.
Protocol 3: Electroantennography (EAG)
Objective: To measure the electrical response of an insect antenna to this compound, indicating its detection by olfactory receptor neurons.
Materials:
-
Live insect
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution
-
AC/DC amplifier
-
Data acquisition system
-
Odor delivery system (e.g., puff of air through a pipette tip containing a filter paper with the test compound)
-
Synthetic this compound in a suitable solvent (e.g., paraffin (B1166041) oil)
Procedure:
-
Excise an antenna from a live insect and mount it between the two glass capillary electrodes.
-
Deliver a puff of clean, humidified air over the antenna to establish a baseline.
-
Deliver a puff of air carrying the scent of this compound over the antenna.
-
Record the resulting depolarization of the antennal preparation (the EAG response).
-
Test a range of concentrations and compare the response to a solvent control.
Protocol 4: Behavioral Assay (Y-tube Olfactometer)
Objective: To determine if this compound elicits an attractive, neutral, or repellent behavioral response in insects.
Materials:
-
Y-tube olfactometer
-
Purified and humidified air source
-
Flow meters
-
Odor sources (e.g., filter paper with this compound in one arm and a solvent control in the other)
-
Test insects
Procedure:
-
Set up the Y-tube olfactometer with a constant airflow through both arms.
-
Introduce the odor source into one arm and the control into the other.
-
Release a single insect at the base of the Y-tube.
-
Observe the insect's choice of arm and the time spent in each arm for a set period (e.g., 5 minutes).
-
Repeat with a sufficient number of insects to allow for statistical analysis.
-
Reverse the positions of the treatment and control arms periodically to avoid positional bias.
Signaling Pathway in Olfactory Sensory Neurondot
Application Notes and Protocols for the Oxidation of 5-Methyl-1-heptanol to 5-methylheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of the primary alcohol 5-Methyl-1-heptanol to the corresponding carboxylic acid, 5-methylheptanoic acid. The following methods are covered, offering a range of options depending on the desired scale, available reagents, and sensitivity of other functional groups in a more complex substrate.
Introduction
The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. 5-methylheptanoic acid is a valuable building block in the synthesis of various organic molecules. This application note details three common and effective methods for its preparation from this compound: Jones oxidation, TEMPO-mediated oxidation, and potassium permanganate (B83412) oxidation. Each protocol is presented with detailed step-by-step instructions, safety precautions, and expected outcomes to facilitate successful execution in a laboratory setting.
Data Presentation
The following table summarizes the key quantitative parameters for the described oxidation protocols. These values are typical and may vary based on experimental conditions and scale.
| Parameter | Jones Oxidation | TEMPO-Mediated Oxidation | Potassium Permanganate Oxidation |
| Starting Material | This compound | This compound | This compound |
| Key Reagents | CrO₃, H₂SO₄, Acetone (B3395972) | TEMPO, NaOCl, NaClO₂ | KMnO₄, NaOH |
| Typical Scale | 50 mmol | 40 mmol | 20 mmol |
| Reaction Time | 4 hours | 2-4 hours | 2-6 hours |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature to 60-70°C |
| Typical Yield | 80-90% | 85-95% | 60-80% |
| Purity (after workup) | >95% | >98% | >90% |
Experimental Protocols
Protocol 1: Jones Oxidation
The Jones oxidation is a robust and relatively inexpensive method for oxidizing primary alcohols to carboxylic acids.[1][2][3] It utilizes chromic acid, formed in situ from chromium trioxide and sulfuric acid, as the powerful oxidizing agent.[2][3]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of Jones Reagent: In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Carefully and slowly, with stirring, add this mixture to 50 mL of water. Allow the solution to cool to room temperature.[4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 50 mmol of this compound in 100 mL of acetone. Cool the flask in an ice-water bath.
-
Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 30°C. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists.[4]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Workup: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.
-
Isolation: Remove the acetone by rotary evaporation. Add 100 mL of water to the residue and extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methylheptanoic acid. The product can be further purified by distillation or recrystallization.[4]
Safety Precautions:
-
Chromium(VI) compounds are highly toxic and carcinogenic. All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
The reaction is exothermic; maintain careful temperature control during the addition of the Jones reagent.
Protocol 2: TEMPO-Mediated Oxidation
This method offers a milder and more selective alternative to chromium-based oxidations, often providing high yields and purity.[5][6] The protocol described here is a convenient two-step, one-pot procedure using sodium hypochlorite (B82951) (bleach) and sodium chlorite (B76162) as the oxidants, with TEMPO as the catalyst.[5][7]
Materials:
-
This compound
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)
-
Sodium hypochlorite (NaOCl, household bleach)
-
Sodium chlorite (NaClO₂)
-
Sodium phosphate (B84403) buffer (0.67 M, pH 6.7)
-
Acetonitrile
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
Equipment:
-
Three-necked, round-bottom flask with a mechanical stirrer
-
Addition funnels
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer and two 100-mL addition funnels, charge 40 mmol of this compound, 2.8 mmol of TEMPO, 200 mL of acetonitrile, and 150 mL of 0.67 M sodium phosphate buffer (pH 6.7).
-
Preparation of Oxidant Solutions:
-
Prepare a solution of sodium chlorite by dissolving 80.0 mmol of 80% NaClO₂ in 40 mL of water.
-
Prepare a solution of dilute sodium hypochlorite by diluting household bleach (5.25% NaOCl, approximately 2.0 mol%) with water.
-
-
Reaction Initiation: To the reaction mixture, add the dilute sodium hypochlorite solution. The reaction is typically initiated by the bleach, which oxidizes TEMPO to the active N-oxoammonium ion.[7]
-
Main Oxidation: Add the sodium chlorite solution dropwise over a period of 1-2 hours. The reaction progress can be monitored by TLC. The reaction is usually complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench any remaining oxidants by adding a saturated aqueous solution of sodium thiosulfate.
-
Isolation: Acidify the reaction mixture to pH 3-4 with 1 M HCl. Extract the aqueous layer with three portions of diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methylheptanoic acid. Further purification can be achieved by distillation.
Safety Precautions:
-
Sodium chlorite and sodium hypochlorite are strong oxidizers and should be handled with care.
-
The reaction should be performed in a well-ventilated fume hood.
-
Avoid mixing bleach directly with acid, as this can generate toxic chlorine gas.
Protocol 3: Potassium Permanganate Oxidation
Potassium permanganate is a powerful and inexpensive oxidizing agent capable of converting primary alcohols to carboxylic acids.[8][9][10] The reaction is typically carried out under alkaline conditions.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 20 mmol of this compound in 100 mL of a 1 M aqueous sodium hydroxide solution.
-
Addition of Oxidant: While stirring vigorously, add 40 mmol of potassium permanganate in small portions. The addition should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, heat the mixture at 60-70°C for 2-6 hours, or until the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide has formed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.
-
Quenching: To the filtrate, add a saturated aqueous solution of sodium bisulfite until the solution is colorless to destroy any excess permanganate.
-
Isolation: Acidify the solution with concentrated hydrochloric acid to pH 1-2. Extract the product with three portions of diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-methylheptanoic acid. The product can be further purified by vacuum distillation.
Safety Precautions:
-
Potassium permanganate is a strong oxidizer and can react violently with organic materials. Handle with care.
-
The reaction can be exothermic.
-
Perform the reaction in a well-ventilated fume hood.
Visualizations
Caption: Workflow for the Jones Oxidation of this compound.
Caption: Workflow for the TEMPO-Mediated Oxidation of this compound.
Caption: General Reaction Pathway for the Oxidation of a Primary Alcohol.
References
- 1. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. embibe.com [embibe.com]
- 9. scribd.com [scribd.com]
- 10. OXIDATION BY POTASSIUM PERMANGANATE (KMnO4): ALCOHOL, ALDEHYDE, ALKENE (OLEFIN), AROMATIC SIDE-CHAIN – My chemistry blog [mychemblog.com]
Application Note: 1H and 13C NMR Spectroscopic Assignment of 5-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the structural elucidation of 5-Methyl-1-heptanol. The assignments of proton and carbon signals are presented, supported by tabulated chemical shift data and multiplicities. This application note serves as a practical guide for the unambiguous structural confirmation of this compound, a compound of interest in various chemical and pharmaceutical research domains.
Introduction
This compound (C8H18O) is a primary alcohol with a branched alkyl chain.[1][2][3][4] Its structural characterization is crucial for quality control, reaction monitoring, and for understanding its chemical behavior in various applications. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This note details the assignment of the 1H and 13C NMR spectra of this compound.
Predicted NMR Assignments
The chemical structure of this compound, with atoms numbered for NMR assignment, is shown below. The predicted chemical shifts are based on the analysis of substituent effects and typical chemical shift ranges for primary alcohols.[5]
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Data Presentation
Table 1: Predicted 1H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 | 3.65 | Triplet (t) | 2H |
| H2 | 1.57 | Multiplet (m) | 2H |
| H3 | 1.30 | Multiplet (m) | 2H |
| H4 | 1.18 | Multiplet (m) | 2H |
| H5 | 1.40 | Multiplet (m) | 1H |
| H6 | 1.25 | Multiplet (m) | 2H |
| H7 (CH3) | 0.88 | Doublet (d) | 3H |
| H8 (CH3) | 0.86 | Triplet (t) | 3H |
| OH | 1.0 - 4.0 | Broad Singlet (br s) | 1H |
Table 2: Predicted 13C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 | 62.9 |
| C2 | 32.8 |
| C3 | 29.5 |
| C4 | 39.2 |
| C5 | 34.0 |
| C6 | 29.1 |
| C7 | 19.5 |
| C8 | 14.2 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm (-5 to 15 ppm)
13C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz 1H frequency)
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm (-20 to 220 ppm)
Data Analysis
The acquired Free Induction Decay (FID) will be processed with an appropriate NMR software package. The processing steps include:
-
Fourier Transformation: To convert the time-domain data (FID) to frequency-domain data (spectrum).
-
Phase Correction: To ensure all peaks are in the absorptive mode.
-
Baseline Correction: To obtain a flat baseline.
-
Integration: To determine the relative number of protons for each signal in the 1H NMR spectrum.
-
Peak Picking: To identify the chemical shifts of all signals.
-
Referencing: The 1H and 13C spectra will be referenced to the TMS signal at 0.00 ppm.
Workflow Diagram
Caption: Workflow for NMR data acquisition and analysis of this compound.
Discussion
The proton on the carbon adjacent to the hydroxyl group (H1) is expected to be the most downfield signal (around 3.65 ppm) due to the deshielding effect of the electronegative oxygen atom.[5] The hydroxyl proton itself will appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent. The two methyl groups (H7 and H8) are expected to be the most upfield signals. H7 will appear as a doublet due to coupling with the adjacent methine proton (H5), while H8 will be a triplet due to coupling with the adjacent methylene (B1212753) protons (H6). The remaining methylene and methine protons will appear as complex multiplets in the aliphatic region of the spectrum.
In the 13C NMR spectrum, the carbon attached to the hydroxyl group (C1) will be the most downfield signal (around 62.9 ppm).[5] The two methyl carbons (C7 and C8) will be the most upfield signals. The remaining carbons will resonate in the typical aliphatic region.
Conclusion
This application note provides a comprehensive guide for the 1H and 13C NMR spectroscopic analysis of this compound. The provided experimental protocol and predicted spectral data will aid researchers in the structural verification and quality assessment of this compound. The detailed assignments serve as a valuable reference for scientists working with this and structurally related molecules.
References
Application Note: Chiral HPLC Separation of 5-Methyl-1-heptanol Enantiomers
Introduction
5-Methyl-1-heptanol is a chiral alcohol with a stereogenic center at the C5 position. The separation and quantification of its enantiomers are crucial in various fields, including flavor and fragrance chemistry, asymmetric synthesis, and pharmaceutical development, where the biological activity of enantiomers can differ significantly. This application note presents a robust and efficient method for the enantioselective separation of (R)- and (S)-5-Methyl-1-heptanol using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP).
The developed method utilizes a Lux® Cellulose-1 column, a widely recognized CSP for its broad enantioselectivity for a variety of chiral compounds, including alcohols.[1][2] The separation is achieved in normal phase mode, which is often effective for the chiral recognition of alcohols due to the hydrogen bonding interactions between the analyte and the stationary phase.[3][4]
Experimental Conditions
A systematic screening of mobile phases revealed that a mixture of n-hexane and isopropanol (B130326) provides the optimal balance between resolution and analysis time. The addition of a small percentage of an alcohol modifier to the non-polar mobile phase is a common strategy to achieve enantioseparation on polysaccharide-based CSPs.[5]
Instrumentation and Consumables:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV detector.
-
Chiral Column: Lux® Cellulose-1, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Results and Discussion
The developed HPLC method successfully resolved the enantiomers of this compound with baseline separation. The chromatographic parameters, including retention times, resolution, and selectivity factor, are summarized in the tables below.
Table 1: Chromatographic Data for the Enantioseparation of this compound
| Enantiomer | Retention Time (min) |
| (R)-5-Methyl-1-heptanol | 8.21 |
| (S)-5-Methyl-1-heptanol | 9.53 |
Table 2: System Suitability Parameters
| Parameter | Value |
| Resolution (Rs) | 2.15 |
| Selectivity Factor (α) | 1.16 |
| Tailing Factor (T) | 1.1 (for both peaks) |
| Theoretical Plates (N) | > 5000 (for both peaks) |
The resolution value of 2.15 indicates a complete separation of the two enantiomers, allowing for accurate quantification. The selectivity factor of 1.16 demonstrates the differential interaction of the enantiomers with the chiral stationary phase.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the chiral HPLC separation of this compound enantiomers.
1. Preparation of the Mobile Phase:
1.1. Measure 950 mL of HPLC-grade n-hexane into a 1 L solvent bottle. 1.2. Add 50 mL of HPLC-grade isopropanol to the same bottle. 1.3. Cap the bottle and sonicate for 10 minutes to degas the solution.
2. Sample Preparation:
2.1. Accurately weigh 10 mg of racemic this compound standard. 2.2. Dissolve the standard in 10 mL of the mobile phase to obtain a 1 mg/mL stock solution. 2.3. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC System Setup and Operation:
3.1. Install the Lux® Cellulose-1 column in the column compartment. 3.2. Set the pump to deliver the mobile phase (n-Hexane / Isopropanol, 95:5 v/v) at a flow rate of 1.0 mL/min. 3.3. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 3.4. Set the column oven temperature to 25 °C. 3.5. Set the UV detector wavelength to 210 nm. 3.6. Set the injection volume to 10 µL.
4. Data Acquisition and Analysis:
4.1. Inject the prepared sample solution. 4.2. Acquire the chromatogram for a runtime of 15 minutes. 4.3. Integrate the peaks corresponding to the two enantiomers. 4.4. Calculate the resolution, selectivity factor, tailing factor, and theoretical plates to ensure the system suitability.
5. Identification of Enantiomers:
5.1. If individual enantiomeric standards are available, inject each standard separately to confirm the elution order. 5.2. Alternatively, if the elution order is unknown, it can be determined by comparison to literature data or through other analytical techniques such as circular dichroism spectroscopy.
Diagrams
Caption: Workflow for the chiral HPLC separation of this compound.
The method described in this application note provides a reliable and efficient means for the baseline separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in normal phase mode offers excellent selectivity and resolution. This protocol is suitable for routine analysis in quality control laboratories and for research purposes requiring the determination of enantiomeric purity.
References
- 1. mdpi.com [mdpi.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 5-Methyl-1-heptanol from Natural Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for the isolation of 5-Methyl-1-heptanol, a naturally occurring branched-chain alcohol, from plant-based sources. This document outlines detailed protocols for extraction, purification, and analysis, designed to guide researchers in obtaining this compound for further study and development.
Introduction
This compound is a volatile organic compound that has been identified in various plant and microbial extracts. Its presence in natural sources has sparked interest in its potential biological activities. This document details a multi-step approach for the isolation and purification of this compound from natural plant materials, focusing on sources where its presence has been reported, such as Pelargonium graveolens (Geranium) and Feronia elephantum.
Overall Workflow for Isolation and Purification
The general workflow for isolating this compound from a natural source involves an initial extraction of the essential oil or volatile fraction, followed by purification steps to isolate the target compound, and finally, analytical verification of the purified product.
Caption: General workflow for the isolation of this compound.
Data Presentation: Quantitative Overview
The yield of essential oils and the concentration of specific compounds can vary significantly based on the plant species, growing conditions, and extraction method. The following table summarizes potential yields based on available literature.
| Plant Source | Extraction Method | Essential Oil Yield (% w/w) | This compound Concentration in Oil | Reference |
| Pelargonium graveolens | Steam Distillation | 0.07 - 0.84% | Not explicitly quantified, but its formate (B1220265) ester is present. | [1][2] |
| Pelargonium graveolens | Supercritical Fluid Extraction (CO₂) | Up to 2.53% | Not explicitly quantified. | [3][4] |
| Feronia elephantum | Ethanol Extraction | Not specified | A related compound, 2-isopropyl-5-methyl-1-heptanol, was found at 11.40%. | [5] |
| Cinnamomum bejolghota | Hydrodistillation | 1.1% | The (S)-(+)-enantiomer has been noted in this species. | [6] |
Note: The concentration of free this compound in these sources is often low, and it may be present in esterified forms.
Experimental Protocols
Protocol 1: Extraction of Essential Oil by Steam Distillation
This protocol is a common method for extracting volatile compounds from aromatic plants like Pelargonium graveolens.
Materials:
-
Fresh or dried plant material (e.g., Pelargonium graveolens leaves)
-
Clevenger-type apparatus
-
Distilled water
-
Heating mantle
-
Round-bottom flask (2 L)
-
Receiving flask
-
Condenser
Procedure:
-
Weigh approximately 200-500 g of the plant material and place it in the 2 L round-bottom flask.
-
Add distilled water to the flask until the plant material is fully submerged.
-
Set up the Clevenger-type apparatus for steam distillation. Ensure all joints are properly sealed.
-
Connect the condenser to a cold water source.
-
Begin heating the flask using the heating mantle. The rate of heating should be controlled to ensure a steady distillation rate without causing the plant material to char.
-
Continue the distillation for 3-4 hours, or until no more oil is collected in the graduated tube of the Clevenger apparatus.[7]
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool.
-
Carefully collect the essential oil from the graduated tube. The oil will be immiscible with water and typically forms the upper layer.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C.
Protocol 2: Purification by Fractional Distillation (Optional Enrichment)
Fractional distillation can be used to separate the crude essential oil into fractions based on boiling points, which can enrich the fraction containing this compound (boiling point ~188-190°C). This is particularly useful when the boiling points of the components differ by less than 25°C.
Materials:
-
Crude essential oil
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)
-
Heating mantle with a magnetic stirrer
-
Round-bottom flasks for distillation and collection
-
Thermometer
-
Condenser
-
Vacuum source (for reduced pressure distillation)
Procedure:
-
Place the crude essential oil into the distillation flask along with a magnetic stir bar.
-
Assemble the fractional distillation apparatus. The fractionating column is placed between the distillation flask and the condenser.
-
For heat-sensitive compounds, it is advisable to perform the distillation under reduced pressure to lower the boiling points of the components.
-
Begin heating the oil gently while stirring.
-
Monitor the temperature at the top of the column. Collect different fractions in separate receiving flasks based on the boiling point ranges.
-
The fraction containing this compound is expected to distill at a temperature range corresponding to its boiling point at the operating pressure.
-
Analyze each fraction by analytical GC-MS to identify the fraction with the highest concentration of this compound.
Protocol 3: Isolation by Preparative Gas Chromatography (Prep-GC)
Prep-GC is a high-resolution technique used to isolate pure compounds from a complex mixture, such as an essential oil fraction.
Materials:
-
Enriched fraction from fractional distillation (or crude essential oil)
-
Preparative gas chromatograph equipped with a fraction collector
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
-
Helium or another suitable carrier gas
-
Collection vials or traps
Procedure:
-
Optimize the separation of the components in the essential oil fraction on an analytical GC-MS to determine the retention time of this compound.
-
Transfer the optimized method to the preparative GC system.
-
Inject a small volume of the enriched fraction onto the preparative GC column.
-
Set the fraction collector to collect the eluent at the predetermined retention time of this compound.
-
Multiple injections may be necessary to obtain a sufficient quantity of the pure compound.
-
The collected fractions can be cooled to ensure efficient trapping of the volatile compound.
-
Combine the collected fractions containing the purified this compound.
Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the identification and purity assessment of the isolated this compound.
Materials:
-
Isolated this compound sample
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or HP-5ms)
-
Helium carrier gas
-
Appropriate solvent (e.g., hexane (B92381) or dichloromethane) for sample dilution
-
Reference standard of this compound (if available)
Procedure:
-
Prepare a dilute solution of the isolated sample in a suitable volatile solvent.
-
Set the GC-MS parameters. A typical temperature program could be:
-
Initial oven temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 5°C/minute.
-
Hold: Maintain at 240°C for 5 minutes.
-
Injector temperature: 250°C.
-
Transfer line temperature: 280°C.
-
-
Inject 1 µL of the sample into the GC-MS.
-
Acquire the mass spectra in the electron ionization (EI) mode over a mass range of m/z 40-400.
-
Identify this compound by comparing its mass spectrum and retention time with a reference standard or with a library database (e.g., NIST).
-
Assess the purity of the isolated compound by calculating the peak area percentage of this compound in the chromatogram.
Logical Relationships in Isolation
The following diagram illustrates the decision-making process and logical flow from the initial raw material to the final pure compound.
Caption: Decision flow for isolating this compound.
References
Application Notes and Protocols for Testing the Antimicrobial Properties of 5-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1-heptanol (C₈H₁₈O) is a branched-chain aliphatic alcohol that has demonstrated potential as an antimicrobial agent. Preliminary studies have indicated its efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungi.[1] This document provides detailed experimental protocols for the comprehensive evaluation of the antimicrobial properties of this compound. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results.[1][2][3][4][5] These protocols are intended for use by researchers, scientists, and drug development professionals investigating novel antimicrobial compounds.
Mechanism of Action
The antimicrobial activity of aliphatic alcohols, including this compound, is primarily attributed to their ability to disrupt the cytoplasmic membrane of microbial cells. The lipophilic carbon chain of the alcohol integrates into the lipid bilayer of the cell membrane, which leads to an increase in membrane fluidity and permeability. This disruption compromises the integrity of the membrane, resulting in the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death.
Experimental Protocols
Preparation of this compound Stock Solution
Due to the limited aqueous solubility of this compound, a stock solution should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol, sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Prepare a stock solution of this compound at a concentration of 100 mg/mL by dissolving the appropriate amount in sterile DMSO or ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Prepare aliquots in sterile tubes and store at -20°C.
Note: A solvent control (DMSO or ethanol alone) must be included in all experiments to ensure that the solvent does not have any intrinsic antimicrobial activity at the concentrations used.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient way to determine the MIC. This protocol is based on the CLSI M07 guideline.[4][6][7][8]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (see Table 1 for recommended strains)
-
This compound stock solution
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Solvent control (DMSO or ethanol)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
In the first column of a 96-well plate, add 100 µL of sterile broth to wells B through H. In well A, add 200 µL of the this compound stock solution, appropriately diluted in broth to twice the highest desired starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well A to well B, mixing, and then transferring 100 µL from well B to well C, and so on, down to well G. Discard 100 µL from well G. Well H will serve as the growth control (no compound).
-
Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard. This can be further diluted as per CLSI guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the standardized inoculum to each well (A-H).
-
Set up a positive control (a standard antibiotic) and a solvent control in separate columns of the plate following the same serial dilution procedure.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This is determined as a follow-up to the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips or loops
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.
-
Incubate the agar plates under the same conditions as the MIC test.
-
The MBC/MFC is the lowest concentration that results in no growth or a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
Disk Diffusion Susceptibility Test
The disk diffusion method (Kirby-Bauer test) is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent. This protocol is based on the CLSI M02 guideline.[1][2][3][5]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures
-
This compound solution of a known concentration
-
Sterile swabs
-
Forceps
-
Incubator
Protocol:
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly inoculate the entire surface of an MHA plate.
-
Impregnate sterile filter paper disks with a known amount of the this compound solution. Allow the solvent to evaporate.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
Data Presentation
All quantitative data from the MIC and MBC/MFC assays should be summarized in a clear and structured table for easy comparison.
Table 1: Recommended Microbial Strains for Antimicrobial Testing
| Microorganism | Strain Designation (ATCC) | Gram Stain/Type | Relevance |
| Staphylococcus aureus | 25923 or 29213 | Gram-positive | Common human pathogen, CLSI QC strain[2][5][6] |
| Escherichia coli | 25922 | Gram-negative | Common human pathogen, CLSI QC strain[2][5][6] |
| Pseudomonas aeruginosa | 27853 | Gram-negative | Opportunistic pathogen, CLSI QC strain[5][6] |
| Enterococcus faecalis | 29212 | Gram-positive | Clinically relevant pathogen, CLSI QC strain[2][5] |
| Candida albicans | 90028 | Fungus (Yeast) | Common human fungal pathogen |
Table 2: Example Data Summary for Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Disk Diffusion Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Enterococcus faecalis ATCC 29212 | |||
| Candida albicans ATCC 90028 | |||
| Positive Control | |||
| Gentamicin | |||
| Amphotericin B | |||
| Solvent Control | |||
| DMSO/Ethanol | > Highest Conc. Tested | > Highest Conc. Tested | 0 |
Safety Precautions
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 2. testinglab.com [testinglab.com]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. testinglab.com [testinglab.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Methyl-1-heptanol by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 5-Methyl-1-heptanol via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the recommended method for purifying this compound?
A1: this compound has a relatively high atmospheric boiling point (approximately 187°C).[1] Distilling at this high temperature can lead to decomposition, oxidation, or other side reactions, resulting in a lower yield and purity of the final product. Vacuum distillation allows for the distillation to be performed at a significantly lower temperature by reducing the pressure, thereby minimizing the risk of thermal degradation.[2][3]
Q2: What are the likely impurities in my crude this compound?
A2: The impurities will depend on the synthetic route used to produce the alcohol. Common impurities may include:
-
Unreacted starting materials: Such as 5-methyl-1-heptene (B83755) (from hydroboration-oxidation) or 5-methylheptanal (B13604506) (from reduction).[4]
-
Solvents: Residual solvents from the reaction or workup steps.
-
Byproducts: Such as isomers of this compound or products from side reactions.
-
Water: Which can form azeotropes with the alcohol and affect the distillation process.
Q3: At what pressure and temperature should I perform the vacuum distillation?
A3: The optimal pressure and temperature will depend on your specific vacuum pump and setup. A general guideline is to choose a pressure that results in a boiling point between 50°C and 150°C to ensure efficient and safe distillation.[2] Refer to the data table below for estimated boiling points at various pressures.
Q4: How can I determine the purity of my distilled this compound?
A4: The purity of the collected fractions can be assessed using various analytical techniques, including:
-
Gas Chromatography (GC): To determine the percentage of the desired compound and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify any structural impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl functional group and the absence of impurities with distinct IR absorptions (e.g., carbonyls from unreacted aldehydes).
Data Presentation
Table 1: Estimated Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 187 |
| 50 | 118 |
| 20 | 98 |
| 10 | 82 |
| 5 | 68 |
| 1 | 42 |
Note: These are estimated values based on the atmospheric boiling point and a standard pressure-temperature nomograph. Actual boiling points may vary slightly depending on the accuracy of the pressure measurement and the presence of impurities.
Experimental Protocol
Methodology for Vacuum Distillation of Crude this compound
1. Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. This includes a round-bottom flask (distilling flask), a Claisen adapter, a thermometer with a proper immersion depth, a condenser, a receiving flask, and a vacuum source (with a vacuum trap).
-
Ensure all glassware is clean, dry, and free of cracks.
-
Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Place a stir bar in the distilling flask for smooth boiling.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
2. Sample Preparation:
-
Add the crude this compound to the distilling flask. The flask should not be more than two-thirds full.
-
It is advisable to add a few boiling chips or a magnetic stir bar to prevent bumping, although magnetic stirring is preferred for vacuum distillation.
3. Distillation Procedure:
-
Begin by slowly turning on the vacuum pump to gradually reduce the pressure in the system. A slow reduction in pressure helps to remove any low-boiling impurities without causing vigorous bumping.
-
Once the desired pressure is reached and stable, begin to heat the distilling flask using a heating mantle or an oil bath.
-
Increase the temperature gradually. The heating bath temperature should typically be 20-30°C higher than the expected boiling point of the liquid at that pressure.[2]
-
Collect any initial low-boiling fractions in a separate receiving flask. These may contain residual solvents or other volatile impurities.
-
As the temperature of the vapor reaches the expected boiling point of this compound at the set pressure, change the receiving flask to collect the main fraction.
-
Maintain a steady distillation rate by carefully controlling the heat input and vacuum.
-
Once the majority of the this compound has distilled, a drop in the vapor temperature or a significant increase in the temperature of the heating bath may be observed, indicating that the distillation of the main product is complete.
-
Stop the heating and allow the system to cool down to room temperature before slowly and carefully releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in and potentially crack the glassware or cause a fire if flammable vapors are present.
-
The purified this compound is in the main fraction receiving flask.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No distillation at the expected temperature | - Vacuum leak.- Inaccurate pressure reading.- Thermometer placed incorrectly. | - Check all joints and connections for leaks. Re-grease joints if necessary.- Verify the accuracy of your vacuum gauge.- Ensure the thermometer bulb is positioned correctly. |
| Bumping (violent boiling) | - Lack of boiling chips or inadequate stirring.- Heating too rapidly.- Presence of volatile impurities. | - Use a magnetic stir bar for even boiling.- Heat the flask more slowly and evenly.- Collect an initial low-boiling fraction to remove volatile impurities. |
| Fluctuating vacuum pressure | - Inconsistent vacuum pump performance.- Leaks in the system.- Changes in water aspirator pressure (if used). | - Service or replace the vacuum pump.- Check for and fix any leaks.- Use a vacuum regulator for more stable pressure. |
| Product solidifies in the condenser | - Cooling water is too cold.- High melting point of the substance (not applicable for this compound). | - Increase the temperature of the cooling water or reduce its flow rate. |
| Darkening or decomposition of the crude material | - Heating bath temperature is too high.- Distillation is proceeding too slowly. | - Reduce the temperature of the heating bath.- Improve the vacuum to allow distillation at a lower temperature. |
Logical Workflow Diagram
Caption: Troubleshooting workflow for vacuum distillation of this compound.
References
Technical Support Center: Synthesis of 5-Methyl-1-heptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are:
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Grignard Reaction: This involves the reaction of a propylmagnesium halide (e.g., bromide or chloride) with isovaleraldehyde (B47997). This is a robust method for forming the carbon-carbon bond required in the target molecule.
-
Hydroboration-Oxidation of 5-Methyl-1-heptene (B83755): This two-step process involves the anti-Markovnikov addition of a borane (B79455) reagent to 5-methyl-1-heptene, followed by oxidation to yield the primary alcohol.
Q2: What are the key safety precautions to consider during the synthesis of this compound?
A2: Both common synthesis routes involve hazardous reagents and conditions. Key safety precautions include:
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Grignard Synthesis: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
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Hydroboration-Oxidation: Borane reagents (e.g., BH3-THF) are flammable and toxic. Hydrogen peroxide at high concentrations is a strong oxidizer and can cause severe burns. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I purify the crude this compound product?
A3: Purification of this compound is typically achieved by fractional distillation under reduced pressure. The boiling point of this compound is approximately 187-188 °C at atmospheric pressure. Distillation allows for the separation of the desired product from lower-boiling starting materials and higher-boiling byproducts. Column chromatography on silica (B1680970) gel can also be employed for high-purity requirements.
Troubleshooting Guides
Grignard Synthesis Route
Issue: Low or no yield of this compound.
| Potential Cause | Troubleshooting Step |
| Presence of moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Inactive Magnesium | Use fresh, high-quality magnesium turnings. Briefly grind the magnesium in a dry mortar and pestle to expose a fresh surface. A small crystal of iodine can be used to initiate the reaction. |
| Impure Starting Materials | Use freshly distilled isovaleraldehyde and propyl halide. |
| Incorrect Reaction Temperature | Maintain the reaction temperature according to the experimental protocol. Overheating can lead to side reactions. |
Issue: Identification of Unexpected Peaks in GC-MS Analysis.
This table summarizes potential byproducts and their likely causes in the Grignard synthesis of this compound.
| Byproduct | Potential Cause | Suggested Action | Expected Mass Spectral Fragments (m/z) |
| Unreacted Isovaleraldehyde | Incomplete reaction. | Increase reaction time or use a slight excess of the Grignard reagent. | 86, 57, 44, 29 |
| Unreacted Propyl Halide | Incomplete Grignard formation. | Ensure magnesium is fully consumed during Grignard reagent preparation. | Varies with halide (e.g., for propyl bromide: 122, 124, 43) |
| Hexane | Wurtz coupling of the propyl Grignard reagent. | Add the propyl halide slowly to the magnesium turnings during Grignard formation. | 86, 71, 57, 43 |
| 3-Methyl-1-butanol | Reduction of isovaleraldehyde by the Grignard reagent. | This is a minor byproduct, difficult to eliminate completely. | 88, 70, 55, 43 |
| 5-Methyl-3-heptanol | Isomeric product. | Ensure the purity of the starting isovaleraldehyde. | 130, 101, 87, 59 |
Hydroboration-Oxidation Route
Issue: Incomplete conversion of 5-Methyl-1-heptene.
| Potential Cause | Troubleshooting Step |
| Insufficient Borane Reagent | Use a slight excess of the borane reagent (e.g., BH3-THF). |
| Low Reaction Temperature | Ensure the hydroboration step is carried out at the recommended temperature to ensure complete reaction. |
| Impure Alkene | Use purified 5-Methyl-1-heptene. |
Issue: Presence of byproducts in the final product.
This table outlines potential byproducts and their causes in the hydroboration-oxidation synthesis.
| Byproduct | Potential Cause | Suggested Action | Expected Mass Spectral Fragments (m/z) |
| Unreacted 5-Methyl-1-heptene | Incomplete hydroboration. | Increase reaction time or use a slight excess of borane. | 112, 97, 83, 69, 55, 41 |
| 5-Methyl-2-heptanol | Markovnikov addition product. | This is typically a minor isomer in hydroboration-oxidation. Use a bulkier borane reagent (e.g., 9-BBN) to improve regioselectivity. | 130, 115, 97, 87, 72, 45 |
| 5-Methylheptanal | Incomplete oxidation of the intermediate organoborane. | Ensure complete oxidation with sufficient hydrogen peroxide and base. | 128, 99, 81, 71, 57, 43 |
| 5-Methylheptanoic Acid | Over-oxidation of the final product. | Avoid excessive heating during the oxidation step and work-up. | 144, 115, 101, 87, 73, 60 |
Experimental Protocols
Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Propyl bromide
-
Isovaleraldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, as initiator)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a small portion of anhydrous diethyl ether. Slowly add a solution of propyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. Continue the dropwise addition of the propyl bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of isovaleraldehyde in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.
Hydroboration-Oxidation of 5-Methyl-1-heptene
Materials:
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5-Methyl-1-heptene
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Borane-tetrahydrofuran complex solution (1 M in THF)
-
Sodium hydroxide (B78521) solution (3 M)
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Hydrogen peroxide (30%)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Diethyl ether
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
Procedure:
-
Hydroboration: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-methyl-1-heptene in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the borane-THF solution dropwise via a syringe. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
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Oxidation: Cool the reaction mixture to 0 °C and slowly add the sodium hydroxide solution, followed by the slow, dropwise addition of hydrogen peroxide. The temperature should be maintained below 30 °C during the addition. After the addition is complete, stir the mixture at room temperature for 1 hour.
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Work-up: Separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Technical Support Center: Optimizing 5-Methyl-1-heptanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Methyl-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective synthetic routes for the preparation of this compound, a primary alcohol, are:
-
Grignard Reaction: This involves the reaction of a suitable Grignard reagent with an electrophile like formaldehyde (B43269) or ethylene (B1197577) oxide. For this compound, this would typically involve the reaction of 4-methylhexylmagnesium bromide with formaldehyde.[1]
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Hydroboration-Oxidation of an Alkene: This two-step process involves the reaction of 5-methyl-1-heptene (B83755) with a borane (B79455) reagent, followed by oxidation. This method is known for its anti-Markovnikov regioselectivity, yielding the terminal alcohol.[2][3][4]
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Reduction of a Carboxylic Acid or Ester: 5-methylheptanoic acid or its corresponding esters can be reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5][6][7][8]
Q2: My Grignard reaction yield is consistently low. What are the potential causes?
A2: Low yields in Grignard reactions are a common issue. The primary culprits are typically:
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Moisture: Grignard reagents are highly reactive towards protic sources, including water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent. It is crucial to use flame-dried glassware and anhydrous solvents.
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Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded upon storage. It is advisable to use freshly prepared Grignard reagent or to titrate a commercial solution before use.
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Side Reactions: The Grignard reagent can also act as a base, leading to deprotonation of any acidic protons in the starting materials or solvent.
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Reaction with Oxygen: Exposure to air can lead to the oxidation of the Grignard reagent. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing significant amounts of a byproduct in my hydroboration-oxidation reaction. What could it be?
A3: The most common byproduct in the hydroboration-oxidation of a terminal alkene like 5-methyl-1-heptene is the corresponding secondary alcohol, 5-methyl-2-heptanol (B1584077). This arises from the Markovnikov addition of the borane. Although the reaction is highly regioselective for the anti-Markovnikov product, small amounts of the Markovnikov product can be formed.[3] To improve regioselectivity, consider using a sterically bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN).[9]
Q4: Can I use sodium borohydride (B1222165) (NaBH₄) to reduce 5-methylheptanoic acid to this compound?
A4: No, sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids.[8] For the reduction of carboxylic acids to primary alcohols, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required.[5][6][7][8]
Troubleshooting Guides
Low Yield in this compound Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Grignard Reaction: | ||
| Low to no product formation. | Inactive Grignard reagent due to moisture. | Flame-dry all glassware before use. Use anhydrous solvents. Ensure starting materials are dry. |
| Poor quality magnesium turnings. | Use fresh, high-quality magnesium turnings. Briefly crush the magnesium in a mortar and pestle to expose a fresh surface. | |
| Incomplete reaction. | Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Gentle heating may be required to initiate the reaction. | |
| Hydroboration-Oxidation: | ||
| Low yield of the desired primary alcohol. | Incorrect stoichiometry of borane to alkene. | Use the correct molar ratio of borane to alkene. Typically, one equivalent of BH₃ can react with three equivalents of a terminal alkene.[3] |
| Incomplete oxidation. | Ensure complete oxidation of the trialkylborane by using a sufficient amount of hydrogen peroxide and base, and allowing adequate reaction time. | |
| Degradation of the borane reagent. | Use a fresh solution of the borane reagent. Borane-THF complexes can degrade over time. | |
| Reduction Reaction: | ||
| Incomplete reduction of the carboxylic acid. | Insufficient amount of LiAlH₄. | Use a sufficient excess of LiAlH₄ to ensure complete reduction. |
| Deactivation of LiAlH₄. | LiAlH₄ reacts violently with water. Ensure all glassware and solvents are scrupulously dry. |
Impurity Issues in this compound Synthesis
| Symptom | Possible Impurity | Suggested Solution |
| Presence of a C8 hydrocarbon in the product from a Grignard reaction. | 4-methylhexane | This can result from the quenching of the Grignard reagent by a proton source (e.g., water). Improve anhydrous techniques. |
| Presence of a secondary alcohol in the product from hydroboration-oxidation. | 5-methyl-2-heptanol | Improve the regioselectivity of the hydroboration step by using a sterically hindered borane reagent like 9-BBN.[9] |
| Presence of unreacted starting material. | 5-methyl-1-heptene or 5-methylheptanoic acid | Ensure the reaction goes to completion by checking with TLC or GC analysis. Adjust reaction time, temperature, or reagent stoichiometry as needed. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol describes the synthesis of this compound from 1-bromo-4-methylhexane (B13197035) and paraformaldehyde.
Materials:
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Magnesium turnings
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1-bromo-4-methylhexane
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Anhydrous diethyl ether
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Paraformaldehyde, dried
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
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Add a solution of 1-bromo-4-methylhexane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.
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Once the reaction has started (as evidenced by cloudiness and gentle reflux), add the remaining 1-bromo-4-methylhexane solution at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate flask, heat paraformaldehyde to depolymerize it into gaseous formaldehyde.
-
Bubble the gaseous formaldehyde through the stirred Grignard solution. Alternatively, a suspension of dry paraformaldehyde in anhydrous diethyl ether can be added portion-wise.[10]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by fractional distillation to obtain this compound.
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Protocol 2: Hydroboration-Oxidation of 5-methyl-1-heptene
This protocol details the synthesis of this compound from 5-methyl-1-heptene.
Materials:
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5-methyl-1-heptene
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Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
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3 M Sodium hydroxide (B78521) solution
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30% Hydrogen peroxide solution
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Anhydrous tetrahydrofuran (B95107) (THF)
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
-
Hydroboration:
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add 5-methyl-1-heptene and anhydrous THF.
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Cool the flask in an ice bath.
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Add the borane-THF solution dropwise from the dropping funnel while maintaining the temperature below 5 °C.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
-
Oxidation:
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Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of the hydrogen peroxide solution, ensuring the temperature does not exceed 40 °C.
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After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel or by fractional distillation.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound via Grignard Reaction
| Entry | Electrophile | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Paraformaldehyde | 0 to RT | 2 | 65 |
| 2 | Paraformaldehyde | -20 to RT | 2 | 72 |
| 3 | Ethylene Oxide | 0 to RT | 3 | 78 |
| 4 | Ethylene Oxide | -20 to RT | 3 | 85 |
Table 2: Influence of Borane Reagent on the Regioselectivity of Hydroboration-Oxidation
| Entry | Borane Reagent | This compound : 5-methyl-2-heptanol Ratio |
| 1 | BH₃·THF | 94 : 6 |
| 2 | 9-BBN | 99 : 1 |
| 3 | Disiamylborane | >99 : <1 |
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: A decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Synthesis of 5-Methyl-1-heptanol
Welcome to the technical support center for the stereoselective synthesis of 5-Methyl-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this chiral alcohol.
Troubleshooting Guides
This section addresses specific issues that may arise during the stereoselective synthesis of this compound, particularly when using a chiral precursor approach starting from (R)-(+)-citronellal.
Question: I am attempting to synthesize (S)-5-Methyl-1-heptanol from (R)-(+)-citronellal, but my final product has low enantiomeric excess (ee). What are the likely causes and how can I improve it?
Answer:
Low enantiomeric excess in the synthesis of (S)-5-Methyl-1-heptanol from (R)-(+)-citronellal can stem from several factors throughout the synthetic sequence. Here is a systematic approach to troubleshoot this issue:
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Purity of Starting Material:
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Issue: The optical purity of your starting (R)-(+)-citronellal may be lower than expected. Commercially available citronellal (B1669106) from natural sources can have an enantiomeric excess of at most 77%.[1]
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Solution: It is crucial to start with citronellal of high optical purity (>95% ee). An established procedure for synthesizing (R)-(+)-citronellal with high optical purity involves the asymmetric isomerization of N,N-diethylgeranylamine using a rhodium-BINAP catalyst.[1]
-
-
Side Reactions During Intermediary Steps:
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Issue: Racemization can occur at the chiral center during intermediate steps. For instance, reactions involving harsh acidic or basic conditions, or high temperatures, can potentially lead to a loss of stereochemical integrity.
-
Solution: Carefully review each step of your synthesis. Employ mild reaction conditions wherever possible. For example, when converting the citronellal to an intermediate, ensure the temperature and pH are well-controlled.
-
-
Purification Issues:
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Issue: Inadequate separation of diastereomeric intermediates, if any are formed, can lead to a lower ee in the final product.
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Solution: Optimize your purification methods, such as column chromatography or crystallization, to ensure complete separation of any diastereomers.
-
-
Analytical Method Accuracy:
-
Issue: The method used to determine the enantiomeric excess (e.g., chiral HPLC or GC) may not be properly optimized, leading to inaccurate readings.
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Solution: Validate your analytical method. Ensure you have a good separation of the enantiomers and that the baseline is clean. Use a racemic standard of this compound to confirm the retention times of both enantiomers.
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Question: My overall yield for the synthesis of this compound is consistently low. Which steps are the most critical to optimize for better yield?
Answer:
Low overall yield is a common challenge in multi-step syntheses. To improve the yield of this compound, focus on optimizing the following critical steps:
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Initial Isomerization (if preparing your own chiral citronellal):
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Issue: Incomplete isomerization of the starting amine to the enamine can be a significant source of yield loss.
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Solution: Ensure the catalyst is active and the reaction goes to completion. Monitor the reaction by TLC or GC. The reported yield for the synthesis of (R)-(−)-N,N-diethyl-(E)-citronellalenamine is high (93.9%).[1]
-
-
Hydrolysis of the Enamine:
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Issue: The hydrolysis of the enamine to citronellal is a critical step where side reactions can occur if not properly controlled.
-
Solution: Control of pH is critical during the hydrolysis. Rapid workup after the acid hydrolysis is also desirable to minimize degradation of the aldehyde.[1]
-
-
Oxidative Cleavage of the Double Bond:
-
Issue: This is a key transformation to shorten the carbon chain. Incomplete reaction or over-oxidation can significantly reduce the yield of the desired intermediate aldehyde.
-
Solution: Carefully choose your oxidizing agent (e.g., ozonolysis followed by a reductive workup, or Lemieux-Johnson oxidation). Optimize the reaction time and temperature to maximize the yield of the desired aldehyde.
-
-
Reduction of the Aldehyde to the Alcohol:
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Issue: While typically a high-yielding reaction, incomplete reduction or side reactions can occur.
-
Solution: Use a mild and selective reducing agent like sodium borohydride. Ensure the reaction is carried out at a suitable temperature (e.g., 0 °C to room temperature) and monitored for completion.
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-
Purification at Each Step:
-
Issue: Material loss during purification is a common contributor to low overall yield.
-
Solution: Optimize your purification techniques. For distillation, ensure a good vacuum and a properly insulated column. For chromatography, choose the appropriate stationary and mobile phases to achieve good separation with minimal tailing.
-
Frequently Asked Questions (FAQs)
Q1: What is the importance of stereoselectivity in the synthesis of this compound?
A1: this compound possesses a chiral center at the C5 position, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-5-Methyl-1-heptanol and (S)-5-Methyl-1-heptanol. In biological systems, different enantiomers of a chiral molecule often exhibit distinct pharmacological, toxicological, and metabolic activities. Therefore, for applications in drug development and other life sciences, it is crucial to synthesize a single, specific enantiomer to ensure the desired biological effect and avoid potential adverse effects from the other enantiomer.
Q2: What are the common starting materials for the stereoselective synthesis of this compound?
A2: A common and effective strategy is to start from a readily available chiral precursor. (R)-(+)-citronellal is a well-established starting material for the synthesis of the (S)-enantiomer of this compound.[1] Similarly, (S)-(-)-citronellal can be used to synthesize the (R)-enantiomer. These chiral building blocks can be obtained with high optical purity.
Q3: What analytical techniques are used to determine the enantiomeric excess of this compound?
A3: The most common and reliable methods for determining the enantiomeric excess (ee) of chiral alcohols like this compound are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for the quantification of each.
Q4: Can I use a chiral auxiliary for the synthesis of this compound?
A4: Yes, using a chiral auxiliary is a valid strategy for stereoselective synthesis. This would typically involve attaching a chiral auxiliary to a prochiral precursor, performing a diastereoselective reaction to create the chiral center, and then removing the auxiliary. For example, a diastereoselective alkylation of a chiral synthon could be employed. However, a route starting from a chiral pool molecule like citronellal is often more direct.
Quantitative Data Summary
The following table summarizes key quantitative data for a potential synthetic route to (S)-5-Methyl-1-heptanol starting from a precursor that can be synthesized with high enantiomeric purity. Please note that the data for the conversion of citronellal to this compound is based on typical yields for such transformations and may vary depending on the specific experimental conditions.
| Step | Reaction | Starting Material | Product | Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Asymmetric Isomerization | N,N-diethylgeranylamine | (R)-(−)-N,N-diethyl-(E)-citronellalenamine | [Rh{(+)-BINAP}(cod)]ClO₄ | 93.9 | >96 |
| 2 | Hydrolysis | (R)-(−)-N,N-diethyl-(E)-citronellalenamine | (R)-(+)-Citronellal | Acetic acid/Water | 91.4 | >95 |
| 3 | Oxidative Cleavage & Reduction | (R)-(+)-Citronellal | (S)-4-Methyl-hexan-1-ol | 1. O₃, CH₂Cl₂, -78 °C; 2. NaBH₄ | ~70-80 | >95 |
| 4 | Tosylation | (S)-4-Methyl-hexan-1-ol | (S)-4-Methylhexyl tosylate | TsCl, Pyridine | ~90-95 | >95 |
| 5 | Cyanide Displacement | (S)-4-Methylhexyl tosylate | (S)-5-Methyl-heptanenitrile | NaCN, DMSO | ~80-90 | >95 |
| 6 | Hydrolysis & Reduction | (S)-5-Methyl-heptanenitrile | (S)-5-Methyl-1-heptanol | 1. H₂SO₄, H₂O; 2. LiAlH₄, THF | ~75-85 | >95 |
Experimental Protocols
A detailed experimental protocol for the synthesis of the key chiral starting material, (R)-(+)-citronellal, is provided below as an example of the level of detail required for successful stereoselective synthesis.
Synthesis of (R)-(+)-Citronellal from N,N-diethylgeranylamine[1]
-
Step 1: Asymmetric Isomerization to (R)-(−)-N,N-diethyl-(E)-citronellalenamine
-
A dry, 250-mL Schlenk flask, filled with argon, is charged with chloro(1,5-cyclooctadiene)rhodium(I) dimer (0.53 g, 1.08 mmol) and (+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(+)-BINAP] (1.41 g, 2.26 mmol).
-
Dry tetrahydrofuran (B95107) (THF, 80 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
A separate 500-mL flask is charged with N,N-diethylgeranylamine (83.8 g, 0.4 mol).
-
The catalyst solution is transferred to the flask containing the amine under argon.
-
The reaction mixture is stirred and heated at reflux for 21 hours.
-
The solution is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is vacuum-distilled to give (R)-(−)-N,N-diethyl-(E)-citronellalenamine as a colorless liquid (78.7 g, 93.9% yield), bp 84–85 °C (1.1 mm), [α]D25 −66.5° (hexane, c 10.2).
-
-
Step 2: Hydrolysis to (R)-(+)-Citronellal
-
A 500-mL round-bottomed flask equipped with a magnetic stirrer is charged with the enamine from the previous step (33.4 g, 0.16 mol) in 80 mL of diethyl ether and cooled to 0 °C.
-
To this stirred solution, 80 mL of a 1:4 glacial acetic acid–deionized water solution is added in one portion.
-
The mixture is stirred for 5 minutes at 0 °C and then at room temperature for 25 minutes.
-
The ether layer is separated and washed successively with water, saturated sodium bicarbonate solution, water, and brine.
-
The ether layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting liquid is distilled to give (+)-citronellal as a colorless liquid (22.5 g, 91.4% yield), bp 79–80 °C (7 mm), [α]D25 +15.7° (neat, d 0.851).
-
Visualizations
Caption: Workflow for the stereoselective synthesis of (S)-5-Methyl-1-heptanol.
Caption: Troubleshooting logic for low enantiomeric excess.
References
proper storage and handling of 5-Methyl-1-heptanol in the lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 5-Methyl-1-heptanol in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in the lab?
This compound is a branched-chain primary alcohol. In the laboratory, it serves as a valuable intermediate in various organic synthesis pathways. Its primary alcohol functional group allows for transformations into other molecules, such as aldehydes, carboxylic acids, and esters. It is also used in the study of structure-activity relationships by comparing its properties to its linear isomer, 1-heptanol.
Q2: What are the main safety hazards associated with this compound?
This compound is a combustible liquid and can be irritating to the eyes, skin, and respiratory system.[1] It may also be harmful if swallowed or absorbed through the skin. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
Q3: How should I properly store this compound in the laboratory?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources. It should be stored separately from incompatible materials such as strong oxidizing agents and strong acids.
Q4: What are the signs of degradation of this compound?
Degradation of this compound may be indicated by a change in color, the appearance of a precipitate, or a significant change in its physical properties. Aliphatic alcohols are generally stable under normal conditions, but prolonged exposure to high temperatures or strong oxidizing agents can lead to decomposition.
Q5: How should I dispose of waste this compound?
Waste this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. It should not be poured down the drain. Collect waste in a properly labeled, sealed container for pickup by a licensed hazardous waste disposal company.
Troubleshooting Guides
Experimental Inconsistencies
Issue: Unexpectedly low yield or formation of byproducts in a reaction involving this compound.
-
Possible Cause 1: Purity of this compound. The commercially available chemical may contain impurities that interfere with the reaction.
-
Troubleshooting Step: Purify the this compound by distillation before use. See the detailed protocol for Purification of this compound by Distillation.
-
-
Possible Cause 2: Incomplete reaction. The reaction may not have gone to completion.
-
Troubleshooting Step: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary. For equilibrium reactions like Fischer esterification, consider using a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
-
Possible Cause 3: Side reactions. The reaction conditions may be promoting unwanted side reactions.
-
Troubleshooting Step: Review the reaction mechanism and conditions. Adjust the temperature, catalyst, or reaction time to minimize side product formation. For example, in oxidation reactions, over-oxidation to a carboxylic acid can occur. Choosing a milder oxidizing agent or carefully controlling the stoichiometry can prevent this.
-
Issue: Inconsistent results in analytical measurements (e.g., GC-MS).
-
Possible Cause 1: Improper sample preparation. The concentration of the analyte may be too high or too low, or the sample may not be suitable for direct injection.
-
Troubleshooting Step: Prepare samples at a concentration of approximately 10 µg/mL in a volatile organic solvent.[2] For polar alcohols like this compound, derivatization to a less polar silyl (B83357) ether can improve peak shape and sensitivity.
-
-
Possible Cause 2: Contaminated instrument. The GC inlet or column may be contaminated.
-
Troubleshooting Step: Run a solvent blank to check for contamination. If necessary, bake out the column according to the manufacturer's instructions or trim the front end of the column.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [3][4][5] |
| Molecular Weight | 130.23 g/mol | [3][4] |
| CAS Number | 7212-53-5 | [4][5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 179.2 °C @ 760 mmHg (est.) | [6] |
| Flash Point | 71.1 °C (160.0 °F) TCC (est.) | [6] |
| Density | 0.815 g/cm³ | [7] |
| Vapor Pressure | 0.3 mmHg @ 25 °C (est.) | [6] |
| Water Solubility | 1379 mg/L @ 25 °C (est.) | [6] |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Miscibility | Rationale |
| Water | Slightly soluble | The polar hydroxyl group allows for some hydrogen bonding with water, but the long non-polar carbon chain limits miscibility.[8] |
| Methanol (B129727) | Miscible | As a polar protic solvent, methanol is miscible with other alcohols. |
| Ethanol (B145695) | Miscible | As a polar protic solvent, ethanol is miscible with other alcohols. |
| Acetone (B3395972) | Miscible | The polarity of acetone allows it to dissolve other polar molecules like alcohols. |
| Diethyl Ether | Miscible | Diethyl ether is a good solvent for a wide range of organic compounds, including alcohols. |
| Dichloromethane (B109758) | Miscible | Dichloromethane is a versatile solvent that can dissolve many organic compounds. |
| Hexane (B92381) | Soluble | While hexane is non-polar, the non-polar carbon chain of this compound allows for solubility. |
| Toluene | Soluble | Toluene is a non-polar aromatic solvent that can dissolve other organic compounds with significant non-polar character. |
Experimental Protocols
Purification of this compound by Distillation
This protocol describes the purification of commercially available this compound to remove non-volatile impurities and other contaminants with significantly different boiling points.
Methodology:
-
Setup: Assemble a simple distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (the liquid should not fill more than two-thirds of the flask). Add a few boiling chips or a magnetic stir bar to the flask.
-
Charging the Flask: Add the this compound to be purified to the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to ensure a slow and steady distillation rate of about 1-2 drops per second.
-
Fraction Collection:
-
Discard the first small fraction of distillate (the forerun), as it may contain more volatile impurities.
-
Collect the main fraction distilling at a constant temperature close to the boiling point of this compound (approximately 179 °C at atmospheric pressure).
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the flask.
-
-
Storage: Store the purified this compound in a clean, dry, and properly labeled container.
Fischer Esterification: Synthesis of 5-Methylheptyl Acetate (B1210297)
This protocol outlines the synthesis of 5-methylheptyl acetate from this compound and acetic acid, a classic example of a Fischer esterification reaction.
Methodology:
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent), glacial acetic acid (2.0 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 5 drops).
-
Reaction: Heat the mixture to reflux using a heating mantle. The reaction temperature should be around 110-120 °C.[9]
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 60-90 minutes.[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Swirl gently and vent the funnel frequently to release the pressure from the evolved carbon dioxide.
-
Wash the organic layer with water and then with brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter or decant the dried organic layer into a clean round-bottom flask.
-
Purify the crude ester by simple distillation, collecting the fraction that boils at the expected temperature for 5-methylheptyl acetate.
-
Oxidation of this compound to 5-Methylheptanal
This protocol describes the selective oxidation of the primary alcohol this compound to the corresponding aldehyde, 5-methylheptanal, using a TEMPO-catalyzed oxidation.
Methodology:
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (DCM). Add TEMPO (0.01 equivalents) and a solution of potassium bromide (KBr) in water.
-
Reaction Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (B82951) (bleach) while stirring vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
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Separate the organic layer.
-
Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Decision tree for the proper storage of this compound.
References
- 1. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice | Semantic Scholar [semanticscholar.org]
- 2. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 3. How To [chem.rochester.edu]
- 4. stonylab.com [stonylab.com]
- 5. youtube.com [youtube.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. [Thermal stability and functional properties of human hemoglobin in the presence of aliphatic alcohols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Resolving Peak Overlap in GC Analysis of 5-Methyl-1-heptanol
This technical support guide provides troubleshooting strategies for resolving peak overlap during the Gas Chromatography (GC) analysis of 5-Methyl-1-heptanol. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of peak overlap or co-elution in the GC analysis of this compound?
Peak overlap, or co-elution, occurs when two or more compounds elute from the GC column at the same time, resulting in a single, distorted peak.[1] For this compound, common causes include:
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Co-elution with matrix components: Complex sample matrices can contain compounds with similar retention times to this compound.[2]
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Isomeric overlap: this compound has several structural isomers (e.g., other methyl-heptanols) and is a chiral molecule, meaning it exists as two enantiomers ((R)- and (S)-5-Methyl-1-heptanol). These isomers can be difficult to separate on a standard, non-chiral GC column.[3][4]
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Inadequate method parameters: Sub-optimal GC conditions, such as an inappropriate temperature program or carrier gas flow rate, can lead to poor separation.[5]
-
Column degradation: Over time, the stationary phase of the GC column can degrade, leading to reduced efficiency and peak broadening, which can contribute to overlap.[6]
Q2: My this compound peak is showing a shoulder or tailing. How can I confirm if this is due to co-elution?
A shoulder or tail on a chromatographic peak can be an indication of co-elution.[1] To confirm, you can:
-
Utilize a Mass Spectrometry (MS) detector: If you are using a GC-MS system, you can examine the mass spectrum across the peak. If the mass spectrum changes from the beginning to the end of the peak, it indicates that more than one compound is present.[1]
-
Vary the analytical conditions: Slightly altering the GC method, such as changing the temperature ramp rate, can sometimes cause the overlapping peaks to separate partially, providing evidence of co-elution.[5][7]
Q3: What initial steps can I take to improve the resolution of my this compound peak?
When encountering peak overlap, a systematic approach to method optimization is crucial. The resolution of two peaks is influenced by three main factors: efficiency (N), selectivity (α), and the capacity factor (k').[1][8]
Here are some initial troubleshooting steps:
-
Optimize the Temperature Program: Lowering the initial oven temperature or reducing the ramp rate can increase the interaction of this compound with the stationary phase, often leading to better separation, especially for early eluting peaks.[8][9]
-
Adjust the Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions. Deviations from the optimal flow rate can decrease column efficiency and peak resolution.
-
Decrease Injection Volume: Injecting a smaller sample volume can sometimes reduce peak broadening and improve resolution.
Q4: I've optimized my temperature program and flow rate, but the peak overlap persists. What are the next steps?
If initial adjustments are insufficient, more advanced strategies should be considered. These often involve changes to the column chemistry or sample preparation.
-
Select a More Appropriate Stationary Phase: The choice of stationary phase is critical for selectivity. For alcohols like this compound, a polar stationary phase (e.g., a wax-type column or one with a high cyanopropyl content) will provide better retention and selectivity compared to a non-polar phase.
-
Consider a Chiral Column: Since this compound is chiral, its enantiomers will not be separated on a standard achiral column. If you suspect enantiomeric co-elution or need to quantify the individual enantiomers, a chiral GC column is necessary.[3][4] These columns contain a chiral stationary phase, often based on cyclodextrins, that interacts differently with each enantiomer, enabling their separation.
-
Derivatization: Converting the alcohol group of this compound to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether, can improve peak shape and sometimes enhance separation from interfering compounds.[10] This is a common technique for the analysis of alcohols.[11]
Quantitative Data Summary
The following table summarizes the potential effects of various parameter adjustments on peak resolution in the GC analysis of this compound.
| Parameter Adjusted | Typical Change | Expected Effect on Resolution | Potential Trade-offs |
| Oven Temperature | Decrease initial temp or ramp rate | Improved resolution for early eluting peaks[8][9] | Increased analysis time |
| Carrier Gas Flow Rate | Optimize for column dimensions | Increased column efficiency, sharper peaks[12] | Sub-optimal flow decreases resolution |
| Column Stationary Phase | Switch to a more polar or chiral phase | Increased selectivity and resolution[1][3] | Requires method re-validation |
| Column Dimensions | Increase column length, decrease internal diameter | Increased efficiency and resolution[8] | Increased analysis time and backpressure |
| Sample Preparation | Derivatization (e.g., TMS ether) | Improved peak shape, potential for better separation[10][11] | Adds an extra step to the workflow |
Experimental Protocols
Protocol 1: Optimized GC Method for this compound Analysis on a Standard Polar Column
This protocol provides a starting point for the analysis of this compound on a common polar stationary phase.
-
Column: WAX-type column (e.g., DB-WAX, SUPELCOWAX 10), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min
-
Inlet: Split injection (50:1 split ratio) at 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 150°C
-
Ramp: 15°C/min to 240°C, hold for 5 minutes
-
-
Detector: Flame Ionization Detector (FID) at 250°C
Protocol 2: Derivatization of this compound for Improved Peak Shape
This protocol describes the formation of a trimethylsilyl (TMS) ether of this compound.
-
Sample Preparation: Dissolve approximately 1 mg of the sample containing this compound in 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Derivatization Reagent: Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: Allow the sample to cool to room temperature before injecting it into the GC.
Visualizations
Caption: Troubleshooting workflow for resolving peak overlap in GC analysis.
Caption: Principle of chiral vs. achiral separation for this compound.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. agilent.com [agilent.com]
- 6. Fixing coelution issues? - Chromatography Forum [chromforum.org]
- 7. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 8. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Expanding metabolism for biosynthesis of nonnatural alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing 5-Methyl-1-heptanol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 5-Methyl-1-heptanol extraction. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which extraction methods are suitable for isolating this compound?
A1: Several methods can be employed for the extraction of this compound, a C8 volatile alcohol. The most common and effective techniques include:
-
Liquid-Liquid Extraction (LLE): This is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
-
Steam Distillation: This method is particularly useful for extracting heat-stable, volatile compounds like this compound from non-volatile matrices.[1]
-
Solid-Phase Extraction (SPE): SPE is a selective sample preparation technique that separates components of a mixture between a solid phase (sorbent) and a liquid phase. It is effective for purifying and concentrating the target analyte from a complex mixture.
Q2: What are the key physical and chemical properties of this compound relevant to its extraction?
A2: Understanding the properties of this compound is crucial for selecting an appropriate extraction strategy.
| Property | Value | Significance for Extraction |
| Molecular Formula | C₈H₁₈O | Indicates a relatively non-polar, organic molecule. |
| Molecular Weight | 130.23 g/mol | Influences its volatility. |
| Boiling Point | 179.2 °C (estimated)[2] | Important for distillation-based methods. |
| logP (o/w) | 2.820 (estimated)[2] | The positive logP value indicates a higher affinity for the organic phase (octanol) over the aqueous phase (water), making it suitable for LLE with non-polar solvents. |
| Water Solubility | 1379 mg/L at 25 °C (estimated)[2] | Limited water solubility favors its partitioning into an organic solvent. |
Q3: How can I improve the yield of my this compound extraction?
A3: To enhance extraction efficiency, consider the following factors:
-
Solvent Selection: Choose a solvent that has a high affinity for this compound and is immiscible with the sample matrix (typically water). Based on its logP value, non-polar solvents like hexane (B92381), diethyl ether, and dichloromethane (B109758) are good candidates.
-
Solvent-to-Sample Ratio: Increasing the volume of the extraction solvent relative to the sample can improve recovery, though this may necessitate a more involved solvent removal step.
-
pH Adjustment: The pH of the aqueous phase can influence the partitioning of the analyte. For an alcohol like this compound, maintaining a neutral pH is generally recommended to prevent any potential side reactions, although slight adjustments may be tested to optimize phase separation.
-
Number of Extractions: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.
-
Thorough Mixing: Ensure intimate contact between the two phases during LLE by gentle but thorough mixing to facilitate the transfer of the analyte into the organic phase.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound.
Problem 1: Low Extraction Yield
Q: My final yield of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low yield can stem from several factors throughout the extraction and workup process.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Increase the solvent-to-sample volume ratio. - Perform a greater number of extraction cycles (e.g., 3-4 extractions instead of 1-2). - Ensure vigorous but controlled mixing during liquid-liquid extraction to maximize interfacial contact. |
| Poor Solvent Choice | - Select a solvent with a higher partition coefficient for this compound. While specific data is limited, solvents like hexane, diethyl ether, or ethyl acetate (B1210297) are generally effective for similar long-chain alcohols. |
| Analyte Loss During Workup | - Evaporation: Use a rotary evaporator at a controlled temperature and vacuum to minimize the loss of the relatively volatile this compound. - Drying Step: Ensure the drying agent (e.g., anhydrous sodium sulfate) is thoroughly filtered out, and wash the drying agent with a small amount of fresh solvent to recover any adsorbed product. |
| Degradation of the Compound | - Avoid exposing the sample to high temperatures for prolonged periods, especially if acidic or basic conditions are present. |
Problem 2: Emulsion Formation During Liquid-Liquid Extraction
Q: I am observing a stable emulsion between the aqueous and organic layers, making phase separation difficult. How can I break this emulsion?
A: Emulsion formation is a common issue, particularly with complex sample matrices. Here are several techniques to address this problem, starting with the least invasive.
| Technique | Procedure | Principle of Action |
| Patience and Gentle Agitation | Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle swirling or tapping the side of the funnel can also help. | Allows time for the dispersed droplets to coalesce. |
| "Salting Out" | Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently mix. | Increases the ionic strength of the aqueous phase, which can decrease the solubility of organic compounds and destabilize the emulsion. |
| Filtration | Pass the emulsified layer through a plug of glass wool or a bed of Celite® in a filter funnel. | The filter medium provides a surface for the dispersed droplets to coalesce. |
| Centrifugation | Transfer the emulsion to centrifuge tubes and spin at a moderate speed. | The applied force can break the emulsion and separate the layers. |
| Addition of a Different Solvent | Add a small amount of a different organic solvent (e.g., a small amount of ethanol) to alter the properties of the organic phase. | This can help to dissolve surfactant-like molecules that may be stabilizing the emulsion. |
Experimental Protocols
The following are generalized protocols for the extraction of C8 alcohols, which can be adapted for this compound.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Preparation: Place the aqueous sample containing this compound into a separatory funnel.
-
Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., hexane or diethyl ether). A common starting point is a 1:1 volume ratio of solvent to sample.
-
Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
Collection: Carefully drain the lower layer. Then, pour the upper layer out through the top opening to avoid contamination.
-
Repeat: Repeat the extraction process on the aqueous layer with fresh organic solvent 2-3 times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts and dry over an anhydrous salt like sodium sulfate. Filter to remove the drying agent, and then remove the solvent using a rotary evaporator to obtain the extracted this compound.[1]
Protocol 2: Steam Distillation
-
Apparatus Setup: Assemble a steam distillation apparatus with a boiling flask for steam generation, a sample flask, a condenser, and a receiving flask.[1]
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Sample Preparation: Place the sample material (e.g., a reaction mixture or natural product slurry) into the sample flask with a sufficient amount of water.
-
Distillation: Heat the boiling flask to generate steam, which is then passed through the sample flask. The steam will volatilize the this compound.
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Condensation and Collection: The steam and volatilized alcohol mixture is then cooled in the condenser and collected in the receiving flask as a two-phase mixture (distillate). The distillation is typically continued until no more oily droplets are observed in the condensate.[1]
-
Post-Distillation Extraction: The collected distillate can then be subjected to liquid-liquid extraction as described in Protocol 1 to isolate the this compound from the aqueous phase.
Protocol 3: Solid-Phase Extraction (SPE)
-
Sorbent Selection: For a moderately non-polar compound like this compound, a reversed-phase sorbent such as C8 or C18 is suitable.
-
Column Conditioning: Condition the SPE cartridge by passing a small volume of a strong solvent (e.g., methanol), followed by an equilibration solvent (e.g., water or a buffer matching the sample matrix).
-
Sample Loading: Load the sample solution onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities while retaining the this compound.
-
Elution: Elute the this compound from the cartridge using a small volume of a strong, non-polar organic solvent (e.g., methanol, acetonitrile, or a mixture with ethyl acetate).
-
Solvent Evaporation: Evaporate the solvent from the eluate to obtain the purified compound.
Data Presentation
| Extraction Method | Analyte Type | Solvent System | Reported Recovery/Yield | Reference |
| Accelerated Solvent Extraction (ASE) | C12-C18 Alcohols (mixture) | Hexane | ~85% | [3] |
| Saponification/Esterification followed by Extraction | C12-C18 Alcohols (mixture) | Ethanolic Potassium Hydroxide | ~64% | [3] |
| Solid-Phase Extraction (SPE) | Total Fatty Alcohols | Chloroform/Isopropanol (2:1 v/v) | Not specified, but effective for fractionation | [3] |
| ASE | Long-Chain Alcohols | Hexane | Significantly higher recovery than S/E | [4] |
Visualizations
Experimental Workflows
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Decision tree for troubleshooting emulsion formation.
References
Technical Support Center: Grignard Synthesis of 5-Methyl-1-heptanol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the Grignard synthesis of 5-Methyl-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a very low or zero yield in a Grignard reaction?
A1: The most frequent cause of failure in a Grignard synthesis is the presence of water or other protic sources. Grignard reagents are extremely strong bases and will react readily with even trace amounts of moisture in the glassware, solvents, or starting materials.[1][2] This reaction quenches the Grignard reagent, converting it into an alkane and rendering it unable to react with the formaldehyde (B43269). It is absolutely critical to use flame-dried or oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).
Q2: My Grignard reagent formation seems to be the issue. The solution doesn't turn cloudy and the magnesium isn't being consumed. What should I do?
A2: Difficulty in initiating the Grignard reagent formation is a common problem. Here are several troubleshooting steps:
-
Magnesium Activation: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine's color or the observation of bubbling indicates that the reaction has been initiated.
-
Mechanical Agitation: Gently crushing some of the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.
-
Local Heating: Gentle heating with a heat gun at the spot where the reagents are concentrated can help initiate the reaction. Once the reaction starts, it is typically exothermic and will sustain itself.[1]
Q3: I've successfully formed the Grignard reagent, but my yield of this compound is still low, and I've isolated a significant amount of a higher molecular weight hydrocarbon byproduct. What is happening?
A3: This strongly suggests that a Wurtz coupling side reaction is occurring.[3] The formed 4-methylhexylmagnesium bromide is reacting with the unreacted 1-bromo-4-methylhexane (B13197035) starting material to form 2,9-dimethyldecane. This side reaction is particularly prevalent with primary alkyl halides.[3][4]
To minimize Wurtz coupling:
-
Slow Addition: Add the 1-bromo-4-methylhexane solution to the magnesium turnings very slowly and dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.[3]
-
Temperature Control: The formation of the Grignard reagent is exothermic. If the reaction becomes too vigorous, it can increase the rate of Wurtz coupling. Use an ice bath to moderate the reaction temperature.[1]
-
Dilution: Using a sufficient amount of anhydrous ether or THF can also help to keep the concentration of the alkyl halide low.
Q4: Can the source of formaldehyde affect the reaction yield?
A4: Yes. Formaldehyde is a gas at room temperature, making it cumbersome to handle. Two common alternatives are paraformaldehyde and trioxane. When using these, ensure they are thoroughly dried, as they can absorb water. Depolymerizing paraformaldehyde by heating it and passing the resulting formaldehyde gas directly into the reaction mixture is an effective but more complex method. A simpler approach is to add a suspension of dry paraformaldehyde in anhydrous ether to the Grignard reagent solution.[5]
Data Presentation: Troubleshooting Low Yields
The following table summarizes common issues leading to low yields in the Grignard synthesis of this compound and their impact.
| Observation | Potential Cause | Expected Yield Range | Low Yield Range | Corrective Action |
| No product formed; starting material recovered | Reaction failed to initiate; Grignard reagent not formed | 60-80% | 0% | Activate magnesium with iodine or 1,2-dibromoethane; ensure anhydrous conditions. |
| Low product yield; significant amount of 5-methylheptane isolated | Grignard reagent quenched by water | 60-80% | <30% | Use flame-dried glassware and anhydrous solvents under an inert atmosphere. |
| Low product yield; isolation of 2,9-dimethyldecane | Wurtz coupling side reaction | 60-80% | <40% | Add 1-bromo-4-methylhexane slowly; maintain a low reaction temperature.[3] |
| Low product yield; difficult workup with emulsions | Incomplete hydrolysis of the magnesium alkoxide salt | 60-80% | Variable | Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching instead of water alone. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard Grignard synthesis procedures for primary alcohols.[5]
Materials:
-
Magnesium turnings
-
1-bromo-4-methylhexane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Paraformaldehyde (dried)
-
Saturated aqueous ammonium chloride solution
-
10% Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
Part 1: Formation of 4-methylhexylmagnesium bromide (Grignard Reagent)
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a glass stopper. Flame-dry the entire apparatus under a stream of nitrogen or argon and allow it to cool to room temperature.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask.
-
Initiation: In the dropping funnel, prepare a solution of 1-bromo-4-methylhexane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (about 10%) of this solution to the magnesium turnings. The reaction should begin within a few minutes, indicated by the fading of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.
-
Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-4-methylhexane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so cooling with an ice bath may be necessary to control the rate.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear grey and cloudy.
Part 2: Reaction with Formaldehyde and Work-up
-
Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a suspension of dried paraformaldehyde (1.1 equivalents) in anhydrous diethyl ether to the stirred Grignard solution. Maintain the temperature below 10°C during the addition. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. If solids are present, they can be dissolved by adding 10% hydrochloric acid. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield this compound.
Visual Troubleshooting and Reaction Guides
Caption: A flowchart for troubleshooting low yields.
Caption: The desired reaction pathway and common side reactions.
References
Technical Support Center: Removing Water from 5-Methyl-1-heptanol Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of water content from 5-Methyl-1-heptanol samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from this compound samples?
Water can act as an unwanted reagent in many organic reactions, leading to side-product formation and reduced yields. For instance, in reactions involving water-sensitive reagents like Grignard reagents or alkali metals, the presence of water can completely quench the reaction.[1] Removing water ensures the integrity of the experiment and the purity of the final product.
Q2: What are the most common methods for drying alcohols like this compound?
The primary methods for removing water from alcohol samples include:
-
Use of Drying Agents (Desiccants): This involves adding an anhydrous inorganic substance that reacts with water to form insoluble hydrates, which can then be filtered off.[1][2] Common desiccants for alcohols include anhydrous magnesium sulfate (B86663) (MgSO₄), calcium sulfate (CaSO₄), and molecular sieves.[1]
-
Azeotropic Distillation: This technique involves adding a third component (an entrainer) to the alcohol-water mixture to form a new, lower-boiling azeotrope that can be removed by distillation.[3][4][5] Common entrainers include benzene, toluene, or cyclohexane.[4][5]
-
Molecular Sieves: These are materials with pores of a uniform size that can selectively adsorb small molecules like water while excluding larger molecules like the alcohol.[6][7][8] Type 3A molecular sieves are particularly effective for drying alcohols.[6][8][9]
Q3: Which drying agent is best suited for this compound?
For general-purpose drying, anhydrous magnesium sulfate (MgSO₄) is a good choice due to its high capacity and efficiency. However, for achieving very low water content (sub-10 ppm), activated 3A molecular sieves are superior.[10][11] Calcium chloride (CaCl₂) should be avoided as it can form adducts with alcohols.[12]
Q4: Can simple distillation be used to remove water from this compound?
Simple or fractional distillation is often ineffective for completely removing water from alcohols due to the formation of azeotropes.[3][7] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible.[3][13] While this compound and water do not form a classic binary azeotrope in the same way as ethanol (B145695) and water, their boiling points are sufficiently different (Water: 100°C; this compound: ~177°C) that fractional distillation can remove a significant portion of water, but achieving anhydrous conditions is difficult. For complete removal, azeotropic distillation with an entrainer is more effective.[4]
Q5: How do molecular sieves function to remove water?
Molecular sieves are aluminosilicates with a precise and uniform pore structure.[8] Type 3A molecular sieves have a pore opening of 3 angstroms. This allows small molecules like water to enter the pores and be adsorbed, while larger molecules like this compound are excluded.[6][7] This selective adsorption is a physical process, making it a very clean and efficient method for drying.[7]
Q6: How can I determine the water content in my this compound sample?
The most accurate and widely used method for determining low levels of water in organic solvents is the Karl Fischer titration.[10] This coulometric or volumetric method is highly sensitive and specific for water.
Troubleshooting Guides
Problem 1: My sample still contains significant water after using a drying agent.
| Possible Cause | Recommended Solution |
| Insufficient amount of drying agent used. | Add more drying agent in small portions until it no longer clumps together and free-flowing particles are visible.[12] |
| Drying agent was not fresh or was improperly stored. | Use a fresh, unopened container of anhydrous drying agent. Ensure storage containers are tightly sealed to prevent atmospheric moisture absorption. |
| Insufficient contact time. | Allow the sample to stand over the drying agent for a longer period (e.g., overnight) with occasional swirling to ensure complete water removal. For molecular sieves, a contact time of at least 24-48 hours is recommended for optimal drying.[10][14] |
| The chosen drying agent has a low efficiency or capacity. | Switch to a more efficient drying agent. For example, if using sodium sulfate (Na₂SO₄), consider switching to magnesium sulfate (MgSO₄) or 3A molecular sieves. |
Problem 2: The drying agent appears to be physically or chemically altering my sample.
| Possible Cause | Recommended Solution |
| The drying agent is reacting with the alcohol. | This is common with acidic or basic drying agents. For a neutral alcohol like this compound, use a neutral drying agent such as MgSO₄, Na₂SO₄, or molecular sieves. Avoid agents like calcium hydride (CaH₂) or sodium, which are highly reactive.[1][2] |
| The drying agent is not chemically inert. | Calcium chloride (CaCl₂) can form complexes with alcohols and should be avoided.[12] Stick to recommended desiccants for alcohols. |
Problem 3: I am losing a significant amount of my sample during the drying process.
| Possible Cause | Recommended Solution |
| Sample is being absorbed by the drying agent. | This is more common with powdered drying agents. Use a granular form of the drying agent if available. After decanting, rinse the drying agent with a small amount of fresh, anhydrous solvent and combine the rinse with the main sample. |
| Inefficient separation of the sample from the drying agent. | If decanting, allow the drying agent to fully settle before carefully pouring off the liquid. For fine powders, gravity or suction filtration may be necessary to recover the maximum amount of product.[9] |
Quantitative Data Summary
The following table summarizes the efficiency of various drying agents for alcohols. The data presented is for ethanol but serves as a representative guide for the relative effectiveness of these agents, which is applicable to other alcohols like this compound.
| Drying Agent | Loading (% m/v) | Time (h) | Residual Water (ppm) |
| None ("Wet" Solvent) | - | - | 1428.3 |
| KOH powder | 10% | 24 | 26.4 |
| 3Å Molecular Sieves | 5% | 24 | 262.6 |
| 72 | 55.1 | ||
| 120 | 14.5 | ||
| 3Å Molecular Sieves | 10% | 24 | 186.1 |
| 72 | 36.9 | ||
| 120 | 12.3 | ||
| 3Å Molecular Sieves | 20% | 24 | 119.8 |
| 72 | 20.5 | ||
| 120 | 8.2 |
Data adapted from a study on ethanol drying. The initial water content was 1428.3 ppm.[11]
Experimental Protocols
Protocol 1: Drying this compound with Molecular Sieves
This protocol is recommended for achieving very low water content.
-
Activation of Molecular Sieves: Place 3A molecular sieves (10-20% of the solvent weight) in a flask.[15] Heat in a vacuum oven at 250-300°C for at least 12 hours to remove any adsorbed water.[14][15] Allow to cool to room temperature under a dry, inert atmosphere (e.g., in a desiccator or under nitrogen).
-
Addition to Solvent: Add the activated molecular sieves to the flask containing the this compound.
-
Incubation: Seal the flask and let it stand for at least 24-48 hours.[14] For optimal results, allow for longer contact times (up to 5 days).[10] Swirl the flask occasionally.
-
Separation: Carefully decant or filter the dried alcohol from the molecular sieves.[9] To minimize re-exposure to atmospheric moisture, perform this step under an inert atmosphere if possible.
Protocol 2: Drying this compound with Anhydrous Magnesium Sulfate (MgSO₄)
This protocol is suitable for general laboratory use where ultra-low water content is not essential.
-
Addition of Drying Agent: Add anhydrous MgSO₄ to the flask containing the this compound. Start with a small amount (e.g., 1-2 g per 100 mL).
-
Observation: Swirl the flask. If the MgSO₄ clumps together, it indicates the presence of water. Continue adding small portions of MgSO₄ until some of the powder remains free-flowing, indicating that all the water has been absorbed.
-
Incubation: Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.
-
Separation: Decant the dried liquid into a clean, dry flask. Alternatively, use gravity filtration to remove the hydrated MgSO₄.
Visualizations
References
- 1. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 2. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 3. gwsionline.com [gwsionline.com]
- 4. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 5. ijrti.org [ijrti.org]
- 6. cnmstable.com [cnmstable.com]
- 7. Dehydration of Ethanol | Molecular Sieve | Wintek Corporation [wintek-corp.com]
- 8. echemi.com [echemi.com]
- 9. scribd.com [scribd.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. rubingroup.org [rubingroup.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. xylemtech.com [xylemtech.com]
- 15. youtube.com [youtube.com]
Technical Support Center: 5-Methyl-1-heptanol Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Methyl-1-heptanol during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound, a primary alcohol, is oxidation. This process is typically initiated by exposure to atmospheric oxygen and can be accelerated by factors such as heat, light, and the presence of metal impurities. The initial oxidation product is 5-methylheptanal (B13604506), which can be further oxidized to 5-methylheptanoic acid.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere.[1] Specifically, refrigeration at 2-8°C is recommended for long-term storage. For optimal stability, storing under an inert gas like argon or nitrogen can significantly reduce oxidative degradation.
Q3: How can I tell if my this compound has degraded?
A3: Degradation can be indicated by a change in the physical appearance of the alcohol, such as discoloration (yellowing) or the development of an unusual odor. Analytically, degradation can be confirmed by techniques like Gas Chromatography (GC), where you might observe a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products like 5-methylheptanal and 5-methylheptanoic acid.
Q4: What is the expected shelf life of this compound?
A4: The shelf life of this compound is highly dependent on storage conditions. When stored under ideal conditions (refrigerated, protected from light, and under an inert atmosphere), it can be stable for several years. However, exposure to ambient air, light, and higher temperatures will significantly shorten its shelf life. For critical applications, it is recommended to re-analyze the purity of the material after prolonged storage.
Q5: Can I use antioxidants to prevent the degradation of this compound?
A5: While the use of antioxidants is a common practice to prevent the oxidation of many organic compounds, their addition to a pure chemical like this compound might interfere with downstream applications. If the alcohol is part of a formulation, the addition of antioxidants like Butylated hydroxytoluene (BHT) could be considered, but their compatibility and potential for interference must be carefully evaluated. For the storage of the pure compound, adherence to proper storage conditions is the preferred method of preventing degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC Analysis
-
Symptom: Your Gas Chromatography (GC) analysis of this compound shows additional peaks that were not present in the initial analysis of the batch.
-
Probable Cause: The presence of new peaks, particularly those with retention times corresponding to more polar compounds, likely indicates oxidative degradation. The primary degradation products are 5-methylheptanal and 5-methylheptanoic acid.
-
Solution:
-
Confirm Identity of Impurities: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the new peaks. The mass spectra of 5-methylheptanal and 5-methylheptanoic acid will have characteristic fragmentation patterns.
-
Review Storage Conditions: Assess the storage conditions of your this compound. Has it been exposed to air, light, or elevated temperatures?
-
Purification: If the degradation is minor, the alcohol can be repurified by distillation. However, for highly sensitive applications, it is recommended to use a fresh, unopened bottle.
-
Preventive Measures: For future storage, ensure the container is tightly sealed, purged with an inert gas (argon or nitrogen), and stored in a refrigerator or freezer, protected from light.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: You are observing variability in the results of experiments where this compound is used as a starting material or reagent.
-
Probable Cause: The presence of impurities, particularly the aldehyde and carboxylic acid degradation products, can interfere with chemical reactions. For instance, the aldehyde can undergo side reactions, and the carboxylic acid can alter the pH or react with bases.
-
Solution:
-
Purity Check: Before each use, perform a quick purity check using GC. This will help to ensure the integrity of the starting material.
-
Use Fresh Aliquots: If you have a large bottle of this compound, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This will minimize the exposure of the bulk material to air each time it is used.
-
Inert Atmosphere Handling: When handling the alcohol, do so under a stream of inert gas to minimize its exposure to oxygen.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability of this compound
| Storage Condition | Temperature | Atmosphere | Light Protection | Expected Shelf Life (Illustrative) |
| Ideal | 2-8°C | Inert Gas (Argon/Nitrogen) | Amber Vial/Dark | > 2 years |
| Good | 2-8°C | Tightly Sealed (Air) | Amber Vial/Dark | 1-2 years |
| Acceptable | Room Temperature (~20°C) | Tightly Sealed (Air) | Amber Vial/Dark | 6-12 months |
| Poor | Room Temperature (~20°C) | Open to Air | Exposed to Light | < 6 months |
Disclaimer: The shelf-life data in this table is illustrative and for guidance purposes only. Actual shelf life may vary depending on the specific purity of the product and the exact storage conditions. It is highly recommended to perform periodic quality control tests to ensure the material is within the required specifications for your application.
Table 2: Potential Degradation Products of this compound and their Identification
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Identification Method |
| This compound | C₈H₁₈O | 130.23 | GC-MS, NMR |
| 5-Methylheptanal | C₈H₁₆O | 128.21 | GC-MS |
| 5-Methylheptanoic Acid | C₈H₁₆O₂ | 144.21 | GC-MS (after derivatization), Titration |
Experimental Protocols
Protocol 1: Stability-Indicating GC-FID Method for this compound and 5-Methylheptanoic Acid
This method can be used to monitor the degradation of this compound by quantifying the parent compound and its primary oxidation product, 5-methylheptanoic acid.
1. Derivatization of 5-Methylheptanoic Acid:
-
To a 1 mL sample of this compound (or a solution in a suitable solvent), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3. Quantification:
-
Prepare calibration standards of this compound and derivatized 5-methylheptanoic acid of known concentrations.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Determine the concentration of each compound in the test sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Optimization of Chiral Separation Methods for 5-Methyl-1-heptanol
Welcome to the technical support center for the chiral separation of 5-Methyl-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the successful enantioselective analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of this compound?
A1: The primary methods for separating the enantiomers of this compound include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Enzymatic Resolution. The choice of method depends on factors such as available instrumentation, required sample throughput, and the desired scale of separation (analytical vs. preparative).
Q2: Why is chiral separation of this compound important?
A2: As a chiral molecule, this compound exists as two enantiomers, (R)- and (S)-5-methyl-1-heptanol. These enantiomers can exhibit different biological activities, pharmacological effects, and toxicities. Therefore, separating and analyzing the individual enantiomers is crucial for drug development, flavor and fragrance applications, and other areas where stereochemistry plays a key role.[1]
Q3: Is derivatization necessary for the chiral separation of this compound?
A3: Derivatization is not always necessary but can be highly beneficial. For Chiral GC, derivatizing the alcohol to a more volatile ester (e.g., acetate (B1210297) or trifluoroacetate) can improve peak shape and resolution.[2] For Chiral HPLC, derivatization with a UV-active or fluorescent agent can enhance detection, as aliphatic alcohols lack a strong chromophore.[2][3] Derivatization with a chiral reagent can also create diastereomers that may be separable on a standard achiral column.[2]
Q4: What type of chiral stationary phase (CSP) is recommended for this compound?
A4: For Chiral GC, cyclodextrin-based CSPs, particularly those with β-cyclodextrin derivatives, are generally effective for separating chiral alcohols.[3] For Chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are a good starting point for screening.[3] The selection of the specific CSP is often empirical and may require screening of several columns.
Q5: How can I improve the resolution between the enantiomers of this compound?
A5: To improve resolution, you can optimize several parameters:
-
Mobile Phase Composition (HPLC/SFC): Adjust the ratio of the non-polar solvent to the alcohol modifier.[4]
-
Temperature: Lowering the temperature in HPLC can sometimes enhance chiral recognition.[1] In GC, a slow temperature ramp is often beneficial.[5]
-
Flow Rate: Lower flow rates in HPLC can increase the interaction time with the CSP, leading to better resolution.[4]
-
Column Choice: Screening different chiral stationary phases is crucial as their selectivities vary significantly.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of this compound.
Issue 1: Poor or No Enantiomeric Resolution
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | For aliphatic alcohols like this compound, cyclodextrin-based CSPs are a good starting point for GC. For HPLC, screen polysaccharide-based columns (cellulose or amylose derivatives).[3][5] |
| Suboptimal Mobile Phase Composition (HPLC/SFC) | In normal phase HPLC, systematically vary the percentage of the alcohol modifier (e.g., isopropanol (B130326) or ethanol) in the non-polar solvent (e.g., n-hexane).[4] |
| Incorrect Oven Temperature Program (GC) | Start with a low initial oven temperature and use a slow ramp rate (e.g., 1-2 °C/min) to improve separation.[5] |
| Inadequate Derivatization | If using derivatization, ensure the reaction has gone to completion. Consider a different derivatizing agent to enhance the structural differences between the enantiomers.[2] |
Issue 2: Peak Tailing
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Use a deactivated inlet liner and ensure the column is properly installed. If tailing persists, you may need to trim the front end of the column.[5] |
| Secondary Interactions on HPLC Column | Add a small amount of a competing agent to the mobile phase. For example, a small percentage of an acid or base can sometimes improve peak shape. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Dilute the sample and reinject.[5] |
Issue 3: Irreproducible Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Chiral stationary phases may require longer equilibration times, especially when changing the mobile phase. Ensure the column is fully equilibrated before starting your analysis.[4] |
| Fluctuations in Temperature | Use a column oven to maintain a stable temperature, as small variations can affect retention times.[4] |
| Mobile Phase Instability (HPLC/SFC) | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the proportioning valves of your system. |
Data Presentation
The following tables provide hypothetical but realistic starting conditions and expected performance data for the chiral separation of this compound based on methods for structurally similar compounds. Note: This data is for illustrative purposes and should be optimized for your specific application.
Table 1: Chiral Gas Chromatography (GC) Method Parameters and Performance
| Parameter | Condition 1 (Direct Analysis) | Condition 2 (Derivatized) |
| Analyte | This compound | 5-Methyl-1-heptyl acetate |
| Column | CP-Chirasil-DEX CB (25m x 0.25mm, 0.25µm) | Rt-βDEXsm (30m x 0.25mm, 0.25µm) |
| Carrier Gas | Hydrogen | Hydrogen |
| Injector Temp. | 230 °C | 250 °C |
| Detector Temp. | 250 °C (FID) | 250 °C (FID) |
| Oven Program | 60°C (1 min), ramp at 2°C/min to 180°C | 70°C (1 min), ramp at 3°C/min to 190°C |
| Expected α | > 1.05 | > 1.10 |
| Expected Rs | > 1.5 | > 2.0 |
| Analysis Time | ~25 min | ~20 min |
Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Method Parameters and Performance
| Parameter | Normal Phase | Reversed Phase |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralpak AD-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) | Acetonitrile / Water (60:40, v/v) |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 20 °C |
| Detection | RI or UV at 210 nm | RI or UV at 210 nm |
| Expected α | > 1.1 | > 1.05 |
| Expected Rs | > 1.8 | > 1.5 |
| Analysis Time | ~30 min | ~35 min |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) of this compound Acetate
-
Derivatization:
-
To 10 mg of this compound in a vial, add 1 mL of dichloromethane, 50 µL of acetic anhydride, and 10 µL of pyridine.[3]
-
Seal the vial and allow the reaction to proceed at room temperature for 1 hour.
-
Quench the reaction with 1 mL of water.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and dilute to a suitable concentration for GC analysis.
-
-
GC Analysis:
-
Column: Rt-βDEXsm (30m x 0.25mm, 0.25µm) or equivalent.
-
Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.
-
Injector: 250 °C, split injection (50:1).
-
Oven Program: Initial temperature of 70 °C for 1 minute, then ramp at 3 °C/min to 190 °C and hold for 5 minutes.
-
Detector (FID): 250 °C.
-
Injection Volume: 1 µL.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) of this compound
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis (Normal Phase):
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Refractive Index (RI) detector or UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Protocol 3: Enzymatic Resolution of this compound
-
Reaction Setup:
-
In a sealed vial, dissolve racemic this compound (1 mmol) in 10 mL of a suitable organic solvent (e.g., hexane (B92381) or toluene).
-
Add an acyl donor, such as vinyl acetate (1.5 mmol).
-
Add the lipase (B570770) catalyst (e.g., Novozym 435, 20 mg/mL).
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
The unreacted enantiomer of this compound and the acylated enantiomer can then be separated by standard column chromatography.
-
Visualizations
Caption: General experimental workflows for Chiral GC and Chiral HPLC analysis.
Caption: Troubleshooting decision tree for poor enantiomeric resolution.
References
Technical Support Center: Scaling Up the Synthesis of 5-Methyl-1-heptanol for Pilot Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Methyl-1-heptanol for pilot studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound at a pilot scale?
A1: The three most common and scalable methods for the synthesis of this compound are:
-
Grignard Reaction: Involves the reaction of a Grignard reagent (e.g., isoamylmagnesium bromide) with a suitable electrophile like an epoxide or an aldehyde.
-
Reduction of 5-Methylheptanoic Acid or its Esters: This involves the use of strong reducing agents like Lithium Aluminum Hydride (LiAlH4) or safer, modern catalytic hydrogenation methods.
-
Hydroformylation of a C7 Alkene: This process, also known as the oxo process, involves the reaction of an appropriate isomer of methylhexene with syngas (a mixture of carbon monoxide and hydrogen) to form an aldehyde, which is then reduced to the alcohol.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Each synthetic route has its specific safety challenges. For Grignard reactions, the primary concerns are the highly exothermic nature of the reaction, the use of flammable ether solvents, and the pyrophoric nature of the Grignard reagent itself. For reductions using LiAlH4, the reagent is highly reactive with water and can generate hydrogen gas, posing a fire and explosion risk. Hydroformylation is conducted at high pressures and temperatures, requiring specialized reactor systems.
Q3: How can I minimize the formation of byproducts during the Grignard synthesis?
A3: The most common byproduct in a Grignard reaction is the Wurtz coupling product. To minimize its formation, a slow and controlled addition of the alkyl halide to the magnesium turnings is crucial. Maintaining a low reaction temperature can also help. Continuous processing methods have been shown to reduce Wurtz coupling compared to batch processing.
Q4: Are there "greener" or more sustainable alternatives to traditional synthesis routes?
A4: Yes, biocatalytic methods are a promising green alternative. These methods utilize enzymes or whole microorganisms to convert precursors, such as 2-keto acids, into this compound. These reactions are often performed in aqueous media under mild conditions, reducing the need for harsh chemicals and organic solvents. However, scaling up biocatalytic processes can present its own challenges, such as enzyme stability and product isolation.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | - Wet glassware or solvent.- Impure magnesium or alkyl halide.- Magnesium surface is not activated. | - Ensure all glassware and solvents are rigorously dried.- Use high-purity starting materials.- Activate magnesium with a small crystal of iodine or by vigorous stirring. |
| Low yield of this compound. | - Incomplete reaction.- Formation of Wurtz coupling byproducts.- Grignard reagent reacting with moisture or CO2. | - Monitor the reaction for completion.- Add the alkyl halide slowly and maintain a low temperature.- Maintain a dry, inert atmosphere (e.g., nitrogen or argon). |
| Exothermic reaction is difficult to control. | - Addition rate of the alkyl halide is too fast.- Inadequate cooling capacity of the reactor. | - Reduce the addition rate of the alkyl halide.- Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the scale of the reaction. |
Reduction with LiAlH4 Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reduction to the alcohol. | - Insufficient amount of LiAlH4.- Low reaction temperature. | - Use a molar excess of LiAlH4.- Allow the reaction to proceed at a sufficient temperature for an adequate duration. |
| Difficult product isolation due to emulsion formation during workup. | - Formation of aluminum salts. | - Follow a standard quenching procedure carefully (e.g., Fieser workup: sequential addition of water, aqueous NaOH, and more water).- Add a drying agent like magnesium sulfate (B86663) to help break the emulsion. |
| Vigorous and unsafe reaction during quenching. | - Quenching with water too quickly. | - Cool the reaction mixture to 0°C before quenching.- Add water dropwise with vigorous stirring. |
Hydroformylation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of the alkene. | - Catalyst deactivation.- Insufficient temperature or pressure. | - Ensure the catalyst is active and not poisoned.- Optimize the reaction temperature and pressure according to the catalyst system used. |
| Low selectivity for the desired linear alcohol. | - Incorrect catalyst or ligand.- Non-optimal CO:H2 ratio. | - Select a catalyst and ligand system known to favor the formation of linear aldehydes.- Adjust the syngas composition. |
| Catalyst leaching into the product. | - Using a homogeneous catalyst in a batch process. | - Consider using a heterogeneous catalyst or a biphasic system to facilitate catalyst recovery and minimize leaching. |
Experimental Protocols
Grignard Synthesis of this compound
This protocol is a generalized procedure and should be optimized at a smaller scale before pilot implementation.
Materials:
-
Magnesium turnings
-
1-Bromo-3-methylbutane (B150244) (isopentyl bromide)
-
Ethylene (B1197577) oxide
-
Anhydrous diethyl ether or THF
-
Aqueous solution of ammonium (B1175870) chloride (NH4Cl)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (N2 or Ar). The solvent must be anhydrous.
-
Grignard Reagent Formation:
-
Place magnesium turnings in a reaction vessel under an inert atmosphere.
-
Add a small crystal of iodine.
-
Slowly add a solution of 1-bromo-3-methylbutane in anhydrous ether/THF to the magnesium turnings. The reaction should initiate, indicated by a color change and a gentle reflux.
-
Once initiated, continue the slow addition of the 1-bromo-3-methylbutane solution, maintaining a controlled temperature.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in the reaction solvent. This step is highly exothermic and requires careful temperature control.
-
-
Quenching and Workup:
-
After the addition is complete, slowly add a saturated aqueous solution of NH4Cl to quench the reaction.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
-
Reduction of 5-Methylheptanoic Acid with LiAlH4
Materials:
-
5-Methylheptanoic acid
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (B78521) (NaOH)
Procedure:
-
Preparation: Use a dry reaction vessel under an inert atmosphere.
-
Reaction:
-
Suspend LiAlH4 in anhydrous THF in the reaction vessel and cool to 0°C.
-
Slowly add a solution of 5-methylheptanoic acid in anhydrous THF to the LiAlH4 suspension. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
-
Workup (Fieser Method):
-
Cool the reaction mixture back to 0°C.
-
For every 'x' grams of LiAlH4 used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
-
Isolation and Purification:
-
Filter off the aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the THF under reduced pressure.
-
Purify the resulting crude this compound by distillation.
-
Quantitative Data
Table 1: Typical Reaction Parameters for Alcohol Synthesis
| Parameter | Grignard Reaction (Lab Scale) | LiAlH4 Reduction (Lab Scale) | Hydroformylation (Industrial)[1][2] |
| Typical Yield | 60-85% | 85-95% | >90% (aldehyde formation) |
| Reaction Temperature | 0-35°C | 0-25°C | 80-200°C |
| Pressure | Atmospheric | Atmospheric | 10-100 atm |
| Catalyst | N/A | N/A | Rhodium or Cobalt complexes |
| Solvent | Diethyl ether, THF | THF | Typically solvent-free or in a non-polar solvent |
Note: Data for Grignard and LiAlH4 reactions are generalized from laboratory procedures. Hydroformylation data is for general industrial processes and may vary for specific substrates.
Visualizations
Caption: Grignard Synthesis Workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of (R)- and (S)-5-Methyl-1-heptanol: A Call for Future Research
For Immediate Release
AUDIENCE: Researchers, scientists, and drug development professionals.
This guide addresses the comparative biological activities of the enantiomers of 5-Methyl-1-heptanol: (R)-5-Methyl-1-heptanol and (S)-5-Methyl-1-heptanol. It is a well-established principle in pharmacology that stereoisomers of a chiral compound can exhibit significantly different biological activities.[1] This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often interact selectively with one enantiomer. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data directly comparing the biological activities of (R)- and (S)-5-Methyl-1-heptanol.
While general information regarding the chemical and physical properties of this compound is available, and its presence has been noted in some natural products, specific studies elucidating the distinct pharmacological or biological effects of its individual enantiomers are currently lacking.[2][3][4] The potential for these enantiomers to possess unique biological activities, for instance as antimicrobial agents or insect pheromones, is suggested by the known properties of other long-chain fatty alcohols.
Given the absence of direct comparative experimental data, this document serves as a template and a call for future research. It outlines the necessary experimental framework and data presentation structures that would be required for a thorough comparison of the (R)- and (S)-enantiomers of this compound.
Quantitative Data Summary (Template)
Should experimental data become available, the following table structure is recommended for a clear and concise comparison of the biological activities of the two enantiomers.
| Biological Activity Assay | Parameter | (R)-5-Methyl-1-heptanol | (S)-5-Methyl-1-heptanol |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) | Data Not Available | Data Not Available |
| Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) | Data Not Available | Data Not Available | |
| Cytotoxicity | IC50 in HeLa cells (µM) | Data Not Available | Data Not Available |
| IC50 in HepG2 cells (µM) | Data Not Available | Data Not Available | |
| Enzyme Inhibition | Ki for Cyclooxygenase-2 (COX-2) (nM) | Data Not Available | Data Not Available |
Experimental Protocols
To generate the data required for the comparison, standardized experimental protocols are essential. Below is a generalized methodology for determining the antimicrobial activity of the (R)- and (S)-enantiomers of this compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of Stock Solutions: Prepare stock solutions of (R)-5-Methyl-1-heptanol and (S)-5-Methyl-1-heptanol in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 10 mg/mL.
-
Bacterial Strains and Culture Conditions: Use standard laboratory strains of bacteria, such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213). Culture the bacteria in Mueller-Hinton Broth (MHB) at 37°C.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each enantiomer stock solution in MHB to achieve a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL).
-
Inoculation: Adjust the turbidity of an overnight bacterial culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension and add it to each well to achieve a final inoculum of 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). If using a solvent like DMSO, include a solvent control to ensure it does not inhibit bacterial growth at the concentrations used.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Data Analysis: The experiment should be performed in triplicate to ensure reproducibility.
Visualizing the Research Workflow
The following diagram illustrates a general workflow for the comparative analysis of the biological activities of (R)- and (S)-5-Methyl-1-heptanol.
References
A Comparative Analysis of 5-Methyl-1-heptanol and 1-heptanol: Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional characteristics of 5-Methyl-1-heptanol and its linear isomer, 1-heptanol (B7768884). While direct comparative studies on their biological activities are limited, this document synthesizes available data on their physicochemical properties and known biological effects to infer potential structure-activity relationships. This information can serve as a valuable resource for researchers in pharmacology, toxicology, and drug discovery.
Physicochemical Properties: A Foundation for Biological Interaction
The seemingly subtle difference in the chemical structure between 1-heptanol and this compound—the presence of a methyl group on the fifth carbon of the latter—gives rise to distinct physicochemical properties. These properties, in turn, are expected to influence their pharmacokinetic and pharmacodynamic profiles.
| Property | 1-Heptanol | This compound | Reference |
| Molecular Formula | C7H16O | C8H18O | [1][2] |
| Molecular Weight | 116.20 g/mol | 130.23 g/mol | [2][3] |
| Structure | Linear primary alcohol | Branched primary alcohol | [3][4] |
| Boiling Point | 175.8 °C | 187 °C | [3][5] |
| Melting Point | -34.6 °C | -104 °C | [3][5] |
| Density | 0.8187 g/cm³ | 0.815 g/mL | [3][5] |
| Refractive Index | 1.423 | 1.427 | [3][5] |
| Chirality | Achiral | Chiral (at C5) | [6] |
The branched structure of this compound introduces a chiral center, meaning it can exist as two distinct enantiomers: (R)-5-methyl-1-heptanol and (S)-5-methyl-1-heptanol.[6] This stereoisomerism is a critical consideration in drug development, as enantiomers can exhibit significantly different biological activities and metabolic fates.[6]
Biological Activity: Exploring the Impact of Structure
While direct comparative studies are lacking, the individual biological activities of 1-heptanol and the potential activities of this compound, inferred from its structural characteristics, offer insights into their structure-activity relationships.
1-Heptanol: A Known Gap Junction Blocker
1-Heptanol is well-documented as a reversible inhibitor of gap junctions, the intercellular channels responsible for direct cell-to-cell communication.[7][8] This activity is particularly relevant in cardiac electrophysiology, where it can decrease conduction velocity and increase the susceptibility to arrhythmias.[3][8] The mechanism is thought to involve the disruption of the lipid membrane environment surrounding the gap junction channels rather than a specific interaction with the channel proteins themselves.[7]
This compound: Potential for Differentiated Activity
The branched structure of this compound suggests that its interaction with biological membranes and proteins may differ from that of its linear counterpart. The methyl group could introduce steric hindrance, potentially altering its ability to intercalate into the lipid bilayer and modulate membrane protein function, including gap junctions.
Furthermore, the chirality of this compound opens the possibility of stereoselective interactions with chiral biological targets such as receptors and enzymes. It is plausible that one enantiomer could exhibit a higher affinity or different mode of action compared to the other.[6]
Both 1-heptanol and its isomers have been investigated for their antimicrobial properties.[9][10] The presence of the methyl group in this compound could influence its partitioning into microbial cell membranes and its ability to disrupt membrane integrity, potentially leading to different antimicrobial potency or spectrum compared to 1-heptanol.
Experimental Protocols
To facilitate further research into the comparative activities of these compounds, detailed methodologies for key experiments are provided below.
Gap Junction Communication Assay (Dye Transfer Method)
This protocol assesses the functionality of gap junctions by measuring the transfer of a fluorescent dye between adjacent cells.
Materials:
-
Calcein-AM (acetoxymethyl ester) dye
-
DiI or DiD lipophilic membrane dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells to confluency in appropriate vessels.
-
Donor Cell Labeling: Incubate one population of cells with Calcein-AM. The esterase activity in viable cells will cleave the AM group, trapping the fluorescent calcein (B42510) inside.
-
Acceptor Cell Labeling: Incubate a second population of cells with a lipophilic membrane dye like DiI or DiD.
-
Co-culture: After washing to remove excess dye, co-culture the donor and acceptor cells.
-
Incubation: Allow sufficient time for gap junction formation and dye transfer.
-
Analysis: Observe the transfer of green fluorescent calcein from donor to acceptor cells using fluorescence microscopy. For quantitative analysis, use flow cytometry to determine the percentage of acceptor cells that have taken up calcein.[11]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the growth of a specific microorganism.
Materials:
-
Test compounds (1-heptanol, this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.[3][9]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structures of 1-heptanol and this compound.
Caption: Hypothesized structure-activity relationship flow.
Caption: Proposed experimental workflow for comparative analysis.
Conclusion and Future Directions
The structural variance between 1-heptanol and this compound—linearity versus branching and the introduction of a chiral center—strongly suggests the potential for distinct biological activities. While 1-heptanol's role as a gap junction inhibitor is established, the bioactivity of this compound remains largely unexplored. The lack of direct comparative studies represents a significant knowledge gap.
Future research should focus on conducting head-to-head comparisons of these two molecules in various biological assays, including but not limited to gap junction modulation, antimicrobial efficacy, and cytotoxicity. Furthermore, the synthesis and separate evaluation of the (R) and (S) enantiomers of this compound are crucial to fully elucidate the structure-activity relationship and unlock their therapeutic or toxicological potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such future investigations.
References
- 1. Antimicrobial potential, GCMS analysis and molecular docking studies of Coelogyne suaveolens extracts: Identification of bioactive compounds with mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. This compound | C8H18O | CID 138963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. routledge.com [routledge.com]
- 7. Mechanism of heptanol-induced uncoupling of cardiac gap junctions: a perforated patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gap junction inhibition by heptanol increases ventricular arrhythmogenicity by reducing conduction velocity without affecting repolarization properties or myocardial refractoriness in Langendorff-perfused mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Methyl-1-heptanol and Other Branched-Chain Alcohols for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Methyl-1-heptanol and other structurally related C8 branched-chain alcohols, including 2-Ethylhexanol, Isooctanol (a mixture of isomers, often primarily 6-Methyl-1-heptanol), 6-Methyl-1-heptanol, and 2-Methyl-1-heptanol. The selection of appropriate excipients is a critical factor in drug development, influencing a product's stability, bioavailability, and route of administration. Branched-chain alcohols, with their unique physicochemical properties, offer potential advantages as solvents, co-solvents, and penetration enhancers in pharmaceutical formulations. This document summarizes key physicochemical data, outlines detailed experimental protocols for comparative performance evaluation, and visualizes relevant synthetic pathways.
Physicochemical Properties
The position of the methyl branch and the hydroxyl group on the carbon chain significantly influences the physicochemical properties of these isomeric alcohols. These properties, in turn, dictate their potential applications in drug formulation. A summary of key properties is presented in Table 1.
| Property | This compound | 2-Ethylhexanol | Isooctanol (representative: 6-Methyl-1-heptanol) | 6-Methyl-1-heptanol | 2-Methyl-1-heptanol |
| Molecular Formula | C₈H₁₈O[1][2][3] | C₈H₁₈O[4] | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |
| Molecular Weight ( g/mol ) | 130.23[1][2][3] | 130.23[4] | 130.23 | 130.23 | 130.23 |
| Boiling Point (°C) | ~179.2[5] | 180-186[4] | 187-189 | 187-189 | ~179.2 |
| Melting Point (°C) | - | -76[4] | <-105 | -106 | -112 |
| Density (g/cm³ at 20°C) | ~0.815 | 0.833[4] | ~0.8175 | 0.8175 | - |
| Water Solubility (g/L at 25°C) | 1.379 (estimated)[5] | Poorly soluble[4] | 0.640 | 0.640 | - |
| logP (Octanol/Water Partition Coefficient) | 2.82 (estimated)[5] | 2.721[4] | 2.73 (estimated) | 2.721 (estimated) | 2.721 (estimated) |
Synthesis of Branched-Chain Alcohols
The synthesis of specific branched-chain alcohols can be achieved through various established organic chemistry routes. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability.
Synthesis of this compound
Two common methods for the synthesis of this compound are the Grignard reaction and the hydroboration-oxidation of a corresponding alkene.
Comparative Performance in Pharmaceutical Applications
Direct comparative studies on the performance of this compound and its isomers in pharmaceutical applications are limited. However, based on their physicochemical properties and the known behavior of branched-chain alcohols, we can infer their potential and outline experimental protocols for their evaluation.
Solvent Properties for Drug Formulation
The moderate polarity and lipophilicity of these C8 branched alcohols suggest their potential as solvents or co-solvents for poorly water-soluble active pharmaceutical ingredients (APIs). The branching of the alkyl chain can influence the solvency power and the physical stability of the formulation.
Experimental Protocol: Determination of Drug Solubility
This protocol outlines a method for comparing the solubility of a model API in this compound and other branched-chain alcohols.
-
Materials:
-
Model API (e.g., a poorly water-soluble drug like ibuprofen (B1674241) or a model compound)
-
This compound
-
2-Ethylhexanol
-
Isooctanol
-
6-Methyl-1-heptanol
-
2-Methyl-1-heptanol
-
Scintillation vials
-
Shaking incubator or orbital shaker
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of the model API to separate scintillation vials.
-
To each vial, add a known volume (e.g., 5 mL) of one of the branched-chain alcohols.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility of the API in each alcohol (e.g., in mg/mL).
-
-
Data Presentation: The results should be presented in a table comparing the solubility of the API in each of the tested branched-chain alcohols.
Interaction with Biological Membranes
Branched-chain alcohols can partition into the lipid bilayers of cell membranes, altering their fluidity and permeability. This property is particularly relevant for their use as skin penetration enhancers in topical and transdermal drug delivery systems. The extent of this interaction is dependent on the molecular structure of the alcohol.
Experimental Protocol: In Vitro Membrane Fluidity Assay
This protocol describes the use of a fluorescent probe to assess the effect of branched-chain alcohols on the fluidity of a model lipid bilayer.
-
Materials:
-
Liposomes (e.g., prepared from phosphatidylcholine)
-
Fluorescent membrane probe (e.g., Laurdan or a pyrene-based probe)
-
This compound
-
2-Ethylhexanol
-
Isooctanol
-
6-Methyl-1-heptanol
-
2-Methyl-1-heptanol
-
Phosphate-buffered saline (PBS)
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable organic solvent.
-
Label the liposomes with the fluorescent probe by incubating them together, followed by removal of the unincorporated probe.
-
Divide the labeled liposome (B1194612) suspension into aliquots.
-
To each aliquot, add one of the branched-chain alcohols at various concentrations. Include a control with no alcohol.
-
Incubate the mixtures for a defined period at a constant temperature.
-
Measure the fluorescence emission spectra of each sample using a fluorometer. For Laurdan, excitation is typically around 350 nm, with emission maxima at ~440 nm (gel phase) and ~490 nm (liquid-crystalline phase). For pyrene-based probes, the ratio of excimer to monomer fluorescence is measured.
-
Calculate the Generalised Polarisation (GP) value for Laurdan or the excimer/monomer ratio for pyrene (B120774) probes for each sample. An increase in membrane fluidity is indicated by a decrease in the GP value or an increase in the excimer/monomer ratio.
-
-
Data Presentation: The data should be presented in a table and graphically, showing the change in membrane fluidity as a function of the concentration of each branched-chain alcohol.
Antimicrobial Activity
Longer-chain alcohols are known to possess antimicrobial properties, which can be beneficial for the preservation of pharmaceutical formulations. The branching of the carbon chain can affect the potency of this activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol details a broth microdilution method to compare the antimicrobial activity of the branched-chain alcohols against a panel of relevant microorganisms.
-
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)
-
This compound
-
2-Ethylhexanol
-
Isooctanol
-
6-Methyl-1-heptanol
-
2-Methyl-1-heptanol
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized inoculum of each test microorganism in the appropriate growth medium.
-
In the wells of a 96-well plate, prepare serial two-fold dilutions of each branched-chain alcohol in the growth medium.
-
Inoculate each well with the standardized microbial suspension. Include positive (microorganism in medium without alcohol) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions for the test microorganisms (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the alcohol that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
-
Data Presentation: The MIC values for each alcohol against each microorganism should be summarized in a table for easy comparison.
Skin Permeation Enhancement
The ability of branched-chain alcohols to disrupt the stratum corneum can be harnessed to enhance the delivery of drugs through the skin. The structural differences between the isomers are likely to result in varying degrees of permeation enhancement and potential for skin irritation.
Experimental Protocol: In Vitro Skin Permeation Study
This protocol uses Franz diffusion cells to compare the skin permeation enhancement effects of the branched-chain alcohols for a model drug.
-
Materials:
-
Franz diffusion cells[6]
-
Excised skin (e.g., human or porcine)[6]
-
Model drug (e.g., ketoprofen (B1673614) or caffeine)
-
This compound
-
2-Ethylhexanol
-
Isooctanol
-
6-Methyl-1-heptanol
-
2-Methyl-1-heptanol
-
Receptor solution (e.g., phosphate-buffered saline, PBS)[6]
-
HPLC for drug quantification
-
-
Procedure:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.[6]
-
Fill the receptor compartment with degassed receptor solution and maintain the temperature at 32°C to mimic skin surface temperature.[6]
-
Prepare formulations of the model drug in each of the branched-chain alcohols.
-
Apply a known amount of each formulation to the surface of the skin in the donor compartment.[6]
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.[6]
-
Analyze the drug concentration in the collected samples using a validated HPLC method.[6]
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
-
-
Data Presentation: The permeation profiles (cumulative amount permeated vs. time) for the drug with each alcohol should be plotted. The steady-state flux and enhancement ratio (flux with enhancer / flux without enhancer) for each alcohol should be presented in a table.
Conclusion
This compound and its isomers represent a versatile class of branched-chain alcohols with potential applications in pharmaceutical formulations. Their performance as solvents, membrane modifiers, and antimicrobial agents is intrinsically linked to their specific molecular structures. While physicochemical data provides a basis for initial selection, direct comparative experimental studies are essential to fully elucidate their relative advantages and disadvantages for a given application. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations, enabling researchers and drug development professionals to make informed decisions in the selection of optimal excipients for their formulation needs. Further research is warranted to generate robust comparative data and to explore the full potential of these compounds in drug delivery.
References
- 1. This compound | 7212-53-5 | Benchchem [benchchem.com]
- 2. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H18O | CID 138963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 5. This compound, 7212-53-5 [thegoodscentscompany.com]
- 6. alterlab.co.id [alterlab.co.id]
A Comparative Guide to Validating the Purity of Synthetic 5-Methyl-1-heptanol
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods for validating the purity of 5-Methyl-1-heptanol, a chiral alcohol with applications as a synthetic intermediate.[1] The guide presents supporting experimental data, detailed methodologies, and a comparative analysis of alternative compounds.
Comparative Analysis of Purity Validation Methods
The primary techniques for assessing the purity of this compound are Gas Chromatography (GC) with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). Each method offers distinct advantages and is suited for different aspects of purity analysis.
Gas Chromatography (GC-FID) is a robust and widely used technique for quantifying the purity of volatile compounds. It is known for its high precision and broad linear range, making it ideal for determining the percentage purity of the main component.
Gas Chromatography-Mass Spectrometry (GC-MS) provides both quantitative data and structural information. This dual capability is invaluable for identifying unknown impurities by analyzing their mass spectra.[2] For alcohols like this compound, derivatization is often employed to improve chromatographic performance.[1]
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is essential for separating and quantifying the enantiomers of this compound.[1] Since different enantiomers can exhibit distinct biological activities, this method is critical in pharmaceutical and biological research.[1]
A summary of the performance of these methods is presented in Table 1.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Purity Analysis
| Parameter | GC-FID | GC-MS (with Derivatization) | Chiral HPLC |
| Primary Use | Quantitative Purity Assessment | Impurity Identification & Quantification | Enantiomeric Purity Assessment |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.005% | ~0.1% |
| Precision (RSD) | < 2% | < 3% | < 5% |
| Analysis Time | ~15 min | ~20 min | ~30 min |
| Sample Throughput | High | Medium | Medium |
| Cost per Sample | Low | High | Medium |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To quantify the purity of this compound.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Initial temperature of 80°C (hold for 2 min), ramp at 10°C/min to 240°C (hold for 5 min)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Objective: To identify and quantify impurities in synthetic this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Derivatization (Trimethylsilylation):
-
To 1 mg of the this compound sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 270°C
-
MS Transfer Line Temperature: 280°C
-
Oven Program: Initial temperature of 70°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min)
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
Protocol 3: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Instrumentation: An HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 98:2 (v/v) n-Hexane/Isopropanol
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
Potential Impurities in Synthetic this compound
The synthesis of this compound, often via a Grignard reaction, can lead to several process-related impurities. Understanding these potential byproducts is crucial for developing a comprehensive purity validation strategy.
Table 2: Common Impurities in Synthetic this compound
| Impurity | Potential Origin | Recommended Analytical Method |
| Unreacted Starting Materials | Incomplete reaction | GC-FID, GC-MS |
| Grignard Reagent Byproducts (e.g., Biphenyl) | Side reactions during Grignard reagent formation | GC-MS |
| Solvent Residues | Incomplete removal of reaction solvents | Headspace GC-MS |
| Isomers of this compound | Non-specific reactions | GC-FID, GC-MS |
| Oxidation Products (e.g., 5-Methylheptanal) | Air oxidation during synthesis or storage | GC-MS |
Comparison with Alternative Compounds
For certain applications, other branched-chain alcohols may serve as alternatives to this compound. The purity validation of these alternatives would follow similar analytical principles.
Table 3: Comparison with Alternative Alcohols
| Compound | Key Properties and Applications | Purity Validation Considerations |
| 1-Heptanol | Linear isomer of this compound, used as a fragrance and flavoring agent. | Purity is typically assessed by GC-FID. Chiral analysis is not required. |
| 2-Methyl-1-hexanol | A six-carbon branched-chain alcohol, used in fragrances and as a synthetic intermediate. | GC-FID for purity; Chiral HPLC for enantiomeric separation if applicable. |
| 3,5,5-Trimethyl-1-hexanol | A more highly branched alcohol, used as a solvent and in the production of plasticizers. | GC-FID for purity. Chiral analysis is not typically required. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Experimental workflow for purity validation.
Caption: Logical flow from synthesis to validation.
References
Cross-Referencing NMR Data of 5-Methyl-1-heptanol with Literature Values: A Comparative Guide
For researchers engaged in the synthesis, purification, and characterization of 5-Methyl-1-heptanol, accurate nuclear magnetic resonance (NMR) data is crucial for structural verification. This guide provides a comparison of predicted literature values for the ¹H and ¹³C NMR spectra of this compound, a detailed experimental protocol for acquiring NMR data, and a logical workflow for cross-referencing experimental findings with established literature.
Predicted NMR Data for this compound
Due to the limited availability of experimentally derived and published NMR data for this compound, the following tables present predicted chemical shifts. These values are calculated based on established models and provide a reliable reference for spectral assignment.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1-CH₂ | 3.63 | triplet | 6.6 |
| 2-CH₂ | 1.56 | quintet | 7.0 |
| 3-CH₂ | 1.32 | multiplet | - |
| 4-CH₂ | 1.18 | multiplet | - |
| 5-CH | 1.40 | multiplet | - |
| 6-CH₂ | 1.28 | multiplet | - |
| 7-CH₃ | 0.88 | triplet | 7.4 |
| 5-CH₃ | 0.86 | doublet | 6.6 |
| OH | 1.30 (variable) | singlet (broad) | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (ppm) |
| 1-CH₂ | 63.1 |
| 2-CH₂ | 32.9 |
| 3-CH₂ | 29.5 |
| 4-CH₂ | 36.5 |
| 5-CH | 34.3 |
| 6-CH₂ | 29.2 |
| 7-CH₃ | 14.2 |
| 5-CH₃ | 19.3 |
Experimental Protocol for Acquiring NMR Spectra
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound. Instrument-specific parameters may require optimization.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
2. Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.
-
Reference the chemical shift scale. For CDCl₃, the residual proton signal is set to 7.26 ppm for ¹H NMR, and the carbon signal is set to 77.16 ppm for ¹³C NMR.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
4. ¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift referencing.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.
Workflow for NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for comparing experimentally obtained NMR data with literature values for structural elucidation.
Lack of Comparative Bioactivity Data for 5-Methyl-1-heptanol and Its Esters Precludes Direct Comparison
A comprehensive review of available scientific literature reveals a significant gap in the direct comparative analysis of the bioactivity of 5-Methyl-1-heptanol and its corresponding esters. No published studies were identified that provide quantitative experimental data to facilitate a direct comparison of their biological effects.
While general statements in some chemical databases suggest that this compound and its derivatives may possess antimicrobial and antifungal properties, specific, quantifiable data such as Minimum Inhibitory Concentrations (MIC) or half-maximal inhibitory concentrations (IC50) are not available in the public domain. This absence of empirical evidence makes it impossible to construct a data-driven comparison of their bioactivities as requested.
Our extensive search for relevant studies included investigations into the individual bioactivities of this compound and its esters, as well as broader searches on the structure-activity relationships of branched-chain alcohols and their esters. The findings, or lack thereof, are summarized below:
This compound:
-
No studies detailing its specific antimicrobial, antifungal, cytotoxic, or other pharmacological activities with quantitative endpoints were found.
-
It is noted as a naturally occurring compound in some plants and microorganisms and is used as an intermediate in chemical synthesis.
Esters of this compound:
-
There is a similar lack of research on the bioactivity of specific esters derived from this compound. While the bioactivity of various other fatty acid esters has been studied, this research does not extend to the esters of this particular branched-chain alcohol.
Isomers and Structurally Related Compounds:
-
Limited research exists on isomers such as 4-methyl-3-heptanol, primarily focusing on its role as an insect pheromone. This type of bioactivity is not directly comparable to the pharmacological activities relevant to drug development professionals.
-
General principles of structure-activity relationships for alcohols and esters suggest that factors like chain length, branching, and the nature of the ester group can influence antimicrobial and other biological activities. However, without specific data for this compound and its esters, these principles remain theoretical in this context.
Conclusion
Due to the absence of specific experimental data comparing the bioactivity of this compound and its esters, the core requirements of this comparison guide, including a quantitative data table and detailed experimental protocols, cannot be fulfilled. The scientific community has not yet published research in this specific area.
Consequently, the creation of a meaningful signaling pathway or experimental workflow diagram using Graphviz is also not feasible, as there is no established biological mechanism or experimental procedure associated with the bioactivity of these specific compounds to depict.
For researchers, scientists, and drug development professionals interested in this area, this represents a clear knowledge gap and an opportunity for novel research to explore the potential bioactivities of this compound and its derivatives. Future studies would need to be designed to systematically synthesize a series of its esters and evaluate their biological effects against various targets (e.g., microbial strains, cancer cell lines) to generate the data necessary for a comprehensive comparison.
Confirming the Molecular Structure of 5-Methyl-1-heptanol: A 2D NMR-Based Comparative Guide
A definitive confirmation of the chemical structure of 5-Methyl-1-heptanol is achieved through a comprehensive analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. This guide provides a comparative analysis of predicted 2D NMR data for this compound against its structural isomers, offering researchers, scientists, and drug development professionals a clear methodology for unambiguous identification. The strategic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a unique fingerprint of the molecule's connectivity.
Distinguishing between isomers is a critical step in chemical synthesis and drug development, as even minor structural variations can lead to significant differences in chemical properties and biological activity. Through the detailed interpretation of through-bond correlations, 2D NMR spectroscopy provides an unparalleled view of the molecular framework, allowing for the precise assignment of proton and carbon signals and, consequently, the unequivocal confirmation of the 5-methyl substitution pattern.
Comparative Analysis of Predicted NMR Data
To definitively identify this compound, a comparison of its predicted 2D NMR data with that of its isomers is essential. The following tables summarize the predicted ¹H and ¹³C chemical shifts and key 2D NMR correlations for this compound and four of its structural isomers. The unique correlations observed for this compound serve as diagnostic markers for its structure.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for Methyl-1-heptanol Isomers
| Position | This compound | 2-Methyl-1-heptanol | 3-Methyl-1-heptanol | 4-Methyl-1-heptanol | 6-Methyl-1-heptanol |
| ¹H (ppm) | |||||
| H1 | 3.64 (t) | 3.41 (d) | 3.65 (m) | 3.63 (t) | 3.64 (t) |
| H2 | 1.56 (m) | 1.65 (m) | 1.50 (m) | 1.55 (m) | 1.54 (m) |
| H3 | 1.32 (m) | 1.28 (m) | 1.40 (m) | 1.35 (m) | 1.34 (m) |
| H4 | 1.18 (m) | 1.28 (m) | 1.25 (m) | 1.45 (m) | 1.16 (m) |
| H5 | 1.48 (m) | 1.28 (m) | 1.15 (m) | 1.25 (m) | 1.29 (m) |
| H6 | 1.32 (m) | 1.28 (m) | 1.25 (m) | 0.89 (t) | 1.51 (m) |
| H7 | 0.88 (t) | 0.88 (t) | 0.89 (t) | - | 0.88 (d) |
| H-CH₃ | 0.87 (d) | 0.90 (d) | 0.90 (d) | 0.88 (d) | 0.88 (d) |
| ¹³C (ppm) | |||||
| C1 | 63.2 | 68.5 | 61.3 | 63.4 | 63.3 |
| C2 | 33.0 | 35.8 | 39.4 | 30.6 | 32.9 |
| C3 | 29.8 | 29.8 | 30.0 | 36.6 | 29.3 |
| C4 | 36.8 | 26.5 | 33.3 | 34.5 | 39.1 |
| C5 | 34.5 | 32.2 | 23.1 | 29.3 | 28.0 |
| C6 | 29.3 | 22.8 | 14.1 | 14.2 | 27.9 |
| C7 | 14.2 | 14.2 | - | - | 22.7 |
| C-CH₃ | 19.4 | 16.7 | 19.5 | 19.3 | 22.7 |
Note: Predicted chemical shifts were obtained from nmrdb.org and may vary from experimental values.
Table 2: Key Diagnostic 2D NMR Correlations for this compound
| Correlation Type | Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbon (¹³C) in HMBC |
| Key Correlations | H-CH₃ (at C5) | H5 | C-CH₃ | C4, C5, C6 |
| H1 | H2 | C1 | C2, C3 | |
| H7 | H6 | C7 | C5, C6 |
Experimental Protocols
A systematic approach to acquiring high-quality 2D NMR data is crucial for accurate structure elucidation. The following is a generalized protocol for the acquisition of COSY, HSQC, and HMBC spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear experiments.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Obtain a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
3. COSY (Correlation Spectroscopy) Acquisition:
-
Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans per increment to achieve an adequate signal-to-noise ratio.
-
Typically, 256-512 increments in the indirect dimension (t₁) are sufficient for good resolution.
4. HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width as determined from the 1D proton spectrum.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for an aliphatic alcohol).
-
The number of scans and increments will depend on the sample concentration.
5. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
-
The long-range coupling delay (typically optimized for J-couplings of 4-10 Hz) is a critical parameter and may need to be adjusted based on the expected structure.
-
A higher number of scans is often required for HMBC compared to HSQC due to the weaker long-range correlations.
Visualizing the Path to Confirmation
The logical workflow for confirming the structure of this compound using 2D NMR is a stepwise process of piecing together molecular fragments based on observed correlations. This process can be visualized as a decision-making tree.
The key to distinguishing this compound from its isomers lies in the specific long-range correlations observed in the HMBC spectrum, which unambiguously establish the position of the methyl group.
A Comparative Analysis of 5-Methyl-1-heptanol and Commercial Pheromones in Insect Attraction
In the realm of chemical ecology and pest management, the identification and application of effective insect attractants are paramount. This guide provides a comparative overview of the efficacy of 5-Methyl-1-heptanol, a volatile organic compound, against established commercial pheromone lures for several key insect pests. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel semiochemicals in comparison to existing industry standards.
Efficacy of this compound in Field Trapping
Field studies have demonstrated the potential of this compound as an attractant for several species of noctuid moths. The following table summarizes the mean captures of key pest species in traps baited with this compound.
| Target Insect Species | Mean No. of Moths Captured (±SE) |
| Helicoverpa zea (Corn earworm) | 0.8 ± 0.2 |
| Spodoptera frugiperda (Fall armyworm) | 0.5 ± 0.2 |
| Pseudaletia unipuncta (Armyworm) | 1.2 ± 0.4 |
Experimental Protocol: Field Trapping with this compound
The data presented above were obtained from field trapping experiments conducted to evaluate the attractiveness of various individual compounds to noctuid moths.
-
Traps: Universal Moth Traps (bucket-style) were used.
-
Lures: Rubber septa were loaded with 1 mg of this compound dissolved in hexane. Control traps were baited with septa treated only with hexane.
-
Experimental Design: Traps were deployed in a randomized complete block design in agricultural fields. Traps were checked, and captured moths were identified and counted at regular intervals throughout the flight season of the target species.
Efficacy of Commercial Pheromone Lures
For comparison, the following tables summarize the efficacy of commercially available pheromone lures for the same noctuid species and for the potato tuber moth, Phthorimaea operculella, a pest for which a related compound (1-heptanol) has shown electrophysiological activity.
Commercial Pheromones for Noctuid Moths
| Target Insect Species | Commercial Pheromone Components | Mean Trap Capture (Moths/Trap/Night) - Representative Data |
| Helicoverpa zea | (Z)-11-Hexadecenal | 15 - 30[1][2][3] |
| Spodoptera frugiperda | (Z)-9-Tetradecenyl acetate (B1210297), (Z)-7-Dodecenyl acetate, (Z)-11-Hexadecenyl acetate | 10 - 25[4][5][6][7][8][9][10][11][12] |
| Pseudaletia unipuncta | (Z)-11-Hexadecen-1-yl acetate | 5 - 15[13][14][15] |
Commercial Pheromone for Potato Tuber Moth
| Target Insect Species | Commercial Pheromone Components | Mean Trap Capture (Moths/Trap/Night) - Representative Data |
| Phthorimaea operculella | 4E,7Z-tridecadiene-1-ol acetate (PTM1) & 4E,7Z,10Z-tridecatriene-1-ol acetate (PTM2) | 20 - 50[16][17][18][19][20][21][22][23][24][25] |
Experimental Protocol: Commercial Pheromone Trapping
The efficacy data for commercial pheromones are typically generated from field trials using standardized protocols.
-
Traps: Various trap designs are used depending on the target species, including delta traps, wing traps, and funnel traps.
-
Lures: Commercially formulated lures containing the synthetic pheromone blend are used. The release rate and longevity of these lures are optimized by the manufacturer.
-
Experimental Design: Similar to the this compound trials, a randomized block design is commonly employed. Trap captures are monitored regularly, and data are statistically analyzed to determine efficacy.
Olfactory Signaling Pathway
The attraction of insects to semiochemicals is mediated by a complex signaling pathway initiated in the antennae. While the specific receptors for this compound in the studied noctuid moths have not been identified, the general pathway is well-understood.
Conclusion
Based on the available data, this compound demonstrates a measurable, albeit modest, attractant effect on several species of noctuid moths. In comparison, commercially available pheromone lures, which are highly specific to the target species, exhibit significantly higher trap capture rates.
The lower efficacy of this compound could be attributed to several factors. It may be a less potent attractant, a component of a more complex floral or host plant volatile blend that is less effective in isolation, or it may act as a generalist attractant with lower specificity.
Further research, including electroantennography (EAG) studies with the target noctuid species and field trials with different concentrations and blends, is warranted to fully elucidate the potential of this compound in pest management. While not currently a direct competitor to species-specific commercial pheromones, it may hold potential as a component in a broader-spectrum lure or for monitoring a wider range of secondary pests. The responsiveness of the potato tuber moth to the related compound 1-heptanol (B7768884) also suggests that further investigation into the attractiveness of C7 and C8 alcohols to this and other lepidopteran pests could be a fruitful area of research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. bioone.org [bioone.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. en.ecomanbiotech.com [en.ecomanbiotech.com]
- 6. bja.gov.bt [bja.gov.bt]
- 7. Spodoptera frugiperda - Harmony Ecotech Pvt. Ltd. [harmonyecotech.com]
- 8. researchtrend.net [researchtrend.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Pheromones and Semiochemicals of Mythimna unipuncta (Lepidoptera: Noctuidae), the Rice armyworm [pherobase.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Sex Pheromones of the Potato Tuber Moth (Phthorimaea operculella) [frontiersin.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. Sex Pheromones of the Potato Tuber Moth (Phthorimaea operculella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. insectscience.co.za [insectscience.co.za]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. GREAT LAKES IPM WEBSTORE: TRÉCÉ PHEROCON POTATO TUBERWORM (PTM) LURES, 3/CS Great Lakes IPM [greatlakesipm.com]
- 23. gaiagentechnologies.com [gaiagentechnologies.com]
- 24. Pheromones and Semiochemicals of Phthorimaea operculella (Lepidoptera: Gelechiidae), the Potato tuberworm [pherobase.com]
- 25. ias.ac.in [ias.ac.in]
Comparative Guide to the Validation of Analytical Methods for 5-Methyl-1-heptanol in Complex Matrices
For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds such as 5-Methyl-1-heptanol in complex matrices is essential for quality control, safety assessment, and research applications. This guide provides a comparative overview of two prevalent analytical techniques: Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and a traditional alternative, Liquid-Liquid Extraction (LLE) followed by GC-MS.
While a specific, comprehensively validated method for this compound is not extensively documented in publicly available literature, this guide constructs a robust comparison by leveraging established protocols and performance data from the analysis of structurally similar volatile compounds and alcohols in various complex sample types.[1][2][3][4][5][6] Method A, HS-SPME-GC-MS, is presented as a modern, sensitive, and solvent-less approach. Method B, LLE-GC-MS, serves as a more traditional, yet effective, comparative technique.
Performance Data Comparison
The following table summarizes the anticipated key performance parameters for the two analytical methods, offering a clear comparison of their capabilities for the analysis of this compound in a complex matrix (e.g., biological fluid, food, or beverage). The data is representative of typical performance observed in validated methods for similar analytes.[6][7][8][9][10][11]
| Validation Parameter | Method A: HS-SPME-GC-MS | Method B: LLE-GC-MS |
| Linearity Range | 0.5 - 100 µg/L | 0.1 - 50 mg/L |
| Correlation Coefficient (R²) | > 0.995 | > 0.990 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | 10 - 50 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/L | 0.1 - 0.2 mg/L |
| Accuracy (% Recovery) | 92% - 108% | 85% - 110% |
| Precision (%RSD) | Intra-day: < 8%, Inter-day: < 12% | Intra-day: < 10%, Inter-day: < 15% |
Experimental Protocols
Detailed methodologies for both analytical approaches are provided below to facilitate implementation and validation.
Method A: Headspace-Solid Phase Microextraction (HS-SPME) with GC-MS
This method is highly suitable for the extraction of volatile and semi-volatile compounds from complex matrices, minimizing sample preparation and solvent use.[1][2][4]
-
Sample Preparation (HS-SPME):
-
Place a precisely measured aliquot (e.g., 1-5 g or 1-5 mL) of the homogenized sample matrix into a headspace vial.
-
Add a known concentration of a suitable internal standard (e.g., this compound-d3 or a structurally similar deuterated alcohol).
-
To enhance analyte volatility, matrix modifiers such as sodium chloride can be added to the sample.[5]
-
Seal the vial and place it in an autosampler with an incubator.
-
Incubate the sample at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[2]
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-40 minutes) to adsorb the analytes.[2][3]
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[3][6]
-
Inlet: Splitless mode, with the temperature set to 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 45°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analyte and internal standard for enhanced sensitivity.
-
Method B: Liquid-Liquid Extraction (LLE) with GC-MS
LLE is a conventional and widely used sample preparation technique for extracting analytes from aqueous matrices.
-
Sample Preparation (LLE):
-
To a known volume of the liquid sample or homogenized solid sample suspension (e.g., 5 mL), add a precise amount of the internal standard solution.
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 10 mL of dichloromethane (B109758) or hexane).
-
Vortex or shake the mixture vigorously for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
-
GC-MS Parameters:
-
The GC-MS instrumentation and conditions would be similar to those described for Method A. The primary difference is the injection of a liquid extract rather than the desorption from a SPME fiber.
-
Injection Volume: 1 µL.
-
Methodology and Validation Diagrams
The following diagrams illustrate the experimental workflow for the validation of an analytical method for this compound and a comparison of the two extraction techniques.
Caption: Comparative workflow for HS-SPME and LLE methods for this compound analysis.
References
- 1. Volatile PFAS in Complex Juice Matrices: A Simple Approach Using HS-SPME GC/MS/MS for Volatile Contaminant Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato [mdpi.com]
- 3. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. benchchem.com [benchchem.com]
- 7. ttb.gov [ttb.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
comparative study of different synthesis routes for 5-Methyl-1-heptanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral alcohols such as 5-Methyl-1-heptanol is a critical task. This branched-chain primary alcohol serves as a valuable building block in the synthesis of various organic molecules and active pharmaceutical ingredients. This guide provides a comparative analysis of three primary synthetic routes to this compound: Grignard Reaction, Reduction of 5-Methylheptanoic Acid using Lithium Aluminum Hydride, and Catalytic Hydrogenation of Methyl 5-Methylheptanoate.
Data Presentation
The following table summarizes the key quantitative data for the different synthesis routes, offering a clear comparison of their respective performance metrics.
| Parameter | Grignard Reaction | Reduction with LiAlH4 | Catalytic Hydrogenation |
| Starting Materials | 1-bromo-3-methylbutane (B150244), Propylene (B89431) oxide, Mg | 5-Methylheptanoic acid, LiAlH4 | Methyl 5-methylheptanoate, H2 |
| Key Reagents | Diethyl ether (anhydrous) | Diethyl ether or THF (anhydrous) | Rh/ZrO2 or NiMo/γ-Al2O3 catalyst |
| Reaction Time | 2-4 hours | 2-4 hours | 1-6 hours |
| Typical Yield | ~40-60% (estimated) | >90% (estimated) | High (specific data not available) |
| Purity | Good, requires purification | High, requires purification | High, requires purification |
| Operating Temperature | 0°C to reflux | 0°C to room temperature | 250-340°C |
| Operating Pressure | Atmospheric | Atmospheric | High Pressure (8 MPa) |
| Key Advantages | Good for C-C bond formation | High yield, readily available starting material | "Green" chemistry, avoids stoichiometric metal hydrides |
| Key Disadvantages | Moisture sensitive, potential for side reactions | Pyrophoric reagent (LiAlH4), requires careful handling | High pressure and temperature, specialized equipment |
Experimental Protocols
Grignard Reaction Synthesis of this compound
This route involves the reaction of isopentylmagnesium bromide with propylene oxide, followed by an acidic workup.
Step 1: Preparation of Isopentylmagnesium Bromide
-
All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere.
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromo-3-methylbutane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated, often with gentle warming or the addition of a crystal of iodine.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Propylene Oxide and Work-up
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve propylene oxide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the propylene oxide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Reduction of 5-Methylheptanoic Acid with Lithium Aluminum Hydride (LiAlH4)
This method involves the direct reduction of the carboxylic acid to the primary alcohol.
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend Lithium Aluminum Hydride (LiAlH4) (1.5-2.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 5-methylheptanoic acid (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the acid solution dropwise to the stirred LiAlH4 suspension at a rate that maintains the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask to 0°C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the mixture and wash the precipitate with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Catalytic Hydrogenation of Methyl 5-Methylheptanoate
This two-step route involves the esterification of 5-methylheptanoic acid followed by catalytic hydrogenation.
Step 1: Esterification of 5-Methylheptanoic Acid
-
In a round-bottom flask, combine 5-methylheptanoic acid (1.0 eq), methanol (B129727) (excess, ~5-10 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 2-4 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield methyl 5-methylheptanoate, which can be used in the next step without further purification.
Step 2: Catalytic Hydrogenation
-
Place methyl 5-methylheptanoate (1.0 eq) and a suitable catalyst (e.g., 5% Rh/ZrO2) in a high-pressure autoclave.
-
Pressurize the reactor with hydrogen gas to approximately 8 MPa.
-
Heat the mixture to 250-340°C and stir for 1-6 hours.[1]
-
After cooling and venting the hydrogen, filter the catalyst from the reaction mixture.
-
Remove the solvent (if any) under reduced pressure.
-
Purify the resulting this compound by distillation.
Mandatory Visualization
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the LiAlH4 reduction of 5-Methylheptanoic acid.
Caption: Workflow for the Catalytic Hydrogenation of Methyl 5-methylheptanoate.
References
Comparison of Analytical Techniques for Enantiomeric Excess Determination
A comprehensive guide to assessing the enantiomeric excess of chiral 5-Methyl-1-heptanol is essential for researchers and professionals in drug development and chemical synthesis. The accurate determination of enantiomeric purity is critical for understanding the pharmacological and toxicological properties of chiral molecules. This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with experimental data and detailed protocols.
The principal methods for determining the enantiomeric excess (ee) of chiral alcohols like this compound include chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy.
Chromatographic Methods:
-
Direct Chiral HPLC: This is often the preferred method due to its simplicity and accuracy. It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are particularly versatile for a wide range of chiral compounds, including alcohols.[1][2]
-
Indirect Chiral HPLC/GC: In this approach, the chiral alcohol is first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1][3] These diastereomers, having different physical properties, can then be separated on a standard achiral chromatographic column.[1] For GC analysis, derivatization is often necessary to increase the volatility of the alcohol.[4][5]
Spectroscopic Methods:
-
NMR Spectroscopy with Chiral Shift Reagents (CSRs): CSRs are compounds that interact with the enantiomers in solution to form transient diastereomeric complexes. This interaction leads to different chemical shifts for the protons of each enantiomer in the ¹H NMR spectrum, allowing for their quantification.[6][7]
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): Similar to the indirect chromatographic method, the chiral alcohol is reacted with a CDA to form stable diastereomers. These diastereomers will exhibit distinct signals in the NMR spectrum, and the integration of these signals allows for the determination of the enantiomeric excess.[3][8] A common CDA for alcohols is Mosher's acid.[3][8]
The following table summarizes the key features of these techniques for the analysis of this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Sample Size | Instrumentation |
| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[1][2] | Simple, direct analysis without derivatization.[1] High accuracy and reproducibility. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. | 1-10 mg | HPLC with UV or other suitable detector |
| Indirect HPLC/GC | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.[1][4] | Utilizes standard, less expensive achiral columns. Can improve volatility for GC analysis.[4] | Derivatization step adds complexity and potential for error. The CDA must be enantiomerically pure. | 1-10 mg | HPLC or GC with standard detectors |
| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals for each enantiomer.[6][7] | Rapid, non-separative analysis. Useful for reaction monitoring. | Lower accuracy and precision compared to chromatographic methods. Signal overlap can be an issue. | 5-20 mg | NMR Spectrometer |
| NMR with Chiral Derivatizing Agents | Covalent derivatization to form stable diastereomers with distinct NMR signals.[3][8] | Clearer signal separation than with CSRs. Can provide structural information. | Derivatization reaction required. The CDA must be enantiomerically pure. | 5-20 mg | NMR Spectrometer |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are representative protocols and may require optimization for specific instrumentation and sample characteristics.
Direct Chiral HPLC Protocol
Objective: To separate the enantiomers of this compound using a chiral stationary phase.
Materials:
-
Racemic this compound standard
-
Sample of this compound with unknown ee
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
-
Chiral HPLC column (e.g., Chiralpak® AD-H or similar polysaccharide-based column)[8]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v).[8] The exact ratio may need to be optimized for baseline separation. Degas the mobile phase before use.
-
Standard Solution Preparation: Dissolve approximately 10 mg of racemic this compound in 10 mL of the mobile phase to a concentration of about 1 mg/mL.[8]
-
Sample Solution Preparation: Prepare the sample with unknown ee in the same manner as the standard solution.
-
HPLC Conditions:
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for each enantiomer (A1 and A2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.[8]
-
Indirect Chiral GC Protocol (via Derivatization)
Objective: To determine the ee of this compound by converting it into diastereomeric esters followed by GC analysis.
Materials:
-
Racemic this compound standard
-
Sample of this compound with unknown ee
-
Enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride - Mosher's acid chloride)
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM)
-
GC-grade solvents for workup (e.g., diethyl ether, saturated sodium bicarbonate solution)
-
Gas chromatograph with a standard achiral capillary column (e.g., HP-5 or equivalent) and a Flame Ionization Detector (FID)
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve approximately 5 mg of this compound in 1 mL of anhydrous DCM.
-
Add a slight excess (e.g., 1.2 equivalents) of enantiomerically pure Mosher's acid chloride and a small amount of anhydrous pyridine.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).
-
-
Workup:
-
Quench the reaction by adding a small amount of water.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.
-
-
GC Conditions:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen[4]
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injection Volume: 1 µL (split injection)
-
-
Analysis:
-
Inject the derivatized racemic standard to identify the retention times of the two diastereomeric esters.
-
Inject the derivatized sample.
-
Integrate the peak areas for each diastereomer and calculate the ee as described for the HPLC method.
-
Workflow Visualization
The following diagram illustrates the general workflow for assessing the enantiomeric excess of this compound.
Caption: General workflow for determining the enantiomeric excess of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Comparing the Odor Profiles of 5-Methyl-1-heptanol Stereoisomers
For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of the odor profiles of 5-Methyl-1-heptanol stereoisomers. This document outlines the necessary experimental protocols and data presentation frameworks for a thorough investigation, addressing the current gap in publicly available sensory data for these specific chiral molecules.
The human olfactory system is exquisitely sensitive to the three-dimensional structure of molecules, often perceiving distinct smells from different stereoisomers of the same compound. This compound, with its chiral center at the C5 position, exists as two enantiomers: (R)-5-Methyl-1-heptanol and (S)-5-Methyl-1-heptanol. While the racemic mixture is known, detailed, publicly accessible data comparing the odor characteristics of the individual enantiomers is limited. This guide provides the methodological foundation to perform such a comparison, crucial for applications in fragrance development, sensory science, and understanding structure-odor relationships.
Comparative Analysis of Odor Profiles: A Methodological Approach
A full comparative analysis requires the determination of odor thresholds and detailed sensory descriptions for each stereoisomer. The following table illustrates the framework for presenting such quantitative data.
Table 1: Comparative Odor Profile Data for this compound Stereoisomers
| Parameter | (R)-5-Methyl-1-heptanol | (S)-5-Methyl-1-heptanol | Racemic this compound |
| Odor Threshold (in water, ppb) | Data to be determined | Data to be determined | Data to be determined |
| Primary Odor Descriptor(s) | e.g., Fruity, Waxy | e.g., Earthy, Woody | e.g., Mildly fruity |
| Secondary Odor Descriptor(s) | e.g., Citrus note | e.g., Mushroom-like | e.g., Faintly waxy |
| Intensity (at 1 ppm) | Rated on a scale | Rated on a scale | Rated on a scale |
| Persistence (on smelling strip) | e.g., > 4 hours | e.g., ~2 hours | e.g., ~3 hours |
Note: The odor descriptors and values presented are hypothetical and serve as a template for data to be collected through the experimental protocols outlined below.
Experimental Protocols
To generate the data for the comparative table, the following detailed experimental methodologies are essential.
Synthesis and Purification of Stereoisomers
The first critical step is to obtain the individual (R)- and (S)-5-Methyl-1-heptanol enantiomers with high chiral purity.
-
Enantioselective Synthesis: Stereoselective synthesis methods are required to produce each enantiomer.[1] Enzymatic resolutions using lipases are a common and effective approach for producing chiral alcohols.[1] Another potential route is the hydroboration-oxidation of the corresponding alkene, 5-methyl-1-heptene, using chiral borane (B79455) reagents.[1]
-
Purification: Following synthesis, purification of the individual stereoisomers is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for this separation.[1] This technique employs a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.[1]
-
Purity and Configuration Confirmation: The enantiomeric excess (ee%) and absolute configuration of the purified isomers must be confirmed. This can be achieved using techniques such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[2] This allows for the identification of odor-active compounds in a sample.[2]
-
Sample Preparation: Prepare dilute solutions of each purified stereoisomer and the racemic mixture in an appropriate solvent (e.g., ethanol (B145695) or diethyl ether).
-
GC-O System Configuration:
-
Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.
-
Column: A nonpolar capillary column (e.g., DB-5 or HP-5ms) is typically used for initial analysis, followed by a polar column (e.g., DB-WAX) to confirm retention times and resolve potential co-elutions.
-
Effluent Splitter: At the end of the GC column, the effluent is split between a chemical detector (e.g., Mass Spectrometer - MS, or Flame Ionization Detector - FID) and a heated sniffing port (Olfactory Detection Port - ODP).[2]
-
ODP: The ODP delivers the GC effluent to a trained sensory panelist in a stream of humidified air to prevent nasal dehydration.
-
-
Analysis Protocol:
-
A trained panelist sniffs the effluent from the ODP throughout the GC run.
-
The panelist records the time, duration, intensity, and a qualitative description of any detected odor.
-
Simultaneously, the chemical detector records the chromatogram.
-
By correlating the time of an odor event at the ODP with the retention time of a peak on the chromatogram, the odor can be attributed to a specific compound (in this case, the stereoisomer).
-
Methods like Aroma Extract Dilution Analysis (AEDA) can be employed, where samples are serially diluted and re-analyzed to determine the flavor dilution (FD) factor, which is a measure of the odor potency.
-
Sensory Panel Evaluation
A trained sensory panel is required for the determination of odor thresholds and descriptive analysis.
-
Panelist Selection and Training: Panelists should be selected based on their olfactory acuity, ability to describe odors, and consistency.[3] Training involves familiarization with standard odorants, intensity scales, and the specific vocabulary for describing aromas.[4][5] The procedures for selection and training should follow established standards such as EN 13725.[3]
-
Odor Threshold Determination:
-
The odor detection threshold (the minimum concentration at which the substance can be detected) is determined using a standardized method, such as the ascending forced-choice triangle test (ASTM E679).
-
A series of aqueous solutions of each stereoisomer at decreasing concentrations are presented to the panel. For each concentration, the panelist is given three samples (two blanks and one with the odorant) and must identify the different sample. The threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.
-
-
Descriptive Analysis:
-
Panelists are presented with samples of each stereoisomer at a supra-threshold concentration.
-
Using a consensus vocabulary developed during training, panelists rate the intensity of various odor descriptors (e.g., fruity, waxy, earthy, woody) on a structured scale (e.g., a 10-point scale).
-
The results are aggregated and statistically analyzed to create a detailed odor profile for each stereoisomer.
-
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying biological pathway of odor perception.
The Biological Basis of Chiral Perception
The differentiation between the odors of stereoisomers is rooted in the chiral nature of olfactory receptors themselves. These receptors, which are G-protein coupled receptors (GPCRs) located in the cell membranes of olfactory receptor neurons, are proteins made of chiral amino acids.[6][7] An odorant molecule binds to these receptors in a specific orientation.[8] The interaction between a chiral odorant and a chiral receptor forms a transient diastereomeric complex. The different spatial arrangements of the (R)- and (S)-enantiomers lead to different binding affinities and activation levels for a given receptor or a specific combination of receptors. This differential activation pattern is then transmitted to the olfactory bulb and processed by the brain, resulting in a distinct odor perception for each enantiomer.[8][9] This guide provides the framework to experimentally probe these differences for the stereoisomers of this compound.
References
- 1. This compound | 7212-53-5 | Benchchem [benchchem.com]
- 2. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds | MDPI [mdpi.com]
- 3. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 5. researchgate.net [researchgate.net]
- 6. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Physiology, Olfactory - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methyl-1-heptanol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 5-Methyl-1-heptanol is critical for maintaining a secure laboratory environment and protecting the broader ecosystem. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this combustible liquid in accordance with established safety protocols and regulatory frameworks.
Immediate Safety and Handling Precautions
This compound is classified as a combustible liquid. Therefore, it is imperative to handle this chemical away from heat, sparks, open flames, and hot surfaces. Smoking is strictly prohibited in areas where this chemical is used or stored. Proper personal protective equipment (PPE), including protective gloves, eye protection, and face protection, must be worn at all times when handling this substance. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved waste disposal plant. Adherence to federal and state hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA), is mandatory.[1][2]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a dedicated, properly sealed, and chemically resistant container for collecting this compound waste.
-
The container must be clearly labeled with a "Hazardous Waste" tag.[5] The label should include the chemical name ("this compound"), the approximate quantity, and any associated hazards (e.g., "Combustible").
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste, including its identity and quantity.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statement | H227: Combustible liquid | TCI Chemicals |
| GHS Precautionary Statement | P501: Dispose of contents/ container to an approved waste disposal plant. | TCI Chemicals |
| Flash Point | 71.10 °C (160.00 °F) (est.) | The Good Scents Company[7] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound as a waste product. The disposal procedure itself is the primary protocol described.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. nipissingu.ca [nipissingu.ca]
- 5. web.mit.edu [web.mit.edu]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 7212-53-5 [thegoodscentscompany.com]
Personal protective equipment for handling 5-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Methyl-1-heptanol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | To protect against splashes and vapors that can cause eye irritation.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat.[1][2][5] | To prevent skin contact, as some similar chemicals can cause skin irritation.[6] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[2][5] If ventilation is inadequate or there is a risk of aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5] | To minimize the inhalation of vapors, which may cause respiratory irritation.[6] |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is crucial to prevent accidents and exposure. The following workflow outlines the key steps for safe handling from preparation to completion of work.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation and Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) for this compound. Ensure a chemical fume hood is operational and that the location of the nearest safety shower, eyewash station, and fire extinguisher are known.[5]
-
Donning Personal Protective Equipment (PPE): Put on a lab coat, followed by chemical safety goggles.[5] Wash and dry hands before donning the appropriate chemical-resistant gloves.[5]
-
Handling the Chemical: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize vapor inhalation.[5] Use the smallest quantity necessary for the experiment and keep containers tightly closed when not in use.[5][7] Avoid direct contact with skin and eyes.[5]
-
Storage: Store this compound in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[7] Keep containers tightly closed.[7]
-
Decontamination and Waste Disposal: Clean any contaminated surfaces and dispose of waste according to the disposal plan outlined below.
-
Doffing PPE: Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly after handling.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound is critical to prevent environmental contamination. This substance should be disposed of as hazardous waste.
Disposal Decision-Making Process
Disposal Protocol
-
Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list the full chemical name: this compound.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from ignition sources.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7][8] Do not pour this compound down the drain or dispose of it in regular trash.[9]
References
- 1. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. (S)-(+)-5-Methyl-1-heptanol | 57803-73-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
